Product packaging for Folate-PEG2-amine(Cat. No.:)

Folate-PEG2-amine

Cat. No.: B8777857
M. Wt: 571.6 g/mol
InChI Key: LKVMQAYNKYJHGM-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Folate-PEG2-amine is a useful research compound. Its molecular formula is C25H33N9O7 and its molecular weight is 571.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H33N9O7 B8777857 Folate-PEG2-amine

Properties

Molecular Formula

C25H33N9O7

Molecular Weight

571.6 g/mol

IUPAC Name

(2S)-5-[2-[2-(2-aminoethoxy)ethoxy]ethylamino]-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C25H33N9O7/c26-7-9-40-11-12-41-10-8-28-19(35)6-5-18(24(38)39)32-22(36)15-1-3-16(4-2-15)29-13-17-14-30-21-20(31-17)23(37)34-25(27)33-21/h1-4,14,18,29H,5-13,26H2,(H,28,35)(H,32,36)(H,38,39)(H3,27,30,33,34,37)/t18-/m0/s1

InChI Key

LKVMQAYNKYJHGM-SFHVURJKSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)NCCOCCOCCN)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)NCCOCCOCCN)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Folate-PEG2-amine: A Core Component in Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate-PEG2-amine is a heterobifunctional molecule meticulously designed for targeted drug delivery, particularly in the realm of oncology.[1][2] It consists of three key components: a folic acid (folate) moiety, a short polyethylene glycol (PEG) linker with two ethylene glycol units, and a terminal primary amine group. This unique architecture allows for the conjugation of various therapeutic payloads to the amine terminus, while the folate ligand actively targets cells that overexpress the folate receptor (FR).[3][4] This guide provides a comprehensive overview of this compound, including its synthesis, properties, and applications, with a focus on its role in facilitating receptor-mediated endocytosis for targeted cancer therapy.

Physicochemical Properties

This compound is a yellow solid at room temperature.[5] Its PEG linker imparts increased water solubility and biocompatibility to the conjugated therapeutic agent, while also potentially reducing immunogenicity and extending circulation half-life. The terminal amine group serves as a reactive handle for covalent attachment to drugs, imaging agents, or nanoparticles.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValueSource
This compound
Molecular FormulaC25H33N9O7
Molecular Weight571.59 g/mol
SolubilitySoluble in DMSO, DMF, and water.
Purity>95% (commercially available)
Representative Folate-Targeted Nanoparticles
Particle Size67.5 - 180 nm
Polydispersity Index (PDI)0.17 - 0.25
Zeta Potential-8.0 to -50.0 mV
Drug Loading Efficiency (Doxorubicin)up to 88.5%

Core Application: Targeted Drug Delivery via Folate Receptor-Mediated Endocytosis

The primary application of this compound lies in its ability to selectively deliver therapeutic agents to cancer cells. Many types of cancer, including ovarian, lung, breast, and brain tumors, exhibit a significant overexpression of the folate receptor on their cell surfaces, whereas its expression in healthy tissues is limited. This differential expression provides a window for targeted therapy.

Signaling Pathway: Folate Receptor-Mediated Endocytosis

The process of cellular uptake of folate-conjugated molecules is a classic example of receptor-mediated endocytosis. The key steps are outlined below:

Folate_Receptor_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Folate-PEG2-Drug Folate-PEG2-Drug Conjugate FR Folate Receptor (FR) (GPI-anchored) Folate-PEG2-Drug->FR 1. Binding Invagination Membrane Invagination (Caveolae/Clathrin-coated pit) FR->Invagination 2. Internalization EarlyEndosome Early Endosome (pH ~6.0-6.5) Invagination->EarlyEndosome 3. Endosome Formation LateEndosome Late Endosome (pH ~5.0-5.5) EarlyEndosome->LateEndosome 4. Maturation & Acidification RecyclingEndosome Recycling Endosome EarlyEndosome->RecyclingEndosome Receptor Dissociation (lower pH) Lysosome Lysosome (pH ~4.5-5.0) LateEndosome->Lysosome 5. Fusion DrugRelease Drug Release & Action Lysosome->DrugRelease 7. Drug Release RecyclingEndosome->FR 6. Receptor Recycling

Caption: Folate receptor-mediated endocytosis pathway.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves the formation of an amide bond between the carboxylic acid group of folic acid and the primary amine of a PEG2-diamine. A common synthetic strategy is outlined below.

Synthesis_Workflow cluster_reactants Reactants cluster_activation Activation cluster_reaction Reaction cluster_purification Purification cluster_product Final Product FA Folic Acid (FA) Activator Activating Agents (e.g., EDC/NHS or DCC) FA->Activator 1. Activation of Carboxylic Acid PEG_diamine H2N-PEG2-NH2 (Excess) ReactionVessel Anhydrous DMSO Room Temperature, Inert Atmosphere PEG_diamine->ReactionVessel 2. Nucleophilic Attack Activator->ReactionVessel PurificationStep Purification (e.g., Dialysis, Size Exclusion Chromatography) ReactionVessel->PurificationStep 3. Reaction Quenching & Crude Product FinalProduct This compound PurificationStep->FinalProduct 4. Isolation of Pure Product

Caption: Generalized workflow for the synthesis of this compound.

Detailed Methodology:

  • Activation of Folic Acid: Folic acid is dissolved in an anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO). An activating agent, such as a mixture of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) or dicyclohexylcarbodiimide (DCC), is added to the solution. This reaction converts the carboxylic acid group of folic acid into a more reactive intermediate, facilitating nucleophilic attack by the amine. The reaction is typically stirred at room temperature for several hours under an inert atmosphere (e.g., nitrogen or argon).

  • Conjugation with PEG2-diamine: A solution of excess H2N-PEG2-NH2 in an appropriate solvent is added to the activated folic acid solution. The excess of the diamine is crucial to minimize the formation of di-folate PEG derivatives. The reaction mixture is stirred for an extended period (e.g., 12-24 hours) at room temperature.

  • Purification: The crude product is purified to remove unreacted starting materials, byproducts (e.g., urea from EDC or DCC), and any di-substituted product. Common purification techniques include dialysis against a solvent gradient, size exclusion chromatography, or preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product, this compound, is characterized to confirm its identity and purity. Standard analytical techniques include:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): To confirm the presence of characteristic peaks for both the folate and PEG moieties and to verify the formation of the amide bond.

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of the functional groups, including the amide bond.

    • Mass Spectrometry (MS): To determine the molecular weight of the final product.

In Vitro Cytotoxicity Assay

To evaluate the efficacy of a drug conjugated to this compound, a standard in vitro cytotoxicity assay, such as the MTT assay, can be performed.

Methodology:

  • Cell Culture: Folate receptor-positive cancer cells (e.g., HeLa, KB, MCF-7) and folate receptor-negative control cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with varying concentrations of the free drug, the Folate-PEG2-drug conjugate, and a non-targeted control conjugate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay: After the incubation period, the treatment media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is calculated as a percentage of the untreated control, and the half-maximal inhibitory concentration (IC50) is determined.

Table 2: Representative In Vitro and In Vivo Efficacy Data for Folate-Targeted Drug Delivery Systems

ParameterFolate-Targeted NanoparticlesNon-Targeted NanoparticlesFree DrugSource
In Vitro Cytotoxicity (IC50)
HeLa CellsSignificantly LowerHigherHigher
MCF-7 CellsSignificantly LowerHigherHigher
In Vivo Tumor Growth Inhibition
Tumor Volume ReductionSignificantModerateLow
Pharmacokinetics
Area Under the Curve (AUC)Increased (compared to free drug)Increased (compared to free drug)Lower
Circulation Half-lifeProlongedProlongedShort

Conclusion

This compound is a valuable and versatile tool in the development of targeted therapies. Its straightforward chemistry, coupled with the well-established principle of folate receptor targeting, makes it an attractive component for researchers and drug developers aiming to enhance the efficacy and reduce the off-target toxicity of potent therapeutic agents. The detailed understanding of its synthesis, properties, and mechanism of action provided in this guide serves as a foundational resource for its effective implementation in preclinical and potentially clinical applications.

References

Folate-PEG2-Amine: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Folate-PEG2-amine is a heterobifunctional molecule composed of a folic acid moiety, a short polyethylene glycol (PEG) linker with two ethylene glycol units, and a terminal primary amine group. This unique structure positions it as a valuable tool in the development of targeted therapeutics and diagnostics, particularly in oncology.

The folic acid component serves as a high-affinity targeting ligand for the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells, including those of the ovary, lung, breast, and brain, while having limited expression in healthy tissues. The hydrophilic PEG linker enhances the molecule's solubility and biocompatibility, and the terminal amine provides a reactive handle for conjugation to a wide array of molecules, such as small molecule drugs, imaging agents, or nanoparticles. This targeted delivery approach aims to increase the therapeutic index of conjugated payloads by concentrating them at the site of disease and minimizing off-target toxicity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data has been compiled from various supplier datasheets and publicly available chemical databases.

PropertyValueSource
Chemical Formula C₂₅H₃₃N₉O₇[1][2]
Molecular Weight 571.59 g/mol [1][3]
CAS Number 1099829-15-8[1]
Appearance Yellow to orange solid
Purity >96%
Solubility Soluble in DMSO (up to 10 mM), DMF, and water.
Predicted Density 1.52 ± 0.1 g/cm³
Storage Conditions Store at -20°C, desiccated and protected from light.
SMILES O=C(CC--INVALID-LINK--NC(C(C=C1)=CC=C1NCC2=NC(C(NC(N)=N3)=O)=C3N=C2)=O)NCCOCCOCCN

Chemical Structure

The chemical structure of this compound consists of three key components: the pteridine ring system of folic acid, the di-ethylene glycol linker, and the terminal primary amine.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Post-Treatment cluster_3 Analysis Seed Cells Seed Cells Incubate Overnight Incubate Overnight Seed Cells->Incubate Overnight Add Folate-NP Add Folate-NP Incubate Overnight->Add Folate-NP Add Unconjugated-NP Add Unconjugated-NP Incubate Overnight->Add Unconjugated-NP Pre-incubate with Free Folate Pre-incubate with Free Folate Incubate Overnight->Pre-incubate with Free Folate Wash with PBS Wash with PBS Add Folate-NP->Wash with PBS Add Unconjugated-NP->Wash with PBS Pre-incubate with Free Folate->Add Folate-NP Competition Fix/Detach Cells Fix/Detach Cells Wash with PBS->Fix/Detach Cells Fluorescence Microscopy Fluorescence Microscopy Fix/Detach Cells->Fluorescence Microscopy Flow Cytometry Flow Cytometry Fix/Detach Cells->Flow Cytometry G Folate_Drug Folate-PEG-Drug FR Folate Receptor (FRα) Folate_Drug->FR Binding Endosome Endosome FR->Endosome Internalization JAK_STAT3 JAK/STAT3 Pathway FR->JAK_STAT3 Activation ERK12 ERK1/2 Pathway FR->ERK12 Activation Cell_Membrane Drug_Release Drug Release (Low pH) Endosome->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect Proliferation Cell Proliferation & Survival JAK_STAT3->Proliferation ERK12->Proliferation

References

An In-depth Technical Guide on the Synthesis and Characterization of Folate-PEG2-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the synthesis and characterization of Folate-PEG2-amine, a heterobifunctional molecule widely utilized in targeted drug delivery and other biomedical applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in tabular format, and visual diagrams of key processes.

Introduction

This compound is a molecule that combines the targeting capabilities of folic acid with the pharmacokinetic benefits of a polyethylene glycol (PEG) linker, terminating in an amine group for further conjugation. Folic acid targets the folate receptor, which is overexpressed in many types of cancer cells, making it a valuable ligand for targeted therapy. The PEG linker enhances solubility and reduces immunogenicity, while the terminal amine group allows for covalent attachment to drugs, imaging agents, or nanoparticles.[1][2]

Molecular Profile:

PropertyValue
Molecular Formula C25H33N9O7
Molecular Weight 571.59 g/mol
CAS Number 1099829-15-8[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through a carbodiimide-mediated coupling reaction between folic acid and a diamino-PEG linker. The following protocol is a generalized procedure based on established methods for similar conjugations.[4]

Experimental Protocol: Synthesis

Materials:

  • Folic Acid (FA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-PEG2-Amine (H2N-(CH2)2-O-(CH2)2-NH2)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA)

  • Diethyl ether

  • Dialysis tubing (MWCO 1 kDa)

  • Deionized water

Procedure:

  • Activation of Folic Acid:

    • Dissolve folic acid in anhydrous DMSO.

    • Add EDC and NHS in a 1:1.2:1.2 molar ratio relative to folic acid.

    • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4-6 hours to form the NHS-activated folate ester.

  • Conjugation Reaction:

    • In a separate flask, dissolve a 10-fold molar excess of Amine-PEG2-Amine in anhydrous DMSO. Add a catalytic amount of DIPEA.

    • Slowly add the activated folate ester solution to the Amine-PEG2-Amine solution.

    • Allow the reaction to proceed overnight at room temperature with continuous stirring.

  • Purification:

    • Precipitate the crude product by adding the reaction mixture dropwise to cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitate and decant the ether.

    • Redissolve the pellet in a minimal amount of deionized water.

    • Purify the product by dialysis against deionized water for 48 hours, with frequent water changes, to remove unreacted starting materials and byproducts.

    • Lyophilize the dialyzed solution to obtain the final product as a yellow-orange powder.

Synthesis Pathway Diagram:

Synthesis_Pathway FA Folic Acid Activated_FA Folate-NHS Ester FA->Activated_FA Activation EDC_NHS EDC, NHS DMSO Folate_PEG_Amine This compound Activated_FA->Folate_PEG_Amine Conjugation PEG_Amine H2N-PEG2-NH2 DIPEA, DMSO PEG_Amine->Folate_PEG_Amine

Caption: Synthesis of this compound via EDC/NHS chemistry.

Characterization of this compound

The successful synthesis and purity of this compound are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

¹H NMR is used to confirm the covalent conjugation of folic acid to the PEG linker by identifying characteristic peaks of both moieties in the final product's spectrum.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of lyophilized this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis: Identify and integrate the characteristic peaks corresponding to the protons of the folic acid and the PEG linker.

Expected ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Proton Assignment
~8.6Pteridine proton of FA
~7.6 and ~6.6Aromatic protons of p-aminobenzoic acid (PABA) moiety of FA
~4.3α-CH proton of glutamic acid moiety of FA
~3.5Methylene protons (-CH₂-CH₂-O-) of the PEG linker
~2.0 - ~2.2β and γ protons of the glutamic acid moiety of FA

NMR Characterization Workflow:

NMR_Workflow Sample This compound (5-10 mg) NMR_Tube Prepare NMR Sample Sample->NMR_Tube Solvent DMSO-d6 (0.5-0.7 mL) Solvent->NMR_Tube Spectrometer Acquire 1H Spectrum (400 MHz) NMR_Tube->Spectrometer Analysis Process and Analyze Data Spectrometer->Analysis

Caption: Workflow for ¹H NMR characterization.

Mass spectrometry is employed to confirm the molecular weight of the synthesized this compound.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent system (e.g., water:acetonitrile with 0.1% formic acid).

  • Data Acquisition: Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Data Analysis: Identify the molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of this compound.

Expected Mass Spectrometry Data:

ParameterValue
Calculated Monoisotopic Mass 571.2503 g/mol
Expected [M+H]⁺ 572.2576 m/z

Mass Spectrometry Characterization Workflow:

MS_Workflow Sample_Prep Prepare Dilute Sample (e.g., H2O:ACN) Infusion Infuse into ESI Source Sample_Prep->Infusion MS_Acquisition Acquire Mass Spectrum Infusion->MS_Acquisition Data_Analysis Identify [M+H]+ Peak MS_Acquisition->Data_Analysis

Caption: Workflow for Mass Spectrometry characterization.

HPLC is used to assess the purity of the final product and to separate it from any unreacted starting materials or byproducts.

Experimental Protocol: HPLC

  • Sample Preparation: Prepare a standard solution of this compound in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis at 280 nm and 365 nm (characteristic absorbance wavelengths for folic acid).

  • Data Analysis: Analyze the chromatogram for a single major peak corresponding to the product and calculate the purity based on the peak area.

Expected HPLC Data:

ParameterExpected Outcome
Retention Time A single major peak, distinct from folic acid and the PEG-diamine.
Purity >95% (as determined by peak area integration)

HPLC Characterization Workflow:

HPLC_Workflow Sample_Prep Prepare Sample in Mobile Phase Injection Inject onto C18 Column Sample_Prep->Injection Separation Gradient Elution (H2O/ACN) Injection->Separation Detection UV-Vis Detection (280/365 nm) Separation->Detection Analysis Analyze Chromatogram for Purity Detection->Analysis

Caption: Workflow for HPLC characterization.

Conclusion

This technical guide outlines the fundamental procedures for the synthesis and characterization of this compound. The successful synthesis relies on a well-controlled coupling reaction, followed by rigorous purification. The characterization is essential to confirm the chemical identity and purity of the final product, ensuring its suitability for subsequent applications in targeted drug delivery and biomedical research. The provided protocols and diagrams serve as a valuable resource for researchers in this field.

References

The Role of Folate in Targeted Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted drug delivery represents a paradigm shift in cancer therapy, aiming to maximize therapeutic efficacy while minimizing off-target toxicity. The folate receptor (FR), a cell surface protein significantly overexpressed in a wide array of human cancers with restricted expression in healthy tissues, has emerged as a premier target for this strategy. This technical guide provides a comprehensive overview of the principles, mechanisms, and applications of folate-mediated targeted drug delivery. We delve into the molecular basis of FR targeting, the design and synthesis of folate-drug conjugates, and the preclinical and clinical evidence supporting its utility. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are provided to equip researchers with the foundational knowledge required to advance this promising therapeutic modality.

The Folate Receptor: A Gateway to Cancer Cells

The strategy of using folate for targeted drug delivery hinges on the differential expression of its receptor, the folate receptor (FR), between malignant and normal cells.[1] There are two primary glycosylphosphatidylinositol (GPI)-anchored isoforms relevant to this approach:

  • Folate Receptor Alpha (FRα): This isoform is frequently overexpressed in cancers of epithelial origin.[2][3][4] Its expression is particularly high in ovarian, endometrial, lung, and breast cancers, making it an attractive target for a broad range of solid tumors.[5]

  • Folate Receptor Beta (FRβ): Expression of FRβ is more restricted and is primarily found on activated macrophages and in certain hematopoietic malignancies like myeloid leukemia. This opens avenues for targeting inflammatory diseases in addition to cancer.

The limited presence of FRs on the apical surface of a few specialized normal cells (e.g., in the kidney and placenta) means that systemically administered folate-targeted drugs have limited access to these sites, thereby reducing the potential for toxicity.

Data Presentation: Folate Receptor α (FRα) Overexpression in Human Cancers

The following table summarizes the prevalence of FRα overexpression across various cancer types, highlighting the broad applicability of this targeting strategy.

Cancer TypeFrequency of FRα OverexpressionReferences
Ovarian Cancer75% - 96%
Endometrial Cancer20% - 81%
Non-Small Cell Lung Cancer (NSCLC)13% - 87% (higher in adenocarcinoma)
Breast Cancer20% - 70% (higher in triple-negative)
Renal Cell Carcinoma57%
Colorectal Cancer63%
Prostate Cancer67%
Mesothelioma~72%

Mechanism of Uptake: Receptor-Mediated Endocytosis

Folate-drug conjugates gain entry into cancer cells through a highly efficient process known as receptor-mediated endocytosis. This cellular uptake mechanism is a cornerstone of the targeting strategy. Folic acid, the targeting ligand, is an ideal candidate due to its small size, lack of immunogenicity, and simple conjugation chemistry. Crucially, when folic acid is derivatized via its γ-carboxyl group, it retains its high binding affinity for the folate receptor.

The process unfolds in several distinct steps:

  • Binding: The folate-drug conjugate circulates through the bloodstream and binds with high affinity to the folate receptors expressed on the surface of cancer cells.

  • Internalization: Upon binding, the cell membrane invaginates, engulfing the receptor-ligand complex within a vesicle called an endosome.

  • Drug Release: The endosome undergoes acidification (to a pH of approximately 5) through the action of proton pumps. This acidic environment induces a conformational change in the folate receptor, causing the release of the folate-drug conjugate into the endosomal lumen. The linker connecting the drug to folate is often designed to be cleaved under these acidic conditions, liberating the active therapeutic agent into the cytoplasm.

  • Receptor Recycling: Following the release of its cargo, the folate receptor is recycled back to the cell surface, ready to bind to another conjugate, allowing for the continuous accumulation of the drug within the target cell.

Visualization: Folate Receptor-Mediated Endocytosis Pathway

FR_Endocytosis extracellular Extracellular Space (pH 7.4) cell_membrane cytoplasm Cytoplasm FR Folate Receptor (FR) endosome Early Endosome (pH ~6.0-6.5) FR->endosome FDC Folate-Drug Conjugate FDC->FR 1. Binding acidified_endosome Late Endosome (pH ~5.0) endosome->acidified_endosome 3. Acidification drug_release Released Drug acidified_endosome->drug_release 4. Drug Release recycled_FR Recycled FR acidified_endosome->recycled_FR 5. Recycling recycled_FR->FR

Caption: The pathway of folate receptor-mediated endocytosis for targeted drug delivery.

Design and Synthesis of Folate-Targeted Therapeutics

A typical folate-targeted therapeutic consists of three essential components: the folic acid targeting moiety, a therapeutic payload, and a linker that connects them. The nature of the payload can be diverse, ranging from small molecule chemotherapeutics and imaging agents to complex nanocarrier systems.

Visualization: General Structure of a Folate-Drug Conjugate

Conjugate_Structure Folate Folic Acid (Targeting Ligand) Linker Linker (e.g., PEG, Disulfide) Folate->Linker γ-carboxyl linkage Payload Therapeutic Payload (Drug, Nanoparticle, etc.) Linker->Payload

Caption: The modular components of a typical folate-drug conjugate.

Experimental Protocol: General Synthesis of a Folate-PEG-Drug Conjugate

This protocol outlines a generalized, multi-step procedure for synthesizing a folate-drug conjugate using polyethylene glycol (PEG) as a linker, which can enhance solubility and circulation time.

Materials: Folic acid (FA), N-Hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent, Dimethyl sulfoxide (DMSO), amine-terminated PEG (NH2-PEG-X, where X is another functional group for drug attachment), the drug molecule with a suitable reactive group, and appropriate purification columns (e.g., size exclusion chromatography).

Procedure:

  • Activation of Folic Acid:

    • Dissolve folic acid in anhydrous DMSO.

    • Add NHS and DCC in slight molar excess to the folic acid solution.

    • Stir the reaction mixture at room temperature in the dark for 12-24 hours to activate the γ-carboxyl group of folic acid, forming an FA-NHS ester.

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Conjugation to PEG Linker:

    • Dissolve the amine-terminated PEG linker in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Add the filtered FA-NHS solution dropwise to the PEG solution while stirring.

    • Allow the reaction to proceed for 4-12 hours at room temperature to form the FA-PEG conjugate.

  • Purification of FA-PEG:

    • Purify the FA-PEG conjugate from unreacted folic acid and PEG using dialysis or size exclusion chromatography.

    • Characterize the product using UV-Vis spectroscopy (to confirm folate presence) and NMR.

  • Conjugation to Therapeutic Drug:

    • Activate the terminal group of the FA-PEG conjugate (if necessary) or the drug molecule using appropriate coupling chemistry (e.g., EDC/NHS for carboxyl groups, maleimide for thiols).

    • React the activated FA-PEG with the drug molecule in a suitable solvent system.

    • Monitor the reaction progress using a technique like High-Performance Liquid Chromatography (HPLC).

  • Final Purification and Characterization:

    • Purify the final FA-PEG-Drug conjugate using HPLC or other chromatographic techniques.

    • Confirm the structure and purity of the final product using Mass Spectrometry, NMR, and FTIR spectroscopy.

Efficacy and Applications

Folate-targeted systems have demonstrated significant efficacy in a multitude of preclinical models, leading to enhanced cellular uptake and improved therapeutic outcomes compared to non-targeted formulations.

Data Presentation: Efficacy of Folate-Targeted Drug Delivery Systems
Drug/Nanoparticle SystemCancer Cell Line / ModelKey Quantitative FindingsReferences
Folate-Tubulysin Conjugate (EC1456)FR-Positive CellsIC50 was significantly lower (0.180 x 10⁻¹⁰ nM) compared to the non-conjugated drug (4.30 nM).
Folate-coated Silica Nanoparticles (Doxorubicin-loaded)HeLa CellsExhibited ~90% tumor growth inhibition, compared to ~78% for non-coated nanoparticles.
Folate-coated PLGA Nanoparticles (Topotecan-loaded)In vivo tumor modelShowed ~75% tumor reduction, compared to ~47% for non-coated nanoparticles and ~26% for free drug.
Folate-Lipid-Polymer Hybrid Nanoparticles (PTX-loaded)EMT6 Breast Cancer CellsCellular uptake was enhanced by 103.7% (at 0.5h) and 92.0% (at 2h) compared to non-targeted nanoparticles.
Folate-Conjugated Nanoparticles (Amodiaquine-loaded)HeLa, MDAMB-231 CellsDemonstrated significantly higher cytotoxicity and cellular internalization compared to non-conjugated nanoparticles.

Several folate-targeted agents have advanced into human clinical trials, validating the preclinical promise. Notable examples include vintafolide (a folate-vinca alkaloid conjugate) and mirvetuximab soravtansine (an antibody-drug conjugate targeting FRα), particularly for the treatment of FRα-positive ovarian cancer.

Methodologies for Preclinical Evaluation

Rigorous preclinical evaluation is critical to ascertain the targeting specificity and therapeutic potential of novel folate-drug conjugates.

Visualization: Typical Experimental Workflow for Evaluation

Workflow synthesis Synthesis & Characterization of Folate-Conjugate invitro In Vitro Studies synthesis->invitro uptake Cellular Uptake Assay (FR+ vs FR- cells) invitro->uptake competition Competition Assay (with excess free folate) invitro->competition cytotoxicity Cytotoxicity Assay (MTT, IC50 determination) invitro->cytotoxicity invivo In Vivo Studies invitro->invivo efficacy Antitumor Efficacy (Xenograft Model) invivo->efficacy biodistribution Biodistribution & Toxicity Analysis invivo->biodistribution

Caption: A standard preclinical workflow for evaluating folate-targeted therapeutics.

Experimental Protocol: In Vitro Cellular Uptake Assay

Objective: To quantify the cellular internalization of a folate-conjugated agent and confirm its receptor-mediated pathway.

Procedure:

  • Cell Culture: Culture FR-positive cells (e.g., HeLa, EMT6) and FR-negative control cells (e.g., L929) in folate-deficient culture medium for at least 24 hours prior to the experiment to maximize receptor availability.

  • Seeding: Seed cells in appropriate plates (e.g., 24-well plates for quantitative analysis, glass-bottom dishes for microscopy) and allow them to adhere overnight.

  • Treatment Groups:

    • Group A: FR-positive cells + Folate-conjugated agent (e.g., fluorescently labeled).

    • Group B: FR-positive cells + Non-targeted control agent.

    • Group C (Competition): FR-positive cells pre-incubated with a high concentration of free folic acid (e.g., 1 mM) for 1-2 hours, followed by the addition of the folate-conjugated agent.

    • Group D: FR-negative cells + Folate-conjugated agent.

  • Incubation: Add the test agents to the cells at a predetermined concentration and incubate for a set time (e.g., 0.5 to 4 hours) at 37°C.

  • Analysis:

    • Quantitative: Wash the cells thoroughly with cold PBS to remove unbound agents. Lyse the cells and quantify the internalized agent using a plate reader (for fluorescence/luminescence) or flow cytometry.

    • Qualitative: For microscopy, wash, fix, and mount the cells. Visualize internalization using confocal or fluorescence microscopy.

Experimental Protocol: In Vivo Antitumor Efficacy Study

Objective: To evaluate the therapeutic efficacy and safety of a folate-drug conjugate in a relevant animal model.

Procedure:

  • Animal Model: Establish tumors by subcutaneously injecting FR-positive human cancer cells into the flank of immunocompromised mice (e.g., nude mice).

  • Group Allocation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=5-10 per group):

    • Vehicle Control (e.g., saline or PBS).

    • Free Drug (at its maximum tolerated dose).

    • Folate-Drug Conjugate.

    • Non-targeted Drug Conjugate.

  • Dosing: Administer the treatments via a clinically relevant route (typically intravenously) according to a predetermined schedule (e.g., twice weekly for 3 weeks).

  • Monitoring: Measure tumor dimensions with calipers and the body weight of the mice 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice. Excise the tumors for weighing and histological analysis. Collect major organs (liver, kidneys, spleen, heart, lungs) to assess for any signs of toxicity.

Challenges and Future Directions

Despite its considerable success, the field of folate-targeted therapy is not without its challenges. Issues include potential competitive inhibition by circulating folate in the serum, off-target accumulation in the kidneys and liver (which also express FRs), and the potential for the drug to be trapped or neutralized within the endosome before it can reach its intracellular target.

Future research is focused on several key areas:

  • Smarter Linkers: Designing advanced linkers that are more stable in circulation but are efficiently and specifically cleaved only within the target cell's unique microenvironment (e.g., by specific enzymes or the low pH of endosomes).

  • Combination Therapies: Combining folate-targeted drugs with other treatment modalities, such as immunotherapy or anti-angiogenic agents, to achieve synergistic antitumor effects.

  • Patient Stratification: Utilizing FR-targeted imaging agents (e.g., folate-conjugated PET tracers) to non-invasively assess the FR expression status of a patient's tumor, thereby selecting individuals most likely to benefit from this targeted therapy.

Conclusion

Folate-mediated targeted drug delivery has transitioned from a promising concept to a clinically validated strategy. The high-affinity interaction between folic acid and its receptor, coupled with the significant overexpression of FR on cancer cells, provides a robust mechanism for the selective delivery of potent therapeutic agents. By concentrating cytotoxic payloads at the site of disease, this approach holds the potential to significantly widen the therapeutic window of many anticancer drugs. Continued innovation in conjugate design, linker technology, and patient selection will further solidify the role of folate targeting as a cornerstone of modern precision oncology.

References

PEGylation: A Technical Guide to Enhancing Drug Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, is a cornerstone of modern pharmaceutical development. This technique has been instrumental in improving the pharmacokinetic and pharmacodynamic profiles of a wide range of therapeutics, from small molecules to large biologics. By enhancing drug solubility and stability, PEGylation addresses critical challenges in drug delivery, leading to more effective and patient-compliant treatments. This guide provides an in-depth exploration of the mechanisms, quantitative impacts, experimental protocols, and analytical characterization of PEGylation.

Introduction to PEGylation

PEGylation is the process of attaching one or more chains of polyethylene glycol (PEG), a non-toxic, non-immunogenic, and highly water-soluble polymer, to a therapeutic agent.[1] This modification can be achieved through both covalent and non-covalent attachments.[2] The primary goal of PEGylation is to alter the physicochemical properties of the parent molecule, thereby improving its therapeutic efficacy.[3] Since the first PEGylated drug was approved in the 1990s, this technology has been successfully applied to numerous therapeutic proteins, peptides, antibody fragments, and small molecules, leading to a multi-billion dollar industry.[2][4]

The benefits of PEGylation are multifaceted and include:

  • Enhanced Solubility: Particularly for hydrophobic drugs, the hydrophilic PEG chains significantly increase water solubility.

  • Improved Stability: PEGylation protects drugs from enzymatic degradation and aggregation, extending their shelf-life and in vivo stability.

  • Prolonged Circulation Half-Life: The increased hydrodynamic size of PEGylated molecules reduces their renal clearance, leading to a longer duration of action.

  • Reduced Immunogenicity: The PEG chains can mask antigenic epitopes on the drug's surface, minimizing immune responses.

Mechanisms of Action

Solubility Enhancement

The hydrophilic nature of the repeating ethylene oxide units in the PEG polymer is the primary driver of improved solubility. When attached to a hydrophobic drug, the PEG chain effectively creates a "hydrophilic shell" around the molecule. This shell interacts favorably with water molecules, leading to an overall increase in the aqueous solubility of the conjugate. This mechanism is particularly crucial for the formulation and delivery of poorly water-soluble compounds.

Stability Enhancement

PEGylation enhances drug stability through several key mechanisms:

  • Steric Hindrance: The flexible and bulky PEG chains create a steric barrier that physically hinders the approach of proteolytic enzymes and other degrading agents. This protection against enzymatic degradation is a major contributor to the extended in vivo half-life of PEGylated therapeutics.

  • Protection from Immune System: The "stealth" properties conferred by PEGylation help the drug evade recognition by the host's immune system. The PEG chains mask the protein's surface epitopes, reducing its antigenicity and immunogenicity.

  • Prevention of Aggregation: For protein therapeutics, aggregation is a common instability issue that can lead to loss of activity and increased immunogenicity. PEGylation helps prevent aggregation by physically separating the protein molecules and increasing their solubility.

  • Increased Hydrodynamic Volume: The attachment of PEG chains significantly increases the hydrodynamic size of the drug molecule. This larger size prevents the molecule from being rapidly cleared by the kidneys, thus extending its circulation time in the bloodstream.

Quantitative Impact of PEGylation

The effects of PEGylation can be quantitatively measured and have been shown to produce significant improvements in various pharmacokinetic parameters.

Drug PEG Size (kDa) Parameter Unmodified PEGylated Fold Improvement Reference
Interferon-α-2a20Half-life1.2 h13.3 h~11x
Interferon-α-2a40Half-life1.2 h34.1 h~28x
Interferon-α-2a60Half-life1.2 h49.3 h~41x
Interferon-α-Half-life--5-10x
Micelles5Blood Circulation Half-life-4.6 min-
Micelles10Blood Circulation Half-life-7.5 min-
Micelles20Blood Circulation Half-life-17.7 min-

Table 1: Impact of PEGylation on Drug Half-Life

Drug PEG Size (kDa) Parameter Unmodified PEGylated Reference
Brain-derived neurotrophic factor (BDNF)2Renal ClearanceIncreasedDecreased (with PEG5000)
Polystyrene Nanoparticles3.4Protein Adsorption-90% reduction

Table 2: Miscellaneous Effects of PEGylation

Experimental Protocols

General Protein PEGylation Workflow

The process of PEGylating a protein generally involves the activation of a PEG derivative, conjugation to the protein, and subsequent purification and characterization of the conjugate.

PEGylation_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis PEG_OH PEG-OH Activated_PEG Activated PEG (e.g., PEG-NHS ester) PEG_OH->Activated_PEG Activation Activator Activating Agent (e.g., DSC) Activator->Activated_PEG Conjugation Conjugation Reaction Activated_PEG->Conjugation Protein Protein Solution (e.g., BSA in PBS) Protein->Conjugation Crude_Mixture Crude Reaction Mixture Conjugation->Crude_Mixture Purification Purification (e.g., SEC, IEX) Crude_Mixture->Purification PEG_Protein Purified PEG-Protein Purification->PEG_Protein Characterization Characterization (SDS-PAGE, MS, HPLC) PEG_Protein->Characterization

Caption: General workflow for protein PEGylation.

Protocol: Amine-Reactive PEGylation of Bovine Serum Albumin (BSA)

This protocol describes the PEGylation of a model protein, BSA, using an N-hydroxysuccinimide (NHS) ester-activated PEG.

Materials:

  • Methoxy-PEG-NHS ester

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4 (amine-free)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

  • Prepare BSA Solution: Dissolve BSA in 0.1 M PBS, pH 7.4, to a final concentration of 5-10 mg/mL.

  • Prepare Activated PEG Solution: Immediately before use, dissolve the mPEG-NHS ester in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add the activated PEG solution to the BSA solution. The molar ratio of PEG to protein should be optimized, but a 10-fold molar excess of PEG is a common starting point.

  • Incubation: Gently stir the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 10-50 mM. Incubate for 30 minutes.

  • Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Characterization: Analyze the purified PEGylated BSA using SDS-PAGE, mass spectrometry, and HPLC to confirm conjugation and assess purity.

Protocol: Determination of Drug Solubility (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound.

Materials:

  • Drug substance

  • Solvent (e.g., water, buffer)

  • Shaker or agitator

  • Temperature-controlled environment

  • Filtration or centrifugation equipment

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: Add an excess amount of the drug to a known volume of the solvent in a sealed container. This ensures that a saturated solution is formed.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by filtration or centrifugation.

  • Quantification: Determine the concentration of the dissolved drug in the clear supernatant using a validated analytical method.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the drug in the specified solvent at that temperature.

Protocol: Assessment of Drug Stability (Forced Degradation Study)

Forced degradation studies are used to identify potential degradation pathways and to develop stability-indicating analytical methods.

Materials:

  • Drug substance or product

  • Stress agents (e.g., HCl, NaOH, H₂O₂, UV light)

  • Temperature-controlled chambers

  • Validated stability-indicating analytical method (typically HPLC)

Procedure:

  • Stress Conditions: Expose the drug to various stress conditions, including:

    • Acidic and Basic Hydrolysis: Incubate with HCl and NaOH solutions.

    • Oxidation: Treat with hydrogen peroxide.

    • Thermal Stress: Expose to elevated temperatures.

    • Photostability: Expose to UV and visible light.

  • Sample Analysis: At specified time points, analyze the stressed samples using a stability-indicating method (e.g., HPLC with a diode-array detector).

  • Data Evaluation:

    • Identify and quantify the degradation products.

    • Determine the degradation rate under each stress condition.

    • Confirm that the analytical method can separate the intact drug from all significant degradation products.

Characterization of PEGylated Drugs

A comprehensive characterization of PEGylated drugs is essential to ensure quality, consistency, and efficacy.

Characterization Workflow

Characterization_Workflow cluster_primary Primary Characterization cluster_advanced Advanced Characterization cluster_functional Functional Assays Start PEGylated Drug Sample SDS_PAGE SDS-PAGE Start->SDS_PAGE Degree of PEGylation, Apparent MW SEC_HPLC Size-Exclusion HPLC Start->SEC_HPLC Purity, Aggregation Mass_Spec Mass Spectrometry (MS) Start->Mass_Spec Precise Mass, PEGylation Sites NMR NMR Spectroscopy Start->NMR Structural Integrity CD Circular Dichroism (CD) Start->CD Secondary Structure Bioassay Biological Activity Assay Start->Bioassay Potency ELISA ELISA Start->ELISA Binding Affinity

Caption: Workflow for the characterization of PEGylated drugs.

Key Analytical Techniques
  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A fundamental technique to visualize the increase in molecular weight upon PEGylation. The PEGylated protein will migrate slower than the unmodified protein.

  • Size-Exclusion Chromatography (SEC): Used to separate PEGylated species based on their hydrodynamic radius and to quantify aggregates.

  • Mass Spectrometry (MS): Provides precise mass information to confirm the degree of PEGylation (number of PEG chains attached) and can be used to identify the specific sites of PEG attachment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to investigate structural changes in the protein upon PEGylation.

  • Circular Dichroism (CD): Assesses the secondary structure of the protein to ensure that PEGylation has not caused significant conformational changes.

  • Biological Assays: Essential for determining if the PEGylated drug retains its intended biological activity, as excessive PEGylation can sometimes hinder binding to its target.

Challenges and Future Directions

Despite its numerous advantages, PEGylation is not without its challenges:

  • Anti-PEG Antibodies: The immune system can, in some cases, generate antibodies against the PEG polymer itself, which can lead to accelerated clearance of the drug.

  • Reduced Bioactivity: Steric hindrance from the PEG chain can sometimes interfere with the drug's interaction with its target receptor, leading to reduced efficacy.

  • Manufacturing Complexity: The PEGylation process can be complex and may result in a heterogeneous mixture of products, requiring stringent manufacturing controls and purification processes.

Future innovations in PEGylation are focused on overcoming these challenges through strategies such as:

  • Site-Specific PEGylation: Techniques like "click chemistry" and enzymatic ligation are being used to attach PEG chains at specific, predetermined sites on the drug molecule. This leads to a more homogeneous product with potentially preserved bioactivity.

  • Releasable PEGs: These are designed to release the native drug from the PEG conjugate in vivo, which can help to avoid loss of efficacy.

Conclusion

PEGylation remains a powerful and widely utilized strategy in drug development for enhancing the solubility and stability of therapeutic agents. Its ability to improve the pharmacokinetic and pharmacodynamic properties of drugs has led to the successful development of numerous marketed products. A thorough understanding of the mechanisms, quantitative effects, and the associated experimental and analytical methodologies is crucial for researchers and scientists working to harness the full potential of this transformative technology. As the field continues to evolve with the development of next-generation PEGylation strategies, its impact on medicine is set to expand even further.

References

Folate-PEG2-amine as a PROTAC Linker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules are composed of a ligand that binds the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[3] This technical guide provides a comprehensive overview of Folate-PEG2-amine as a specialized PROTAC linker designed for targeted delivery to cancer cells.

Folate receptors, particularly Folate Receptor Alpha (FRα), are overexpressed on the surface of various cancer cells, including ovarian, lung, and breast cancers, while having limited expression in normal tissues.[4] This differential expression makes folate an ideal targeting moiety for delivering therapeutic payloads, such as PROTACs, specifically to tumor cells, thereby minimizing off-target toxicity. The incorporation of a short polyethylene glycol (PEG) linker, specifically a di-ethylene glycol (PEG2) unit, offers several advantages. PEG linkers are known to enhance the solubility and bioavailability of PROTACs, which are often large and hydrophobic molecules. The flexibility of the PEG chain can also be crucial for achieving the optimal orientation of the POI and E3 ligase to facilitate efficient ubiquitination and subsequent degradation.

This compound is a bifunctional linker that combines the cancer-targeting properties of folate with the favorable physicochemical characteristics of a PEG linker. The terminal amine group provides a convenient attachment point for conjugation to either the POI ligand or the E3 ligase ligand, making it a versatile building block in the synthesis of targeted PROTACs.

Signaling Pathways and Mechanisms

PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC involves bringing a target protein and an E3 ubiquitin ligase into close proximity to induce the ubiquitination and subsequent degradation of the target. This process is catalytic, as the PROTAC molecule is released after degradation and can engage in further rounds of protein degradation.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC This compound PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Proteasome 26S Proteasome POI->Proteasome Degradation TC POI-PROTAC-E3 Ternary Complex Ub Ubiquitin Ub->TC Transfer TC->POI Ubiquitination

Figure 1: General mechanism of PROTAC-mediated protein degradation.
Folate Receptor-Mediated Endocytosis

PROTACs utilizing a this compound linker leverage the folate receptor-mediated endocytosis pathway for targeted entry into cancer cells. The folate moiety of the PROTAC binds with high affinity to the folate receptors on the cell surface. This binding triggers the internalization of the receptor-PROTAC complex into the cell through an endosome. Inside the cell, the PROTAC is released from the endosome into the cytoplasm, where it can engage its target protein and an E3 ligase.

Folate_Uptake cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FR Folate Receptor (FR) Endosome Endosome FR->Endosome Internalization PROTAC_released Released PROTAC Endosome->PROTAC_released Release POI_E3 Engages POI and E3 Ligase PROTAC_released->POI_E3 PROTAC_ext Folate-PROTAC PROTAC_ext->FR Binds

Figure 2: Folate receptor-mediated uptake of a Folate-PROTAC.

Data Presentation: Efficacy of Folate-Targeted PROTACs

Table 1: Representative Degradation Efficacy of Folate-Conjugated PROTACs

PROTAC NameTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
Folate-ARV-771BRDsHeLa246>90
Folate-ARV-771BRDsOVCAR8297>90
Folate-MS432MEKsHeLa~500~80
Folate-MS99ALKSU-DHL-1200>90

Note: The DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein, and Dmax is the maximum percentage of protein degradation achieved.

Table 2: Folate Receptor Binding Affinities

LigandReceptorMethodKd (nM)Reference
Folic AcidFRαRadioligand Binding~0.19
Folic AcidFRαIsothermal Calorimetry~0.19
Folic AcidBovine FBPSurface Plasmon Resonance0.02

Note: Kd is the equilibrium dissociation constant, a measure of binding affinity. FBP (Folate-Binding Protein) is often used in binding assays.

Experimental Protocols

Synthesis of this compound Linker

This protocol describes a general method for the synthesis of a Folate-PEG-amine linker, which can be adapted for a PEG2 spacer.

Materials:

  • Folic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-hydroxysuccinimide (NHS)

  • Amine-PEG2-Boc (or other protected bifunctional PEG2 linker)

  • Dimethyl sulfoxide (DMSO)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard purification reagents (e.g., silica gel for chromatography)

Procedure:

  • Activation of Folic Acid: Dissolve folic acid in anhydrous DMSO. Add NHS and DCC to the solution and stir at room temperature overnight in the dark to activate the carboxylic acid group of folate.

  • Conjugation to PEG: To the activated folate solution, add the protected Amine-PEG2-Boc linker. Allow the reaction to proceed at room temperature for several hours to form the Folate-PEG2-Boc conjugate.

  • Purification: Purify the Folate-PEG2-Boc conjugate using column chromatography to remove unreacted starting materials and byproducts.

  • Deprotection: Dissolve the purified Folate-PEG2-Boc in DCM and add TFA to remove the Boc protecting group from the terminal amine. Stir at room temperature for 1-2 hours.

  • Final Product: Evaporate the solvent and TFA to yield the final this compound linker. Characterize the product using techniques such as NMR and mass spectrometry.

Western Blot for PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a this compound PROTAC.

Materials:

  • Cancer cell line overexpressing the folate receptor and the POI

  • This compound PROTAC

  • Cell culture medium and reagents

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the this compound PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the antibody incubation steps for the loading control.

  • Detection and Analysis:

    • Develop the blot using a chemiluminescence substrate and capture the signal.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Folate Receptor Competitive Binding Assay

This protocol is used to confirm that the uptake of the Folate-PROTAC is mediated by the folate receptor.

Materials:

  • Folate receptor-positive cells

  • Folate-PROTAC (unlabeled)

  • Labeled folic acid (e.g., [3H]-folic acid or a fluorescently labeled folate)

  • Free folic acid (for competition)

  • Binding buffer

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Seeding: Seed folate receptor-positive cells in a multi-well plate and grow to confluency.

  • Competition: Incubate the cells with a constant concentration of labeled folic acid and increasing concentrations of the unlabeled Folate-PROTAC or free folic acid (as a positive control).

  • Incubation: Allow the binding to reach equilibrium (e.g., 1-2 hours at 4°C to prevent internalization).

  • Washing: Wash the cells multiple times with ice-cold binding buffer to remove unbound ligand.

  • Quantification: Lyse the cells and measure the amount of bound labeled folic acid using a scintillation counter or fluorescence plate reader.

  • Data Analysis: Plot the amount of bound labeled folic acid against the concentration of the competitor (Folate-PROTAC or free folic acid). The concentration of the competitor that inhibits 50% of the labeled folic acid binding (IC50) can be determined.

Mandatory Visualizations

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of This compound PROTAC binding Folate Receptor Binding Assay synthesis->binding Characterize Targeting degradation Western Blot for Degradation (DC50, Dmax) synthesis->degradation Assess Potency selectivity Quantitative Proteomics (Selectivity) degradation->selectivity Confirm Specificity pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) selectivity->pk_pd Lead Optimization efficacy Tumor Xenograft Efficacy Studies pk_pd->efficacy Evaluate in Animal Models

Figure 3: A typical workflow for the design and evaluation of Folate-PROTACs.

Conclusion

The this compound linker represents a sophisticated and strategic component in the design of next-generation PROTACs for cancer therapy. By combining a tumor-targeting moiety with a functionally advantageous linker, it is possible to enhance the therapeutic window of protein degraders, directing their potent activity to malignant cells while sparing healthy tissues. The methodologies and data presented in this guide provide a framework for the rational design, synthesis, and evaluation of these promising targeted therapeutics. Further research and optimization of such targeted PROTACs hold significant promise for advancing the field of oncology.

References

An In-depth Technical Guide to the Chemical Properties and Applications of Folate-PEG2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate-PEG2-amine is a heterobifunctional linker of significant interest in the fields of targeted drug delivery, diagnostics, and proteomics. It comprises three key components: a folate moiety for targeting cells that overexpress the folate receptor (FR), a hydrophilic diethylene glycol (PEG2) spacer to enhance solubility and reduce steric hindrance, and a terminal primary amine group for covalent conjugation to various molecules. This guide provides a comprehensive overview of its chemical properties, experimental protocols for its use, and its role in biological systems.

Core Chemical Properties

This compound is a yellow, solid compound with well-defined chemical characteristics crucial for its application in bioconjugation and drug delivery.[1][2] Its purity is typically greater than 96%.[3]

PropertyValueReference(s)
Molecular Formula C25H33N9O7[3]
Molecular Weight 571.6 g/mol [3]
CAS Number 1099829-15-8
Appearance Yellow solid
Solubility Soluble in Water, DMSO, DMF
Purity > 96%
SMILES O=C(CC--INVALID-LINK--NC(C(C=C1)=CC=C1NCC2=NC(C(NC(N)=N3)=O)=C3N=C2)=O)NCCOCCOCCN

Stability and Storage

Proper handling and storage are critical to maintain the integrity of this compound.

ConditionRecommendationReference(s)
Storage (Powder) Store at -20°C for up to 3 years. Keep in a desiccator and protected from light.
Storage (In Solvent) Store at -80°C for up to 1 year. Avoid frequent freeze-thaw cycles.
pH Stability (Folate) The folate moiety is relatively stable at pH values between 4 and 8 at 37°C.
Amide Bond Stability The amide bond linkage is generally stable under physiological conditions with negligible hydrolysis.

Reactivity and Bioconjugation

The terminal primary amine of this compound is the key functional group for conjugation. It readily participates in nucleophilic acyl substitution reactions to form stable amide bonds.

Common Conjugation Chemistry:

  • With Activated Esters (e.g., NHS esters): The amine group reacts efficiently with N-hydroxysuccinimide (NHS) esters at a pH range of 7.0-8.5 to form a stable amide bond. This is one of the most common methods for labeling proteins, nanoparticles, and other molecules.

  • With Carboxylic Acids (EDC/NHS Coupling): In the presence of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and N-hydroxysuccinimide (NHS), a carboxylic acid can be activated to form an NHS ester in situ, which then reacts with the amine of this compound.

Role in Targeted Drug Delivery: Folate Receptor-Mediated Endocytosis

The folate moiety of this compound serves as a high-affinity ligand for the folate receptor (FR), which is a well-established tumor marker. FR is overexpressed on the surface of various cancer cells (including ovarian, breast, lung, and kidney cancers) but has limited expression in most normal tissues. This differential expression allows for the targeted delivery of conjugated therapeutics or imaging agents to cancer cells.

The mechanism of cellular uptake is folate receptor-mediated endocytosis.

Folate_Receptor_Pathway extracellular Extracellular Space cell_membrane intracellular Intracellular Space Folate_PEG_Drug Folate-PEG-Drug Conjugate Complex FR-Folate Complex Folate_PEG_Drug->Complex 1. Binding (High Affinity, Kd < 1 nM) FR Folate Receptor (FR) FR->Complex Endosome Endosome (pH ~5) Complex->Endosome 2. Internalization via Endocytosis Drug_Release Drug Release Endosome->Drug_Release 3. Acidification & Conformational Change Recycling_Vesicle Recycling Vesicle Endosome->Recycling_Vesicle Recycling_Vesicle->FR 4. Receptor Recycling Experimental_Workflow start Start: Folate-PEG-Drug Conjugate Synthesis charac 1. Physicochemical Characterization (HPLC, MS, NMR) start->charac cell_culture 2. Cell Culture (FR+ and FR- cell lines) charac->cell_culture uptake 3. Cellular Uptake Assay (Flow Cytometry / Microscopy) cell_culture->uptake competition 4. Competitive Binding Assay (with excess free Folic Acid) uptake->competition Confirm FR specificity cytotoxicity 5. Cytotoxicity Assay (e.g., MTT Assay) uptake->cytotoxicity invivo 6. In Vivo Studies (Animal Models) cytotoxicity->invivo Proceed if effective and specific

References

Folate-PEG2-amine: A Core Component in Targeted Therapeutics and Proteolysis-Targeting Chimeras

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Folate-PEG2-amine is a bifunctional molecule increasingly utilized in advanced drug delivery and development. It consists of three key components: a folate moiety for targeting, a polyethylene glycol (PEG) linker, and a terminal amine group for conjugation. This unique structure allows for the targeted delivery of therapeutic agents to cells overexpressing the folate receptor, a hallmark of many cancers. Furthermore, its role as a linker in Proteolysis-Targeting Chimeras (PROTACs) has positioned it as a critical tool in the development of novel therapeutics aimed at targeted protein degradation. This guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and underlying biological pathways associated with this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized below, providing essential data for its application in experimental settings.

PropertyValueSource(s)
Molecular Formula C25H33N9O7[1][2]
Molecular Weight 571.59 g/mol [1][2]
CAS Number 1099829-15-8[1]
Appearance Yellow Solid
Solubility Soluble in DMSO and DMF

Core Applications and Experimental Frameworks

This compound is primarily employed in two significant areas of drug development: targeted drug delivery and the synthesis of PROTACs.

Targeted Drug Delivery via Folate Receptor-Mediated Endocytosis

The folate moiety of this compound serves as a high-affinity ligand for the folate receptor, which is frequently overexpressed on the surface of various cancer cells. This interaction facilitates the internalization of conjugated payloads through receptor-mediated endocytosis.

The process begins with the binding of the folate-conjugated molecule to the folate receptor on the cell surface. This binding event triggers the formation of an endocytic vesicle, which engulfs the receptor-ligand complex and transports it into the cell. Inside the cell, the acidic environment of the endosome facilitates the release of the conjugated therapeutic agent, which can then exert its pharmacological effect. The folate receptor is subsequently recycled back to the cell surface.

Folate_Receptor_Pathway Folate Receptor-Mediated Endocytosis cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Folate_Drug Folate-PEG2-Drug Conjugate FR Folate Receptor (FR) Folate_Drug->FR Binding Endosome Endosome (Acidic pH) FR->Endosome Endocytosis Drug_Release Drug Release Endosome->Drug_Release Release FR_Recycling FR Recycling Endosome->FR_Recycling Recycling FR_Recycling->FR

Caption: Folate receptor-mediated endocytosis pathway.

PROTAC Synthesis

This compound serves as a versatile linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein. The PEG linker in this compound provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

The synthesis of a folate-targeted PROTAC generally involves a modular approach where the folate-PEG linker, the E3 ligase ligand, and the target protein ligand (warhead) are synthesized or acquired separately and then coupled together.

PROTAC_Synthesis_Workflow General Workflow for Folate-Targeted PROTAC Synthesis Folate_PEG_Amine This compound Coupling1 Amide Coupling Folate_PEG_Amine->Coupling1 Ligase_Ligand E3 Ligase Ligand (with reactive group) Ligase_Ligand->Coupling1 Warhead Target Protein Ligand (Warhead with reactive group) Coupling2 Final Coupling (e.g., Click Chemistry) Warhead->Coupling2 Intermediate Folate-PEG-Ligase Ligand Intermediate Coupling1->Intermediate Intermediate->Coupling2 PROTAC Final Folate-Targeted PROTAC Coupling2->PROTAC

Caption: General workflow for folate-targeted PROTAC synthesis.

Experimental Protocols

The following protocols provide generalized methodologies for the synthesis of Folate-PEG-amine and its subsequent use in creating targeted conjugates. These may require optimization based on the specific reactants and desired final product.

Protocol 1: Synthesis of Folate-PEG-Amine

This protocol describes a common method for conjugating folic acid to a PEG-bis-amine linker.

Materials:

  • Folic acid

  • PEG-bis-amine (e.g., diamino-PEG2)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Pyridine (optional)

  • Sephadex G-25 gel filtration column

  • Appropriate glassware and stirring equipment

Procedure:

  • Dissolve folic acid in anhydrous DMSO.

  • Add NHS and DCC to the folic acid solution and stir for several hours at room temperature in the dark to activate the carboxylic acid group of folic acid.

  • A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • Add the PEG-bis-amine to the activated folic acid solution. The reaction is typically allowed to proceed overnight at room temperature with continuous stirring.

  • Purify the resulting Folate-PEG-amine conjugate using Sephadex G-25 gel-filtration chromatography to remove unreacted starting materials and byproducts.

  • Characterize the final product using techniques such as NMR and mass spectrometry to confirm its identity and purity.

Protocol 2: Amide Coupling of this compound to a Carboxylic Acid-Containing Molecule

This protocol outlines the conjugation of the terminal amine of this compound to a molecule containing a carboxylic acid, such as a drug or a linker for a PROTAC.

Materials:

  • This compound

  • Carboxylic acid-containing molecule (Molecule-COOH)

  • Coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS, or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • Tertiary base such as DIPEA (N,N-Diisopropylethylamine)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Dissolve the Molecule-COOH in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the coupling agents (e.g., EDC and NHS, or HATU) and the tertiary base (DIPEA) to the solution and stir for approximately 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add this compound to the reaction mixture.

  • Allow the reaction to stir at room temperature for several hours to overnight. Monitor the reaction progress using an appropriate analytical technique such as LC-MS or TLC.

  • Upon completion, the reaction mixture can be worked up by dilution with an appropriate organic solvent and washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the final conjugate using flash column chromatography or preparative HPLC.

Conclusion

This compound is a valuable and versatile molecule for researchers in drug development. Its ability to facilitate targeted delivery to cancer cells and its utility as a linker in the burgeoning field of PROTACs make it a key component in the design of next-generation therapeutics. The protocols and pathways described herein provide a foundational understanding for the effective application of this compound in a research setting.

References

Folate-PEG2-Amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Folate-PEG2-amine, a bifunctional molecule increasingly utilized in targeted drug delivery and cancer research. Aimed at researchers, scientists, and drug development professionals, this document outlines its chemical properties, applications, and relevant experimental protocols.

Core Properties of this compound

This compound is a molecule that incorporates three key components: a folate moiety for targeting, a polyethylene glycol (PEG) linker for improved solubility and biocompatibility, and a terminal amine group for conjugation.[1] This unique structure makes it an ideal candidate for targeted drug delivery applications, particularly in oncology.[1]

The CAS number for this compound is 1099829-15-8 .[2][3][4]

Physicochemical Data
PropertyValueSource
CAS Number 1099829-15-8
Molecular Formula C25H33N9O7
Molecular Weight 571.59 g/mol
Purity >96%
Solubility 10 mM in DMSO
Appearance Yellow Solid
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year

Mechanism of Action and Applications

This compound serves as a crucial component in the development of targeted therapies due to the high affinity of folate for the folate receptor, which is often overexpressed on the surface of various cancer cells. This allows for the specific delivery of conjugated payloads, such as therapeutic agents or imaging probes, to tumor sites, thereby minimizing off-target toxicity.

A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. In this context, this compound can be used to direct the PROTAC to cancer cells expressing the folate receptor.

Targeted Drug Delivery Workflow

The following diagram illustrates a generalized workflow for utilizing this compound in targeted drug delivery.

G cluster_0 Conjugation cluster_1 Delivery & Uptake cluster_2 Intracellular Action Folate This compound Conjugate Folate-PEG-Payload Conjugate Folate->Conjugate Payload Therapeutic Agent / Imaging Probe Payload->Conjugate Receptor Folate Receptor Conjugate->Receptor Binding Cell Target Cancer Cell (Folate Receptor Overexpression) Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Release Payload Release Endocytosis->Release Effect Therapeutic Effect / Imaging Release->Effect

Targeted Drug Delivery Workflow

Experimental Protocols

General Protocol for Conjugation of this compound to a Carboxylic Acid-Containing Molecule

This protocol describes a general method for conjugating the primary amine of this compound to a molecule containing a carboxylic acid group using carbodiimide chemistry.

Materials:

  • This compound

  • Carboxylic acid-containing molecule (e.g., a drug, linker)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Purification system (e.g., Sephadex G-25 column, HPLC)

Procedure:

  • Dissolve the carboxylic acid-containing molecule and a molar excess of NHS in anhydrous DMSO.

  • Add a molar equivalent of DCC or EDC to the solution and stir at room temperature for 2-4 hours to activate the carboxylic acid.

  • In a separate vessel, dissolve this compound in anhydrous DMSO.

  • Add the this compound solution to the activated carboxylic acid solution.

  • Allow the reaction to proceed overnight at room temperature with continuous stirring.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, purify the resulting Folate-PEG-conjugate using size-exclusion chromatography (e.g., Sephadex G-25) or preparative HPLC to remove unreacted starting materials and byproducts.

Note: This is a generalized protocol and may require optimization for specific molecules.

In Vivo Formulation for Animal Studies

For in vivo experiments, a common formulation involves dissolving the this compound conjugate in a vehicle suitable for administration. A sample formulation is provided below.

Example Formulation:

  • 5% DMSO

  • 30% PEG300

  • 5% Tween 80

  • 60% Saline/PBS

Procedure:

  • Dissolve the required amount of the compound in DMSO.

  • Add PEG300 and Tween 80, and mix thoroughly.

  • Add the saline or PBS solution to reach the final volume and concentration.

  • Ensure the final solution is clear before administration. If a suspension is formed, it should be prepared fresh before each use.

It is recommended to perform a solvent-negative control experiment to ensure the vehicle has no non-specific effects.

PROTAC-Mediated Protein Degradation Pathway

The diagram below illustrates the mechanism of action for a PROTAC utilizing a folate-targeting moiety.

G cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC Folate-Targeting PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein of Interest POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitin Transfer Ub Ubiquitin Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Protein Fragments Proteasome->Degradation

References

Solubility Profile of Folate-PEG2-Amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of Folate-PEG2-amine, a heterobifunctional linker commonly employed in targeted drug delivery and proteomics. Understanding the solubility of this reagent in various solvents is critical for its effective handling, formulation, and application in diverse experimental settings. This document presents available solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Solubility of this compound

The solubility of this compound is influenced by the presence of both a hydrophilic polyethylene glycol (PEG) linker and a hydrophobic folate moiety. The terminal amine group also contributes to its overall physicochemical properties. While comprehensive quantitative data across a wide range of solvents is not extensively published, qualitative and some quantitative information is available from various sources.

Table 1: Solubility of this compound and Related Compounds

Compound NameSolventSolubilityData Type
This compound Dimethyl sulfoxide (DMSO)10 mMQuantitative
Folate-PEG-amine HCl Salt (MW 2000)Dichloromethane (DCM)Soluble[1]Qualitative
ChloroformSoluble[1]Qualitative
MethanolSoluble[1]Qualitative
EthanolSoluble[1]Qualitative
WaterSoluble[1]Qualitative
Dimethylformamide (DMF)SolubleQualitative
Folic acid PEG amineWaterSolubleQualitative
Dimethyl sulfoxide (DMSO)SolubleQualitative
Dimethylformamide (DMF)SolubleQualitative

Note on Solubility: The solubility of PEGylated compounds can be influenced by the length of the PEG chain. The information for "Folate-PEG-amine HCl Salt" with a molecular weight of 2000 suggests that similar derivatives with short PEG chains exhibit solubility in a range of polar and non-polar organic solvents, as well as water. The presence of the folate moiety generally contributes to reduced aqueous solubility compared to the parent PEG-amine, while the PEG chain enhances water solubility compared to folic acid alone.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. The following protocol is a detailed methodology for determining the solubility of this compound in a solvent of interest.

1. Materials:

  • This compound (solid powder)

  • Solvent of interest (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a glass vial. The exact amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Add a known volume of the solvent of interest to the vial.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or vortex mixer and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by sampling at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 10-15 minutes.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is crucial to avoid artificially high solubility measurements.

    • Dilute the filtered solution with the solvent of interest to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the solubility of this compound in the chosen solvent based on the concentration of the saturated solution, taking into account any dilution factors.

3. Data Analysis:

  • The solubility is typically expressed in mg/mL, µg/mL, or molarity (mol/L).

  • Perform the experiment in triplicate to ensure the reliability of the results.

  • Report the mean solubility and the standard deviation.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G A 1. Preparation of Supersaturated Solution (Excess this compound + Solvent) B 2. Equilibration (Shaking at constant temperature for 24-72h) A->B Incubation C 3. Phase Separation (Centrifugation) B->C Equilibrium Reached D 4. Sample Collection & Filtration (Supernatant filtered through 0.22µm filter) C->D Separation of Solid and Liquid E 5. Quantification (HPLC or UV-Vis analysis) D->E Analysis of Solute Concentration F 6. Data Analysis (Calculation of Solubility) E->F Determination from Calibration Curve

References

The Strategic Handling and Application of Folate-PEG2-amine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise handling and application of targeting ligands are paramount to experimental success. This in-depth technical guide provides a comprehensive overview of the storage, handling, and utilization of Folate-PEG2-amine, a key component in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

This compound is a heterobifunctional molecule composed of a folate moiety, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal amine group. This unique structure enables the targeted delivery of therapeutic payloads to cells overexpressing the folate receptor, a common feature of many cancer cells. The PEG linker enhances solubility and biocompatibility, while the amine group provides a reactive handle for conjugation to various molecules of interest.

Proper Storage and Handling of this compound

The stability and reactivity of this compound are critical for its successful application. Adherence to proper storage and handling protocols is essential to prevent degradation and ensure experimental reproducibility.

Storage Conditions:

This compound is sensitive to moisture, light, and temperature. To maintain its integrity, it should be stored under controlled conditions.

ConditionPowderIn Solvent
Temperature -20°C (long-term) or -5°C (short-term)-80°C
Atmosphere Store under a dry, inert gas (e.g., argon or nitrogen)
Light Protect from lightProtect from light
Duration Up to 3 years at -20°CUp to 1 year at -80°C

Handling Procedures:

Due to its hygroscopic and light-sensitive nature, specific precautions should be taken when handling this compound.

  • Equilibration: Before opening, allow the container to warm to room temperature to prevent moisture condensation.

  • Inert Atmosphere: Handle the compound in a dry, inert atmosphere, such as a glove box, whenever possible. After use, backfill the container with an inert gas.

  • Aliquotting: For multiple uses, it is advisable to aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to atmospheric conditions.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling the compound.

Solubility and Solution Preparation

This compound exhibits solubility in a range of solvents, which should be considered when preparing stock solutions for experimental use.

SolventSolubility
Dimethyl sulfoxide (DMSO)Soluble (e.g., 10 mM)
Dimethylformamide (DMF)Soluble
WaterSoluble
Dichloromethane (DCM)Soluble
ChloroformSoluble
MethanolSoluble
EthanolSoluble

Preparation of Stock Solutions:

  • Solvent Selection: Choose a suitable solvent based on the experimental requirements and the solubility of the compound. Anhydrous solvents are recommended to prevent hydrolysis of the amine-reactive functionality if it were an active ester.

  • Dissolution: Dissolve the desired amount of this compound in the chosen solvent. Gentle vortexing or sonication can be used to aid dissolution.

  • Storage: Store stock solutions at -80°C in tightly sealed vials, protected from light. Avoid repeated freeze-thaw cycles.

Experimental Protocol: Synthesis of a Folate-Targeted PROTAC

This compound serves as a crucial building block for the synthesis of folate-targeted PROTACs. The following is a generalized protocol for the conjugation of this compound to a molecule of interest containing a carboxylic acid group.

Materials:

  • This compound

  • Molecule of Interest (containing a carboxylic acid)

  • Coupling agents (e.g., HATU or EDC/NHS)

  • Anhydrous DMF or DMSO

  • Reaction buffer (e.g., PBS, pH 7.2-8.0, if applicable)

  • Purification system (e.g., HPLC)

Procedure:

  • Activation of Carboxylic Acid: In an anhydrous solvent, react the molecule of interest with a molar excess of coupling agents (e.g., 1.2 equivalents of EDC and 1.5 equivalents of NHS) for 15-30 minutes at room temperature to form an active ester.

  • Conjugation: Add a slight molar excess (e.g., 1.1 equivalents) of this compound to the activated molecule of interest.

  • Reaction: Allow the reaction to proceed at room temperature for 2-12 hours with gentle stirring. Monitor the reaction progress using an appropriate analytical technique such as LC-MS or TLC.

  • Quenching: If necessary, quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris-HCl).

  • Purification: Purify the resulting folate-PROTAC conjugate using a suitable method, such as reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR and mass spectrometry.

Quality Control

Ensuring the quality of this compound and its conjugates is essential for reliable experimental outcomes.

Analytical MethodPurpose
Nuclear Magnetic Resonance (NMR) Structural confirmation and assessment of purity.
High-Performance Liquid Chromatography (HPLC) Determination of purity and quantification.
Mass Spectrometry (MS) Confirmation of molecular weight.

Visualizing the Mechanism of Action

To understand the biological context of this compound's application, it is crucial to visualize the key cellular pathways involved.

experimental_workflow cluster_synthesis PROTAC Synthesis cluster_application Cellular Application A Molecule of Interest (COOH) B Activation (EDC/NHS) A->B 1. D Conjugation B->D C This compound C->D 2. E Purification (HPLC) D->E 3. F Folate-PROTAC E->F 4. G Cell Treatment F->G H Target Protein Degradation G->H I Western Blot Analysis H->I

A generalized experimental workflow for the synthesis and application of a folate-targeted PROTAC.

The folate moiety of the PROTAC binds to the folate receptor on the cell surface, triggering receptor-mediated endocytosis.

folate_receptor_pathway cluster_cell Target Cell Folate-PROTAC Folate-PROTAC Folate Receptor Folate Receptor Folate-PROTAC->Folate Receptor Binding Endosome Endosome Folate Receptor->Endosome Endocytosis Cell Membrane Cell Membrane Cytoplasm Cytoplasm Endosome->Cytoplasm Release of PROTAC

Folate receptor-mediated endocytosis of a folate-targeted PROTAC.

Once inside the cell, the PROTAC engages both the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

protac_mechanism PROTAC Folate-PROTAC Target Target Protein PROTAC->Target Re-engagement Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_Target Ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_Target->Proteasome Degradation Degraded Protein (Peptides) Proteasome->Degradation

The mechanism of action for a PROTAC, leading to targeted protein degradation.

By understanding and implementing these guidelines, researchers can effectively utilize this compound to advance the development of targeted therapies and diagnostic agents.

Methodological & Application

Application Notes and Protocols for the Conjugation of Folate-PEG2-amine with NHS Esters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reaction of Folate-PEG2-amine with N-Hydroxysuccinimide (NHS) esters. This bioconjugation technique is pivotal for the development of targeted drug delivery systems, leveraging the high affinity of folic acid for folate receptors overexpressed on the surface of many cancer cells.[][2] The polyethylene glycol (PEG) linker enhances solubility, stability, and circulation time of the conjugated molecule.[]

Principle of the Reaction

The conjugation of this compound with an NHS ester is a well-established and efficient method for forming a stable amide bond. The reaction proceeds via nucleophilic acyl substitution, where the primary amine of this compound attacks the carbonyl group of the NHS ester. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct.[3] NHS esters are preferred reagents due to their reactivity and selectivity towards primary aliphatic amines in aqueous environments at physiological to slightly alkaline pH.[3]

The reaction is pH-dependent, with optimal conditions typically between pH 7.2 and 8.5. Below this range, the primary amine is protonated and less nucleophilic, while at higher pH values, the hydrolysis of the NHS ester becomes a significant competing reaction, which can lower the conjugation yield.

Key Reaction Parameters

Successful conjugation of this compound with an NHS ester is dependent on several critical parameters. These are summarized in the table below.

ParameterOptimal Range/ConditionNotes
pH 7.2 - 8.5A pH of 8.3-8.5 is often a good starting point. Lower pH reduces amine reactivity, while higher pH increases NHS ester hydrolysis.
Buffer Amine-free buffers (e.g., Phosphate, Bicarbonate, HEPES, Borate)Buffers containing primary amines, such as Tris, will compete with the this compound for reaction with the NHS ester and should be avoided.
Temperature 4°C to Room Temperature (approx. 25°C)Lower temperatures (4°C) can be used for longer incubation times to minimize hydrolysis of the NHS ester, while room temperature allows for shorter reaction times.
Reaction Time 30 minutes to overnightTypically, 30-60 minutes at room temperature or 2 hours to overnight at 4°C is sufficient. Reaction progress can be monitored by techniques like HPLC.
Molar Ratio 1:1 to 1:20 (this compound : NHS ester)A molar excess of the NHS ester is often used to drive the reaction to completion. The optimal ratio should be determined empirically for each specific reaction.
Solvent Anhydrous DMSO or DMF for NHS ester stockMany NHS esters have limited aqueous solubility and are first dissolved in a water-miscible organic solvent before being added to the aqueous reaction mixture. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.

Experimental Protocols

This section provides a general protocol for the conjugation of this compound to a molecule containing an NHS ester.

Materials
  • This compound

  • NHS ester of the molecule to be conjugated

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (or other suitable amine-free buffer)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification system (e.g., dialysis, size-exclusion chromatography, or HPLC)

Procedure
  • Preparation of this compound Solution: Dissolve the this compound in the reaction buffer to the desired concentration (e.g., 1-10 mg/mL).

  • Preparation of NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add the desired molar excess of the NHS ester stock solution to the this compound solution while gently vortexing.

    • Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. Protect from light if any of the components are light-sensitive.

  • Quenching the Reaction (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature. This will consume any unreacted NHS ester.

  • Purification: Remove excess, unreacted reagents and byproducts from the reaction mixture. Common purification methods include:

    • Dialysis: For macromolecular conjugates, dialyze against a suitable buffer.

    • Size-Exclusion Chromatography (SEC): Separate the conjugate based on size.

    • High-Performance Liquid Chromatography (HPLC): For high-purity applications, reverse-phase or size-exclusion HPLC can be used for purification and analysis.

  • Characterization: Confirm the successful conjugation using appropriate analytical techniques such as UV-Vis spectroscopy, NMR, or mass spectrometry.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Conjugation Efficiency Suboptimal pHEnsure the reaction pH is between 7.2 and 8.5.
Presence of primary amines in the bufferUse an amine-free buffer like phosphate, bicarbonate, or HEPES. If necessary, perform a buffer exchange prior to the reaction.
Hydrolyzed NHS esterPrepare the NHS ester solution immediately before use and avoid repeated freeze-thaw cycles.
Low reagent concentrationIncrease the concentration of the reactants to favor the aminolysis reaction over hydrolysis.
High Background/Non-specific Binding Excess unreacted NHS esterQuench the reaction with an amine-containing buffer (e.g., Tris or glycine) and ensure thorough purification.
Precipitation of NHS Ester Poor solubility of the NHS ester in the aqueous reaction mixtureEnsure the volume of the organic solvent used to dissolve the NHS ester does not exceed 10% of the total reaction volume.
Protein Aggregation (if applicable) High degree of labelingOptimize the molar ratio of the NHS ester to the protein through small-scale pilot reactions.

Visualizations

Reaction Mechanism

ReactionMechanism Folate_PEG_Amine Folate-PEG2-NH2 Primary Amine Intermediate Tetrahedral Intermediate Folate_PEG_Amine->Intermediate Nucleophilic Attack NHS_Ester R-C(=O)-O-N(C=O)2 NHS Ester NHS_Ester->Intermediate Amide_Bond Folate-PEG2-NH-C(=O)-R Stable Amide Bond Intermediate->Amide_Bond Elimination NHS_Byproduct HO-N(C=O)2 N-Hydroxysuccinimide Intermediate->NHS_Byproduct

Caption: Reaction of this compound with an NHS ester.

Experimental Workflow

Caption: Workflow for Folate-PEG-NHS ester conjugation.

References

Application Notes and Protocols for Developing Folate-PEG Functionalized Liposomes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of folate-poly(ethylene glycol) functionalized liposomes. This targeted drug delivery system is designed to enhance the therapeutic efficacy of encapsulated agents by leveraging the over-expression of folate receptors on the surface of many cancer cells. This document outlines the synthesis, characterization, and evaluation of these liposomes, complete with detailed experimental protocols and comparative data.

Introduction to Folate-Targeted Liposomes

Folate-PEG functionalized liposomes are advanced drug delivery vehicles that combine the benefits of liposomal encapsulation with active targeting. The polyethylene glycol (PEG) layer provides a "stealth" characteristic, prolonging circulation time in the bloodstream, while the folate moiety acts as a targeting ligand for folate receptors, which are frequently overexpressed in various cancers.[1][2] This targeted approach facilitates the selective delivery of therapeutic agents to tumor cells through receptor-mediated endocytosis, potentially increasing drug efficacy and reducing off-target side effects.[1][3]

Synthesis of Folate-PEG Functionalized Liposomes

The most common method for preparing folate-PEG functionalized liposomes is the thin-film hydration technique followed by extrusion.[4] This method involves dissolving lipids in an organic solvent, evaporating the solvent to form a thin lipid film, hydrating the film with an aqueous buffer to form multilamellar vesicles (MLVs), and then extruding the MLVs through membranes with defined pore sizes to produce unilamellar vesicles (LUVs) of a specific size.

Alternatively, microfluidic techniques offer a more controlled and continuous method for liposome synthesis, allowing for the formation of small and nearly monodisperse liposomes.

Key Components:

  • Phospholipids: Such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or dipalmitoylphosphatidylcholine (DPPC), form the primary structure of the liposomal bilayer.

  • Cholesterol: Incorporated to stabilize the lipid bilayer and reduce its permeability.

  • DSPE-PEG: A lipid-polymer conjugate that forms the stealth PEG layer.

  • Folate-PEG-DSPE: The targeting ligand, which is a conjugate of folic acid, PEG, and a lipid anchor (DSPE) that integrates into the liposome bilayer.

Table 1: Example Formulations of Folate-PEG Functionalized Liposomes
ComponentMolar Ratio Example 1Molar Ratio Example 2
DSPC/HSPC5525
Cholesterol4020
DOPE-40
CHEMS-20
mPEG2000-Hz-VES-4
Folate-PEG-DSPE/Folate-PEG-CHEMS51

Experimental Protocols

Protocol for Synthesis of Folate-PEG Liposomes by Thin-Film Hydration
  • Lipid Mixture Preparation: Dissolve the lipids (e.g., DSPC, Cholesterol, and Folate-PEG-DSPE) in a suitable organic solvent mixture, such as chloroform:methanol (2:1 v/v), in a round-bottom flask.

  • Thin-Film Formation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner wall of the flask.

  • Vacuum Drying: Place the flask under high vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline (PBS) pH 7.4 or a citrate buffer for drug loading) by vortexing. This process forms multilamellar vesicles (MLVs).

  • Extrusion: To obtain unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a high-pressure extruder.

  • Purification: Remove any unencapsulated drug or free folate-PEG by dialysis or size exclusion chromatography.

Protocol for Drug Loading

Passive Loading (for hydrophobic drugs):

  • Incorporate the hydrophobic drug into the lipid mixture during the initial dissolution step in the organic solvent.

  • The drug will then be entrapped within the lipid bilayer as the liposomes are formed.

Active Loading (for hydrophilic, ionizable drugs like Doxorubicin):

  • Prepare the liposomes in a buffer with a low internal pH (e.g., 400 mM citrate, pH 4.0).

  • After extrusion, exchange the external buffer with one of a higher pH (e.g., PBS, pH 7.4) to create a pH gradient across the liposome membrane.

  • Incubate the liposomes with the drug solution. The un-ionized form of the drug will diffuse across the lipid bilayer and become protonated and trapped in the acidic interior of the liposome.

Protocol for Characterization of Liposomes

1. Particle Size and Polydispersity Index (PDI) Measurement:

  • Utilize Dynamic Light Scattering (DLS) to determine the mean particle size (z-average diameter) and the PDI, which indicates the width of the size distribution.

2. Zeta Potential Measurement:

  • Measure the surface charge of the liposomes using a Zetasizer. The zeta potential provides an indication of the colloidal stability of the liposomal formulation.

3. Encapsulation Efficiency (EE%):

  • Separate the drug-loaded liposomes from the unencapsulated drug using techniques like dialysis, ultracentrifugation, or size exclusion chromatography.

  • Disrupt the liposomes using a suitable solvent (e.g., methanol or a detergent solution).

  • Quantify the amount of encapsulated drug using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).

  • Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug used) x 100

Table 2: Physicochemical Properties of Folate-PEG Functionalized Liposomes
FormulationMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
K. alvarezii extract-encapsulated FA-conjugated PEGylated liposomes140 ± 50.48 ± 0.026+0.2Not Specified
Paclitaxel-loaded Folate-PEGylated liposomes122 ± 4.87Not SpecifiedNot Specified88 ± 2.0
5-FU-loaded Folate-targeted liposomes~174Not SpecifiedNot Specified~39
Doxorubicin-loaded Folate-conjugated liposomes~159Not SpecifiedNot Specified~96
Celastrol and Irinotecan co-loaded Folate-conjugated liposomes~174Not SpecifiedNot SpecifiedNot Specified

In Vitro and In Vivo Evaluation

Protocol for In Vitro Cell Uptake Study
  • Cell Culture: Culture folate receptor-positive cancer cells (e.g., MCF-7, HeLa, KB) and folate receptor-negative cells (as a control) in appropriate cell culture media.

  • Incubation: Treat the cells with fluorescently labeled folate-PEG liposomes (e.g., containing calcein or a fluorescently tagged lipid) for a specific period (e.g., 2-4 hours).

  • Washing: Wash the cells with cold PBS to remove any non-internalized liposomes.

  • Analysis: Analyze the cellular uptake of the liposomes using fluorescence microscopy or flow cytometry.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed folate receptor-positive cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of free drug, non-targeted liposomes, and folate-PEG liposomes for a specified time (e.g., 24-48 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

In Vivo Animal Studies

In vivo studies are crucial to evaluate the pharmacokinetic profile and anti-tumor efficacy of the developed liposomes.

  • Pharmacokinetics: Administer the liposomal formulation intravenously to tumor-bearing mice. Collect blood samples at different time points to determine the drug concentration in the plasma and calculate pharmacokinetic parameters such as half-life (t1/2) and area under the curve (AUC).

  • Biodistribution: After a specific time post-injection, euthanize the animals and harvest major organs and the tumor. Quantify the amount of drug or a radiolabel in each tissue to assess the targeting efficiency of the liposomes.

  • Anti-tumor Efficacy: Treat tumor-bearing mice with the free drug, non-targeted liposomes, and folate-PEG liposomes. Monitor tumor growth over time and assess animal survival.

Visualizing the Process and Pathway

Experimental Workflow

G cluster_prep Liposome Preparation cluster_load Drug Loading cluster_char Characterization cluster_eval Evaluation A Lipid Dissolution (Phospholipid, Cholesterol, Folate-PEG-Lipid) B Thin Film Formation (Rotary Evaporation) A->B C Hydration (Aqueous Buffer) B->C D Extrusion (Size Reduction) C->D E Drug Encapsulation (Passive or Active Loading) D->E F Size & PDI (DLS) E->F G Zeta Potential E->G H Encapsulation Efficiency E->H I In Vitro Studies (Cell Uptake, Cytotoxicity) E->I J In Vivo Studies (Pharmacokinetics, Efficacy) I->J

Caption: Experimental workflow for developing Folate-PEG liposomes.

Folate Receptor-Mediated Endocytosis Pathway

G cluster_cell Target Cell cluster_membrane Cell Membrane FR Folate Receptor Binding Binding FR->Binding Liposome Folate-PEG Liposome Liposome->Binding Endosome Endosome Formation Binding->Endosome Endocytosis Acidification Acidification (pH ~5.0) Endosome->Acidification Release Drug Release Acidification->Release Recycling Receptor Recycling Acidification->Recycling Recycling->FR

Caption: Folate receptor-mediated endocytosis of liposomes.

References

Application Notes and Protocols: Folate-PEG2-Amine for Targeted siRNA and Oligonucleotide Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small interfering RNAs (siRNAs) and oligonucleotides offer immense therapeutic potential by enabling sequence-specific gene silencing. However, their clinical translation is hindered by challenges in targeted delivery and cellular uptake. A promising strategy to overcome these hurdles is the use of targeting ligands that recognize receptors overexpressed on diseased cells. The folate receptor is an attractive target as it is frequently overexpressed in a variety of cancers, including ovarian, lung, breast, and kidney cancers, while having limited expression in healthy tissues.[1][2]

Folic acid, a high-affinity ligand for the folate receptor, can be conjugated to delivery vehicles to facilitate receptor-mediated endocytosis into cancer cells.[1][3] Folate-PEG2-amine is a key reagent in this targeting strategy, providing a flexible polyethylene glycol (PEG) spacer that improves solubility and bioavailability, and a terminal amine group for conjugation to siRNA, oligonucleotides, or nanoparticle formulations.[4] The PEG linker shields the nucleic acid cargo from degradation and reduces non-specific interactions with blood components, thereby prolonging circulation time. This document provides detailed application notes and protocols for utilizing this compound in the development of targeted siRNA and oligonucleotide delivery systems.

Mechanism of Action: Folate Receptor-Mediated Endocytosis

Folate-conjugated nanoparticles or direct siRNA conjugates bind to the folate receptor on the cell surface, initiating receptor-mediated endocytosis. The cell membrane then invaginates to form an endosome, encapsulating the therapeutic payload. For the siRNA or oligonucleotide to be effective, it must escape the endosome and enter the cytoplasm to interact with the RNA-induced silencing complex (RISC). However, a significant challenge is that therapeutics can become trapped in the endosome and subsequently degraded in the lysosome. Therefore, delivery systems often incorporate components that facilitate endosomal escape.

Folate Receptor-Mediated Endocytosis cluster_extracellular Extracellular Space cluster_cell Target Cell Folate-PEG-siRNA Folate-PEG-siRNA Nanoparticle Binding Binding Folate-PEG-siRNA->Binding FolateReceptor Folate Receptor FolateReceptor->Binding 1 Endocytosis Endocytosis Binding->Endocytosis 2 Endosome Early Endosome Endocytosis->Endosome 3 LateEndosome Late Endosome/ Lysosome Endosome->LateEndosome 4a EndosomalEscape Endosomal Escape Endosome->EndosomalEscape 4b Degradation Degradation LateEndosome->Degradation 5a RISC RISC Loading & Gene Silencing EndosomalEscape->RISC 5b Cytoplasm Cytoplasm

Caption: Folate receptor-mediated endocytosis pathway for siRNA delivery.

Data Presentation

Table 1: Physicochemical Properties of Folate-Targeted Nanoparticles
FormulationCationic Lipid/PolymerSize (nm)Zeta Potential (mV)Reference
Folate-PEG-siRNA/Polycation PolyplexesDefined three-arm polycation~100+11 to +14
Folate-PEG modified Cationic LiposomesHAPC-Chol/DOPENot specifiedNot specified
Folate-PEG modified Cationic LiposomesOH-Chol/DOPENot specifiedNot specified
Folate-PEG modified Cationic LiposomesOH-C-Chol/DOPENot specifiedNot specified
Folate-targeted mNALPsDOPE, DOTAP, DOPC, DSPE-PEG(2000)~38Not specified
PEI-PCL-PEG-Fol/siRNA MicelleplexesPEI-PCL-PEG-Fol~100+8.6
Table 2: In Vitro Gene Silencing Efficiency
Cell LineTarget GeneFormulationsiRNA ConcentrationGene Knockdown (%)Reference
KB eGFP-luceGFP-luciferaseFolA-PEG-siGFP with polycation200 nmol/lSignificant
HeLaFirefly LuciferaseCentrally modified Folic Acid-siRNAs0.75 µM~80
HeLaBcl-2 (endogenous)Centrally modified Folic Acid-siRNAsNot specifiedPotent, dose-dependent
SKOV-3Not specifiedPEI-PCL-PEG-Fol/siRNA micelleplexesNot specifiedIncreased vs. non-targeted
Table 3: In Vivo Gene Silencing and Biodistribution
Animal ModelTumor ModelFormulationAdministration RouteTumor siRNA Deposition (% of injected dose/g)Gene Silencing in Tumor (%)Reference
Subcutaneous leukemia mouse modelLeukemiaTLP1 (Folate-PEG siRNA lipopolyplexes)i.v.Ligand-dependent retention65% (EG5 mRNA)
Not specifiedSKOV-3 xenograftPEI-PCL-PEG-Fol/siRNA micelleplexesi.v.17Not specified

Experimental Protocols

Protocol 1: Synthesis of Folate-PEG-siRNA Conjugates via Click Chemistry

This protocol describes the synthesis of a defined Folate-PEG-siRNA conjugate using copper(I)-catalyzed 1,3-dipolar cycloaddition ("click chemistry").

Materials:

  • Folic acid

  • Solid-phase synthesis resin

  • PEG linker with terminal azide and amine groups (e.g., NH2-PEG2-N3)

  • Alkyne-modified siRNA

  • Copper(I) catalyst (e.g., CuBr)

  • Ligand (e.g., TBTA)

  • Reducing agent (e.g., sodium ascorbate)

  • Buffers (e.g., HEPES, NaCl)

  • Acetonitrile

  • Purification system (e.g., Ion Exchange Chromatography)

Procedure:

  • Synthesis of Folate-PEG-Azide:

    • Synthesize the folic acid-PEG-azide ligand using solid-phase supported peptide chemistry.

    • This involves coupling folic acid to the solid support, followed by the addition of the PEG linker containing an azide group.

    • Cleave the conjugate from the resin and purify by RP-HPLC.

  • Conjugation to siRNA:

    • Dissolve the alkyne-modified siRNA and the Folate-PEG-azide in a suitable buffer.

    • Prepare the catalyst solution by mixing the copper(I) source, ligand, and reducing agent.

    • Add the catalyst solution to the siRNA/Folate-PEG-azide mixture.

    • Allow the reaction to proceed at room temperature.

  • Purification:

    • Purify the Folate-PEG-siRNA conjugate using ion-exchange chromatography to separate it from unconjugated siRNA and excess reagents.

    • Monitor the elution profile at 260 nm.

    • Analyze the collected fractions by agarose gel electrophoresis to confirm the presence of the higher molecular weight conjugate.

Synthesis_Workflow cluster_synthesis Synthesis of Folate-PEG-Azide cluster_conjugation Conjugation to siRNA cluster_purification Purification of Conjugate SolidPhase Solid-Phase Synthesis of Folate-PEG-Azide Cleavage Cleavage from Resin SolidPhase->Cleavage Purification1 RP-HPLC Purification Cleavage->Purification1 Mixing Mix Alkyne-siRNA and Folate-PEG-Azide Purification1->Mixing Catalyst Add Cu(I) Catalyst Mixing->Catalyst Reaction Click Reaction Catalyst->Reaction IEC Ion-Exchange Chromatography Reaction->IEC Analysis Agarose Gel Analysis IEC->Analysis

Caption: Workflow for the synthesis of Folate-PEG-siRNA conjugates.

Protocol 2: Formulation of Folate-Targeted Lipid Nanoparticles (LNPs) for siRNA Delivery

This protocol outlines the preparation of Folate-PEG functionalized LNPs using a microfluidic mixing method.

Materials:

  • Cationic lipid (e.g., DOTAP)

  • Helper lipids (e.g., DOPE, DOPC, Cholesterol)

  • DSPE-PEG(2000)

  • Folate-PEG(2000)-DSPE

  • siRNA

  • Ethanol

  • Aqueous buffer (e.g., citrate buffer, pH 4.0)

  • Dialysis membrane

  • Microfluidic mixing device

Procedure:

  • Lipid Stock Preparation:

    • Dissolve the cationic lipid, helper lipids, DSPE-PEG, and Folate-PEG-DSPE in ethanol at the desired molar ratios. The amount of Folate-PEG-DSPE is typically between 1-3 mol%.

  • siRNA Solution Preparation:

    • Dissolve the siRNA in the aqueous buffer.

  • Microfluidic Mixing:

    • Set up the microfluidic device with two inlet streams.

    • Pump the lipid-ethanol solution through one inlet and the siRNA-aqueous solution through the other at a defined flow rate ratio.

    • The rapid mixing of the two streams leads to the self-assembly of LNPs with encapsulated siRNA.

  • Purification and Characterization:

    • Dialyze the resulting LNP suspension against a suitable buffer (e.g., PBS, pH 7.4) to remove ethanol and unencapsulated siRNA.

    • Characterize the LNPs for size and zeta potential using dynamic light scattering (DLS).

    • Determine the siRNA encapsulation efficiency using a nucleic acid quantification assay (e.g., RiboGreen assay) after lysing the LNPs.

Protocol 3: In Vitro Transfection and Gene Silencing Assay

This protocol describes how to assess the gene silencing efficiency of Folate-PEG-siRNA formulations in folate receptor-positive cancer cells.

Materials:

  • Folate receptor-positive cells (e.g., KB, HeLa, SKOV-3)

  • Folate receptor-negative control cells (e.g., A549)

  • Cell culture medium (folate-free medium for specific assays)

  • Folate-PEG-siRNA formulation

  • Control siRNA formulations (non-targeted, scrambled siRNA)

  • Transfection reagent (for positive control)

  • Free folic acid (for competition assay)

  • Reagents for quantifying gene expression (e.g., qRT-PCR primers and probes, luciferase assay substrate)

Procedure:

  • Cell Seeding:

    • Seed the cells in multi-well plates and allow them to adhere overnight.

  • Transfection:

    • Prepare serial dilutions of the Folate-PEG-siRNA formulations in serum-free medium.

    • Remove the old medium from the cells and add the diluted formulations.

    • For competition assays, pre-incubate the cells with a high concentration of free folic acid for 30-60 minutes before adding the folate-targeted formulation.

  • Incubation:

    • Incubate the cells with the formulations for a defined period (e.g., 4-6 hours).

    • Replace the transfection medium with fresh complete medium and incubate for an additional 24-72 hours.

  • Assessment of Gene Silencing:

    • Lyse the cells and isolate RNA or protein.

    • Quantify the mRNA levels of the target gene using qRT-PCR.

    • If a reporter gene (e.g., luciferase) is targeted, measure its activity using a luminometer.

    • Normalize the results to a housekeeping gene or total protein concentration.

InVitro_Assay_Logic cluster_conditions Experimental Conditions cluster_outcome Expected Outcomes Start In Vitro Gene Silencing Assay Targeted Folate-PEG-siRNA (FR+ cells) Start->Targeted Control1 Non-Targeted siRNA (FR+ cells) Start->Control1 Control2 Scrambled siRNA (FR+ cells) Start->Control2 Control3 Folate-PEG-siRNA (FR- cells) Start->Control3 Competition Folate-PEG-siRNA + Free Folate (FR+ cells) Start->Competition Outcome_Targeted High Gene Silencing Targeted->Outcome_Targeted Outcome_Control1 Low Gene Silencing Control1->Outcome_Control1 Outcome_Control2 No Gene Silencing Control2->Outcome_Control2 Outcome_Control3 Low/No Gene Silencing Control3->Outcome_Control3 Outcome_Competition Reduced Gene Silencing Competition->Outcome_Competition

Caption: Logical relationships in an in vitro gene silencing experiment.

Safety and Toxicity Considerations

While targeted delivery aims to minimize off-target effects, it is crucial to assess the cytotoxicity of any new formulation. Polycationic polymers and some cationic lipids can induce toxicity by disrupting cell membranes. PEGylation generally reduces toxicity but can sometimes trigger an immune response.

Toxicity Assessment Protocol:

  • Cell Viability Assay (e.g., MTT, MTS):

    • Treat cells with a range of concentrations of the Folate-PEG-siRNA formulation.

    • After 24-72 hours, add the viability reagent and measure the absorbance or fluorescence according to the manufacturer's protocol.

    • Compare the viability of treated cells to untreated controls to determine the cytotoxic concentration.

  • Hemolysis Assay:

    • Incubate the formulation with a suspension of red blood cells.

    • Measure the release of hemoglobin to assess membrane-disrupting activity.

  • In Vivo Toxicity Studies:

    • Administer the formulation to animal models and monitor for signs of toxicity (e.g., weight loss, changes in behavior).

    • Collect blood for hematology and serum chemistry analysis.

    • Perform histopathological examination of major organs.

Conclusion

This compound is a valuable tool for developing targeted siRNA and oligonucleotide delivery systems. By leveraging the overexpression of folate receptors on cancer cells, these targeted therapies can achieve enhanced cellular uptake and improved gene silencing efficacy. The protocols and data presented here provide a comprehensive guide for researchers and drug developers working to advance these promising therapeutics into the clinic. Careful optimization of the formulation and thorough evaluation of its efficacy and safety are critical for successful translation.

References

Application Notes and Protocols: Surface Modification of Nanoparticles with Folate-PEG-Amine for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The functionalization of nanoparticles with targeting ligands is a critical strategy in the development of advanced drug delivery systems. Surface modification with Folate-Polyethylene Glycol (PEG)-Amine is a widely employed technique to achieve active targeting of cancer cells, many of which overexpress folate receptors (FRs). Folic acid is an ideal targeting moiety due to its high affinity for FRs, low molecular weight, non-immunogenicity, and ease of conjugation.[1][2] The PEG linker provides a hydrophilic shield, which can reduce non-specific protein adsorption, prevent clearance by the immune system, and increase the circulation half-life of the nanoparticles.[3][4] This "stealth" property, combined with the active targeting of folate, enhances the accumulation of therapeutic payloads within tumor tissues through the enhanced permeability and retention (EPR) effect and receptor-mediated endocytosis.[5]

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of folate-PEG-amine modified nanoparticles.

Principle of the Method

The surface modification process generally involves a two-step covalent conjugation. First, the carboxylic acid group of folic acid is activated, typically using carbodiimide chemistry (e.g., DCC/NHS or EDC/NHS), and reacted with a heterobifunctional PEG linker containing an amine group at one end and another functional group (e.g., another amine or a carboxyl group) at the other. The resulting Folate-PEG conjugate is then attached to the surface of pre-formed nanoparticles. The terminal amine group of the Folate-PEG linker can be conjugated to nanoparticles with surface carboxyl groups, or a carboxyl-terminated Folate-PEG can be conjugated to nanoparticles with surface amine groups. The choice of chemistry depends on the inherent or engineered functional groups on the nanoparticle surface.

Applications

Folate-PEG functionalized nanoparticles are primarily designed for targeted cancer therapy. By targeting FRs, which are overexpressed on the surface of various cancer cells (e.g., ovarian, breast, lung, and cervical cancers) but have limited expression in healthy tissues, these nanoparticles can selectively deliver chemotherapeutic agents, imaging agents, or gene therapies. This targeted approach aims to increase the therapeutic efficacy of the payload while minimizing off-target toxicity and side effects. The successful delivery of the nanoparticle leads to its internalization via folate receptor-mediated endocytosis.

Experimental Protocols

Protocol 1: Synthesis of Folate-PEG-NH2

This protocol describes the synthesis of a Folate-PEG-Amine linker by activating the carboxyl group of folic acid and reacting it with a diamine-terminated PEG.

Materials:

  • Folic Acid (FA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Amine-PEG-Amine (NH2-PEG-NH2)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Dialysis membrane (MWCO 1-2 kDa)

  • Lyophilizer

Procedure:

  • Activation of Folic Acid:

    • Dissolve Folic Acid (1.5 g) in 20 mL of anhydrous DMSO.

    • Add DCC (0.65 g) and NHS (1 g) to the folic acid solution.

    • Allow the reaction to proceed for 12 hours at room temperature under a nitrogen atmosphere with constant stirring. This reaction forms FA-NHS ester.

  • Conjugation to PEG:

    • In a separate flask, dissolve NH2-PEG-NH2 in anhydrous DMSO.

    • Add the activated FA-NHS solution dropwise to the NH2-PEG-NH2 solution. An excess of the diamine-PEG is used to minimize the formation of Folate-PEG-Folate.

    • Let the reaction stir for 5-7 hours at room temperature under a nitrogen atmosphere.

  • Purification:

    • The reaction mixture is often precipitated in cold diethyl ether to remove unreacted starting materials.

    • The crude product is then extensively dialyzed against deionized water for 2-3 days using a dialysis membrane to remove DMSO and other small molecule impurities.

    • The purified Folate-PEG-NH2 solution is collected and lyophilized to obtain a dry powder.

  • Characterization:

    • Confirm the synthesis of Folate-PEG-NH2 using ¹H NMR and FTIR spectroscopy.

Protocol 2: Surface Modification of Carboxylated Nanoparticles

This protocol details the conjugation of the synthesized Folate-PEG-NH2 to nanoparticles with available carboxyl groups on their surface (e.g., PLGA nanoparticles).

Materials:

  • Carboxyl-terminated nanoparticles (e.g., PLGA-NPs)

  • Folate-PEG-NH2 (from Protocol 1)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate-buffered saline (PBS) or MES buffer (pH 6.0)

  • Centrifuge

Procedure:

  • Nanoparticle Preparation:

    • Prepare drug-loaded or empty carboxylated nanoparticles using a suitable method such as solvent evaporation or nanoprecipitation.

  • Activation of Nanoparticle Surface:

    • Disperse the nanoparticles in MES buffer or PBS.

    • Add EDC and NHS to the nanoparticle dispersion to activate the surface carboxyl groups. The amount of EDC/NHS will depend on the concentration of nanoparticles and the desired degree of functionalization.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation of Folate-PEG-NH2:

    • Dissolve the lyophilized Folate-PEG-NH2 in the buffer.

    • Add the Folate-PEG-NH2 solution to the activated nanoparticle dispersion.

    • Allow the reaction to proceed for at least 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification of Functionalized Nanoparticles:

    • Separate the folate-PEG-functionalized nanoparticles from unreacted reagents by centrifugation.

    • Remove the supernatant and wash the nanoparticle pellet multiple times by resuspending in deionized water and re-centrifuging.

    • After the final wash, resuspend the purified nanoparticles in a suitable buffer or deionized water for storage or further use.

  • Characterization:

    • Characterize the final folate-conjugated nanoparticles for size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Confirm surface modification using techniques like FTIR or by quantifying the amount of folate on the surface using UV-Vis spectrophotometry.

    • Visualize the morphology and size of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

Data Presentation

The following tables summarize typical quantitative data obtained during the characterization of folate-PEG modified nanoparticles, compiled from various studies.

Table 1: Physicochemical Properties of Nanoparticles Before and After Folate-PEG Modification.

FormulationAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
PLGA-PEG NPs~200 nmN/A-8 mV
Folate-PLGA-PEG NPs~220 nmN/A-8 mV
PTX/Zein NPs~180 nm~0.22Negative
PTX/Zein-Folate NPs189.0 ± 2.5 nm~0.22Negative
DPLA-co-PEG Nanomicelles86.5 nmN/AN/A
DPLA-co-PEG-Folate Nanomicelles241.3 nmN/AN/A
Control Liposomes110 ± 6 nm0.25 ± 0.014-5 mV
FA-conjugated PEGylated Liposomes140 ± 5 nm0.48 ± 0.026+0.2 mV
PLGA NPs200-300 nmN/A-23.9 mV

Table 2: Drug Loading and Encapsulation Efficiency.

Nanoparticle SystemDrugEncapsulation Efficiency (%)Drug Loading (%)Reference
Folate-PLGA-PEG-DOX (SESE Method)Doxorubicin51.9%N/A
Folate-PLGA-PEG-DOX (DESE Method)Doxorubicin24.5%N/A
FA-conjugated PEGylated LiposomesK. alvarezii extract82.72%12.81%
PLGA-PEG-Folate NPsε-viniferine (EV)N/A8.87 ± 0.68
PLGA-PEG-Folate NPsVincristine sulfate (VS)N/A2.60 ± 0.20
Folate-modified AuNPsDoxorubicin (DOX)N/A80%

Visualizations

Experimental Workflow and Logical Relationships

experimental_workflow Experimental Workflow for Folate-PEG Nanoparticle Synthesis cluster_synthesis Step 1: Folate-PEG-Amine Synthesis cluster_conjugation Step 2: Nanoparticle Surface Modification cluster_characterization Step 3: Characterization FA Folic Acid (FA) Activated_FA Activated FA (FA-NHS ester) FA->Activated_FA Activation Activators DCC / NHS in DMSO Activators->Activated_FA Folate_PEG Folate-PEG-NH2 Activated_FA->Folate_PEG Conjugation PEG_Amine NH2-PEG-NH2 PEG_Amine->Folate_PEG Purification1 Dialysis & Lyophilization Folate_PEG->Purification1 Final_NP Folate-PEG-NP Purification1->Final_NP Purified Folate-PEG-NH2 NP_Core Core Nanoparticle (e.g., PLGA-COOH) Activated_NP Activated NP NP_Core->Activated_NP Activation Activators2 EDC / NHS Activators2->Activated_NP Activated_NP->Final_NP Conjugation Purification2 Centrifugation & Washing Final_NP->Purification2 DLS DLS (Size, PDI, Zeta) Purification2->DLS Analyze TEM_SEM TEM / SEM (Morphology) Purification2->TEM_SEM Analyze FTIR FTIR / NMR (Conjugation) Purification2->FTIR Analyze

Caption: Workflow for synthesis and surface modification of nanoparticles with Folate-PEG-Amine.

nanoparticle_construct Logical Structure of Folate-Targeted Nanoparticle cluster_shell Surface Modification Layer NP Nanoparticle Core (e.g., PLGA, Liposome) Encapsulated Therapeutic (e.g., Paclitaxel, Doxorubicin) Shell PEG Linker Folate Ligand NP:core->Shell:peg Covalent Bond Shell:peg->Shell:folate Amide Bond

Caption: Diagram of the final folate-PEG modified nanoparticle construct.

Signaling Pathway

endocytosis_pathway Folate Receptor-Mediated Endocytosis Pathway NP Folate-PEG-NP Binding Binding of Folate to FR NP->Binding 1. Targeting FR Folate Receptor (FR) FR->Binding Cell_Surface Cancer Cell Surface Invagination Membrane Invagination Cell_Surface->Invagination Binding->Invagination 2. Internalization Endosome Early Endosome (pH ~6.0-6.5) Invagination->Endosome 3. Vesicle Formation Late_Endosome Late Endosome (pH ~5.0-5.5) Endosome->Late_Endosome 4. Maturation Recycling Recycling Endosome Endosome->Recycling 6. Receptor Recycling Dissociation pH-induced Dissociation & Cargo Release Lysosome Lysosome (Drug Action) Dissociation->Lysosome 5. Drug Release Late_Endosome->Dissociation Recycling->FR Returns to cell surface

Caption: Cellular uptake of Folate-PEG-NPs via receptor-mediated endocytosis.

References

Application Notes and Protocols for Folate-Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for the development and evaluation of folate-targeted drug delivery systems. The folate receptor (FR) is a well-established tumor marker, overexpressed in various cancers, making it an attractive target for selective drug delivery.[1][2][3][4] This document outlines the key methodologies for synthesizing folate-drug conjugates, their characterization, and their evaluation in vitro and in vivo.

I. Signaling Pathway: Folate Receptor-Mediated Endocytosis

Folate-targeted drug delivery systems exploit the natural pathway of folate uptake by cells. The process, known as receptor-mediated endocytosis, allows for the specific internalization of folate-conjugated therapeutics into cancer cells that overexpress the folate receptor.[5]

Folate_Receptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Folate-Drug_Conjugate Folate-Drug Conjugate Folate_Receptor Folate Receptor (FR) Folate-Drug_Conjugate->Folate_Receptor Binding Endosome Endosome (pH ~5.0) Folate_Receptor->Endosome Endocytosis Drug_Release Drug Release Endosome->Drug_Release Acidification Recycling_Endosome Recycling Endosome Endosome->Recycling_Endosome Receptor Recycling Therapeutic_Action Therapeutic Action Drug_Release->Therapeutic_Action Target Engagement Recycling_Endosome->Folate_Receptor Return to Membrane

Caption: Folate Receptor-Mediated Endocytosis Pathway.

II. Experimental Workflow Overview

The development and evaluation of a folate-targeted drug delivery system typically follows a structured workflow, from synthesis and characterization to preclinical in vitro and in vivo testing.

Experimental_Workflow Synthesis 1. Synthesis of Folate-Drug Conjugate/ Nanoparticle Characterization 2. Physicochemical Characterization Synthesis->Characterization In_Vitro 3. In Vitro Evaluation Characterization->In_Vitro In_Vivo 4. In Vivo Evaluation In_Vitro->In_Vivo Data_Analysis 5. Data Analysis and Conclusion In_Vivo->Data_Analysis

References

Application Notes and Protocols for Bioconjugation using Folate-PEG2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of bioconjugation techniques utilizing Folate-PEG2-amine, a heterobifunctional linker designed for targeted delivery applications. The protocols and data presented herein are intended to guide researchers in the successful conjugation of this compound to various molecules and nanoparticles, and to facilitate the development of novel targeted therapeutics and diagnostics.

Introduction to this compound Bioconjugation

This compound is a versatile linker composed of three key functional components:

  • Folate: A high-affinity ligand for the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells, including those of the ovary, lung, breast, and kidney. This specific interaction allows for targeted delivery of conjugated molecules to tumor tissues while minimizing off-target effects.[1]

  • Polyethylene Glycol (PEG): A short, hydrophilic two-unit PEG spacer enhances the solubility and biocompatibility of the conjugate. The PEG linker also provides flexibility, which can improve the accessibility of the folate ligand to its receptor.[2][3]

  • Amine (NH2): A primary amine group serves as a reactive handle for covalent conjugation to a variety of functional groups, most commonly activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters). This allows for the stable attachment of a wide range of payloads, including small molecule drugs, proteins, antibodies, and nanoparticles.[4]

The primary application of this compound is in the development of targeted drug delivery systems. By conjugating a therapeutic or imaging agent to this linker, the resulting construct can be selectively delivered to folate receptor-positive cells via receptor-mediated endocytosis.

Key Applications

  • Targeted Cancer Therapy: Delivery of chemotherapeutic agents directly to tumor cells, thereby increasing efficacy and reducing systemic toxicity.

  • Tumor Imaging: Conjugation of imaging agents (e.g., fluorescent dyes, MRI contrast agents) for the specific visualization of tumors.

  • PROTACs: this compound can be used as a linker in the design of Proteolysis Targeting Chimeras (PROTACs) to direct the degradation of target proteins within cancer cells.[5]

  • Gene Delivery: Functionalization of gene delivery vectors (e.g., nanoparticles, liposomes) to enhance their uptake by target cells.

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing folate-PEGylated conjugates for targeted delivery.

Table 1: Characterization of Folate-PEGylated Nanoparticles

Nanoparticle TypeDrug/CargoSize (nm)Zeta Potential (mV)Drug Loading Efficiency (%)Reference
PLGA-PEG-FolatePaclitaxel200-300-23.9Not Specified
Zein-FolatePaclitaxel~180Not SpecifiedNot Specified
PLGA-PEG-FolateVincristine Sulfate & ε-viniferine82.76 ± 22.42-8.33 ± 3.682.60 ± 0.20 (VS) & 8.87 ± 0.68 (EV)
Magnetic NanoparticlesDoxorubicin91.2 ± 20.8Not SpecifiedNot Specified

Table 2: In Vitro Efficacy of Folate-Targeted Therapies

Cell LineFolate Receptor StatusTherapeutic AgentIC50 (Targeted)IC50 (Non-Targeted/Free Drug)Fold ImprovementReference
A2780 (Ovarian Cancer)PositiveDoxorubicin NanoparticlesNot Specified10.33-fold higher10.33
OVCAR3 (Ovarian Cancer)PositiveDoxorubicin NanoparticlesNot Specified3.93-fold higher3.93
KB (Cervical Carcinoma)Positive161Tb-cm09~0.014 MBq/mlNot ApplicableNot Applicable
IGROV-1 (Ovarian Carcinoma)Positive161Tb-cm09~2.53 MBq/mlNot ApplicableNot Applicable
KB (Oral Cancer)PositiveDoxorubicin Liposomes10.0 µM57.5 µM5.75

Table 3: Effect of PEG Linker Length on In Vivo Tumor Accumulation

PEG Linker LengthRelative Tumor Accumulation (in vivo)Reference
PEG2000Baseline
PEG5000Significantly Increased vs. PEG2000
PEG10000Significantly Increased vs. PEG2000 & PEG5000

Experimental Protocols

General Protocol for Conjugation of this compound to NHS-activated Molecules

This protocol describes the reaction of the primary amine on this compound with an N-hydroxysuccinimide (NHS) ester-activated molecule to form a stable amide bond.

Materials:

  • This compound

  • NHS-activated molecule (e.g., protein, drug, dye)

  • Anhydrous, amine-free organic solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF))

  • Reaction Buffer: Phosphate-buffered saline (PBS) or Borate buffer, pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Purification system (e.g., dialysis, size exclusion chromatography, HPLC)

Procedure:

  • Preparation of Reagents:

    • Allow the this compound and NHS-activated molecule to come to room temperature before opening the vials to prevent condensation.

    • Dissolve the NHS-activated molecule in a minimal amount of anhydrous DMSO or DMF.

    • Dissolve the this compound in the Reaction Buffer.

  • Conjugation Reaction:

    • Add the dissolved NHS-activated molecule to the this compound solution. A typical molar ratio is a 5-20 fold molar excess of the NHS-activated molecule to the this compound, but this should be optimized for the specific application.

    • The final concentration of the organic solvent should be kept below 10% (v/v) to maintain the stability of most biomolecules.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification:

    • Remove the unreacted this compound, quenched NHS ester, and other byproducts by dialysis against PBS, size exclusion chromatography, or another suitable purification method.

  • Characterization:

    • Confirm the successful conjugation using techniques such as UV-Vis spectroscopy, FTIR, NMR, or mass spectrometry.

Protocol for Conjugating this compound to a Carboxylic Acid-containing Molecule using EDC/NHS Chemistry

This protocol describes the activation of a carboxyl group with EDC and NHS, followed by reaction with the amine of this compound.

Materials:

  • This compound

  • Carboxylic acid-containing molecule (e.g., protein, nanoparticle surface)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Hydroxylamine or 1 M Tris-HCl, pH 8.0

  • Purification system

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in the Activation Buffer.

    • Add EDC and NHS to the solution. A typical molar ratio is a 2-5 fold molar excess of EDC and NHS over the carboxylic acid.

    • Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.

  • Conjugation Reaction:

    • Immediately add the activated carboxylic acid solution to the this compound dissolved in Reaction Buffer.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to stop the reaction.

  • Purification:

    • Purify the conjugate as described in section 4.1.

  • Characterization:

    • Characterize the final conjugate as described in section 4.1.

Visualizations

Signaling Pathway: Folate Receptor-Mediated Endocytosis

The primary mechanism for the cellular uptake of folate-conjugated molecules is through folate receptor-mediated endocytosis.

Folate_Receptor_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Folate_PEG_Drug Folate-PEG-Drug Conjugate Binding Binding Folate_PEG_Drug->Binding High Affinity Folate_Receptor Folate Receptor (FR) Folate_Receptor->Binding Endosome Early Endosome (pH ~6.0-6.5) Binding->Endosome Endocytosis Late_Endosome Late Endosome/ Lysosome (pH ~5.0) Endosome->Late_Endosome Maturation Drug_Release Drug Release Late_Endosome->Drug_Release Low pH Trigger Recycling Receptor Recycling Late_Endosome->Recycling Drug Free Drug Drug_Release->Drug Recycling->Folate_Receptor To Cell Surface Target Intracellular Target (e.g., DNA, Tubulin) Drug->Target Therapeutic Effect

Caption: Folate Receptor-Mediated Endocytosis Pathway.

Experimental Workflow: Synthesis of a Folate-PEG-Drug Conjugate

This workflow illustrates the general steps involved in synthesizing a drug conjugate using this compound and an NHS-activated drug.

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Conjugation cluster_purification Purification & Analysis Folate_PEG_Amine This compound Mixing Mix in Reaction Buffer (pH 7.2-8.5) Folate_PEG_Amine->Mixing NHS_Drug NHS-activated Drug NHS_Drug->Mixing Incubation Incubate at RT (1-2h) or 4°C (overnight) Mixing->Incubation Quenching Quench Reaction (Tris or Glycine) Incubation->Quenching Purify Purify Conjugate (e.g., Dialysis, SEC) Quenching->Purify Characterize Characterize (UV-Vis, HPLC, MS) Purify->Characterize Final_Product Folate-PEG-Drug Conjugate Characterize->Final_Product

Caption: Workflow for Folate-PEG-Drug Conjugate Synthesis.

Logical Relationship: Rationale for Targeted Drug Delivery

This diagram outlines the logical basis for using this compound in targeted drug delivery.

Rationale_Diagram Problem Systemic Toxicity & Low Efficacy of Chemotherapy Strategy Targeted Drug Delivery Problem->Strategy Observation Folate Receptor (FR) Overexpressed on Cancer Cells Observation->Strategy Tool This compound Linker Strategy->Tool Mechanism Folate-FR Binding & Receptor-Mediated Endocytosis Tool->Mechanism Outcome1 Increased Intratumoral Drug Concentration Mechanism->Outcome1 Outcome2 Decreased Exposure of Healthy Tissues Mechanism->Outcome2 Goal Improved Therapeutic Index (Higher Efficacy, Lower Toxicity) Outcome1->Goal Outcome2->Goal

Caption: Rationale for Folate-Targeted Drug Delivery.

References

Application Notes and Protocols: Synthesis of Folate-Conjugated Polymers for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folate receptor-mediated targeted drug delivery is a promising strategy in cancer therapy due to the overexpression of folate receptors on the surface of many cancer cells compared to normal tissues.[1] This differential expression allows for the selective delivery of cytotoxic agents to tumor sites, thereby enhancing therapeutic efficacy and reducing off-target toxicity.[2][3] Folate-conjugated polymers self-assemble into nanostructures, such as micelles and nanoparticles, that can encapsulate a wide variety of therapeutic agents, including small molecule drugs and biologics.

These application notes provide a comprehensive overview of the synthesis, characterization, and application of folate-conjugated polymers for targeted drug delivery. Detailed protocols for the synthesis of a folate-poly(ethylene glycol)-poly(lactic-co-glycolic acid) (Folate-PEG-PLGA) conjugate and the formulation of drug-loaded nanoparticles are provided, along with methods for their characterization and in vitro evaluation.

Signaling Pathways and Experimental Workflows

Folate Receptor-Mediated Endocytosis

Folate-conjugated nanoparticles are internalized by cancer cells through a process called receptor-mediated endocytosis. The folate ligand on the nanoparticle surface binds with high affinity to the folate receptors on the cancer cell membrane. This binding triggers the invagination of the cell membrane, forming an endosome that engulfs the nanoparticle. The endosome then traffics into the cell and acidifies, which can facilitate the release of the encapsulated drug into the cytoplasm, where it can exert its therapeutic effect. The folate receptor is then recycled back to the cell surface.

Folate_Receptor_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Folate_NP Folate-Conjugated Nanoparticle FR Folate Receptor Folate_NP->FR Binding Endosome Early Endosome FR->Endosome Internalization Late_Endosome Late Endosome (Acidification) Endosome->Late_Endosome Maturation Drug_Release Drug Release Late_Endosome->Drug_Release Drug Release Recycling Receptor Recycling Late_Endosome->Recycling Recycling->FR

Caption: Folate Receptor-Mediated Endocytosis Pathway.

General Workflow for Synthesis and Evaluation

The development of folate-conjugated polymer drug delivery systems involves a multi-step process. It begins with the synthesis and characterization of the folate-polymer conjugate. Subsequently, the therapeutic drug is loaded into nanoparticles formulated from this conjugate. These drug-loaded nanoparticles are then thoroughly characterized for their physicochemical properties. Finally, their biological activity is evaluated through in vitro and in vivo studies.

Synthesis_Workflow Start Start Synthesis Synthesis of Folate-Polymer Conjugate Start->Synthesis Characterization1 Polymer Characterization (NMR, FTIR) Synthesis->Characterization1 Formulation Drug-Loaded Nanoparticle Formulation Characterization1->Formulation Characterization2 Nanoparticle Characterization (Size, Zeta, Drug Loading) Formulation->Characterization2 Evaluation In Vitro / In Vivo Evaluation Characterization2->Evaluation End End Evaluation->End

Caption: General experimental workflow.

Quantitative Data Summary

The following table summarizes the physicochemical properties of various folate-conjugated polymer nanoparticles from the literature. This allows for a comparative analysis of different polymer systems and their drug loading capabilities.

Polymer SystemDrugParticle Size (nm)PDIZeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)Reference
DPLA-co-PEG-FALetrozole241.3----
FA-CSNPMitoxantrone---18.4 ± 0.477.5 ± 1.9
FA-CS NPsDoxorubicin38 ± 2-13.6 ± 4.830.5 ± 1.245.4 ± 3.2
PLGA-PEG-FolateVincristine Sulfate (VS) & ε-Viniferine (EV)82.76 ± 22.420.311 ± 0.015-8.33 ± 3.682.60 ± 0.20 (VS), 8.87 ± 0.68 (EV)-
FA-conjugated PEGylated liposomeK. alvarezii extract140 ± 5----
Folate-TMCFITC-BSA176.1 ± 5.0---98.7 ± 2.7
FA-AQ NPAmodiaquine203.4 ± 8.8< 0.2---
FA-Cur-NPs (β-CD-PCL)Curcumin151.8--20.27 ± 0.9295.64 ± 0.92
PLGA-PEG-FOLDoxorubicin~200---24.5 (DESE), 51.9 (SESE)
FF-NLCsPaclitaxel175.3 ± 1.20.415 ± 0.125.02 ± 0.426.2 ± 1.276.24 ± 1.6
FA-PEG-DSPE/MPEG-DSPE micelles9-Nitro-camptothecin21-24--4.6497.6
DOX-loaded PLGA-lipid NPsDoxorubicin99.2 ± 1.83---42.69 ± 1.30
P123-PAE/P123-FA TPNpsDocetaxel---15.02 ± 0.14-

Experimental Protocols

Protocol 1: Synthesis of Folate-PEG-PLGA Copolymer

This protocol describes a common method for synthesizing the amphiphilic block copolymer Folate-PEG-PLGA, which is widely used for creating targeted nanoparticles.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA-COOH)

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Amine-terminated polyethylene glycol (NH2-PEG-NH2)

  • Folic acid (FA)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Dialysis membrane (MWCO 3.5 kDa)

  • Deionized water

Procedure:

  • Activation of PLGA-COOH:

    • Dissolve PLGA-COOH, NHS, and DCC in anhydrous DCM in a round-bottom flask.

    • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours.

    • Filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Precipitate the activated PLGA-NHS in cold diethyl ether and dry under vacuum.

  • Synthesis of PLGA-PEG-NH2:

    • Dissolve the activated PLGA-NHS and a molar excess of NH2-PEG-NH2 in anhydrous DCM.

    • Stir the reaction at room temperature under a nitrogen atmosphere for 24 hours.

    • Concentrate the solution and precipitate the product in cold diethyl ether.

    • Redissolve the product in deionized water and dialyze against deionized water for 48 hours to remove unreacted PEG.

    • Lyophilize the dialyzed solution to obtain purified PLGA-PEG-NH2.

  • Activation of Folic Acid:

    • Dissolve folic acid, NHS, and DCC in anhydrous DMSO.

    • Stir the mixture in the dark at room temperature for 12 hours.

    • Filter to remove the DCU byproduct.

  • Conjugation of Folic Acid to PLGA-PEG-NH2:

    • Dissolve the purified PLGA-PEG-NH2 in anhydrous DMSO.

    • Add the activated folic acid solution and a catalytic amount of TEA.

    • Stir the reaction mixture in the dark at room temperature for 48 hours.

    • Dialyze the solution against a mixture of DMSO and water, followed by extensive dialysis against deionized water for 72 hours.

    • Lyophilize the final solution to obtain the Folate-PEG-PLGA copolymer.

Characterization: The successful synthesis of the copolymer should be confirmed by 1H NMR and FTIR spectroscopy.

Protocol 2: Preparation of Drug-Loaded Folate-PEG-PLGA Nanoparticles

This protocol details the nanoprecipitation method for encapsulating a hydrophobic drug within the Folate-PEG-PLGA nanoparticles.

Materials:

  • Folate-PEG-PLGA copolymer

  • Hydrophobic drug (e.g., Paclitaxel, Doxorubicin)

  • Acetone

  • Deionized water or phosphate-buffered saline (PBS)

  • Stir plate

Procedure:

  • Co-dissolve the Folate-PEG-PLGA copolymer and the hydrophobic drug in acetone.

  • Add the organic solution dropwise into deionized water or PBS while stirring vigorously.

  • Continue stirring at room temperature for several hours to allow for the complete evaporation of acetone and the self-assembly of nanoparticles.

  • The resulting nanoparticle suspension can be purified by centrifugation or filtration to remove any unencapsulated drug.

Protocol 3: Characterization of Nanoparticles

1. Particle Size and Zeta Potential:

  • Dilute the nanoparticle suspension in deionized water.

  • Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

2. Drug Loading Content (DLC) and Encapsulation Efficiency (EE):

  • Lyophilize a known amount of the drug-loaded nanoparticle suspension.

  • Dissolve the lyophilized powder in a suitable organic solvent (e.g., DMSO) to disrupt the nanoparticles and release the drug.

  • Quantify the amount of drug using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Calculate DLC and EE using the following formulas:

    • DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

    • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

3. Morphology:

  • Visualize the shape and surface morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

Protocol 4: In Vitro Drug Release Study

This protocol describes how to evaluate the release profile of the encapsulated drug from the nanoparticles over time.

Materials:

  • Drug-loaded nanoparticle suspension

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 to simulate physiological conditions and pH 5.5 to simulate the endosomal environment)

  • Dialysis membrane (appropriate MWCO)

  • Shaking incubator

Procedure:

  • Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Immerse the dialysis bag in a larger volume of PBS at the desired pH.

  • Place the setup in a shaking incubator at 37°C.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantify the amount of released drug in the collected samples using a suitable analytical method (UV-Vis or HPLC).

  • Plot the cumulative percentage of drug released as a function of time.

Conclusion

The synthesis of folate-conjugated polymers provides a versatile platform for the targeted delivery of a wide range of anticancer drugs. The protocols and data presented in these application notes offer a foundational guide for researchers and scientists in the field of drug delivery. By following these methodologies, it is possible to develop and characterize novel nanoparticle-based therapies with the potential for enhanced efficacy and reduced side effects in cancer treatment.

References

Quantifying Folate Receptor Expression in Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The folate receptor (FR) is a high-affinity, glycosylphosphatidylinositol (GPI)-anchored cell surface protein that mediates the cellular uptake of folates.[1] Of the several isoforms, folate receptor alpha (FRα or FOLR1) has garnered significant attention in cancer research due to its limited expression in normal tissues and its overexpression in a wide array of epithelial malignancies, including ovarian, lung, breast, and kidney cancers.[2][3] This differential expression profile makes FRα an attractive target for the development of targeted therapies, such as antibody-drug conjugates (ADCs) and small-molecule drug conjugates, as well as for diagnostic and imaging agents.[4]

Accurate quantification of FRα expression on the surface of cancer cell lines is crucial for the preclinical evaluation of these targeted agents, enabling researchers to correlate receptor density with therapeutic efficacy, understand mechanisms of action, and select appropriate cell line models for further investigation. This document provides detailed application notes and protocols for the quantification of folate receptor expression in cell lines using common laboratory techniques.

Overview of Quantification Methods

Several robust methods are available to quantify folate receptor expression at the protein and mRNA levels. The choice of method often depends on the specific research question, the required level of quantification (relative vs. absolute), and the available resources.

  • Radioligand Binding Assay: A highly sensitive method that allows for the determination of the absolute number of functional receptors on the cell surface and their binding affinity (Kd).

  • Flow Cytometry: A high-throughput technique for quantifying the relative and absolute number of cell surface receptors on a per-cell basis.

  • Western Blotting: A semi-quantitative method used to determine the relative total amount of folate receptor protein in cell lysates.

  • Quantitative Polymerase Chain Reaction (qPCR): A sensitive method for quantifying the relative expression of folate receptor mRNA (FOLR1).

Folate Receptor Signaling Pathway

Folate receptor alpha, upon binding to folate or folate-conjugated molecules, can initiate intracellular signaling cascades independent of its role in folate transport. These pathways can influence cell growth, proliferation, and survival. Key signaling pathways implicated include the activation of the JAK-STAT3 and ERK1/2 pathways.

Folate_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FR Folate Receptor α (FRα) JAK JAK FR->JAK Activation ERK ERK1/2 FR->ERK Activation Folate Folate Folate->FR Binding STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 Gene Gene Expression (Proliferation, Survival) pSTAT3->Gene pERK pERK1/2 ERK->pERK pERK->Gene

Folate Receptor Alpha Signaling Cascade.

Quantitative Data Summary

The following tables summarize folate receptor alpha (FRα) expression levels in commonly used cancer cell lines, as determined by various quantitative methods. These values can serve as a reference for selecting appropriate cell lines for FRα-targeted research.

Table 1: FRα Protein Expression Levels (Receptors per Cell)

Cell LineCancer TypeReceptors per Cell (x 10³)Method
IGROV-1 Ovarian Carcinoma1,871Flow Cytometry[5]
SKOV-3 Ovarian Carcinoma44Flow Cytometry
OVCAR-3 Ovarian Carcinoma1,871Flow Cytometry
HeLa Cervical AdenocarcinomaHigh ExpressionWestern Blot
KB Oral Epidermoid CarcinomaHigh ExpressionWestern Blot
MCF-7 Breast AdenocarcinomaLow to Moderate ExpressionWestern Blot

Note: "High," "Moderate," and "Low" are relative terms based on the specific studies and may vary depending on the detection method and antibodies used.

Table 2: Relative FRα (FOLR1) mRNA Expression

Cell LineCancer TypeRelative mRNA Expression (Normalized to Housekeeping Gene)Method
IGROV-1 Ovarian CarcinomaHighqPCR
OAW28 Ovarian CarcinomaHighqPCR
A2780 Ovarian CarcinomaIntermediateqPCR
SKOV-3 Ovarian CarcinomaStrongqPCR
OVCAR-3 Ovarian CarcinomaStrongqPCR
MCF-7 Breast AdenocarcinomaHigher than MCF10A and Hs578TqPCR
HeLa Cervical AdenocarcinomaHighRT-PCR

Experimental Protocols

Protocol 1: Radioligand Binding Assay

This protocol describes a saturation binding experiment to determine the total number of functional folate receptors (Bmax) and the dissociation constant (Kd) using [3H]-folic acid.

Radioligand_Binding_Assay A Cell Seeding (96-well plate) B Incubation with [3H]-Folic Acid (Increasing Concentrations) A->B Total Binding C Incubation with Excess Unlabeled Folic Acid (Non-specific Binding) A->C Non-specific Binding D Washing to Remove Unbound Ligand B->D C->D E Cell Lysis and Scintillation Counting D->E F Data Analysis (Scatchard Plot) E->F

Radioligand Binding Assay Workflow.

Materials:

  • FR-expressing cell line(s)

  • Cell culture medium

  • 96-well cell culture plates

  • Binding Buffer (e.g., 25 mM Tris, 150 mM NaCl, pH 7.4)

  • [3H]-folic acid (specific activity 20-50 Ci/mmol)

  • Unlabeled folic acid

  • Cell lysis buffer (e.g., 0.1 M NaOH)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.

  • Preparation of Ligands: Prepare serial dilutions of [3H]-folic acid in binding buffer, typically ranging from 0.1 nM to 20 nM. For determination of non-specific binding, prepare a parallel set of dilutions containing a 1000-fold excess of unlabeled folic acid.

  • Incubation: Gently wash the cells twice with ice-cold binding buffer. Add 100 µL of the [3H]-folic acid solutions (with and without excess unlabeled folate) to the respective wells. Incubate for 2-4 hours at 4°C with gentle agitation.

  • Washing: Aspirate the incubation medium and wash the cells three times with 200 µL of ice-cold binding buffer to remove unbound radioligand.

  • Cell Lysis: Add 150 µL of cell lysis buffer to each well and incubate for 20 minutes at room temperature to lyse the cells.

  • Scintillation Counting: Transfer the lysate from each well to a scintillation vial. Add 4 mL of scintillation cocktail, vortex, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding (counts from wells with excess unlabeled folate) from the total binding (counts from wells with only [3H]-folic acid).

    • Plot the specific binding versus the concentration of [3H]-folic acid.

    • Perform Scatchard analysis or non-linear regression to determine the Bmax (maximum number of binding sites) and Kd (dissociation constant).

Protocol 2: Flow Cytometry

This protocol outlines the steps for the relative quantification of cell surface FRα expression using an anti-FRα antibody.

Flow_Cytometry_Workflow A Cell Harvesting and Counting B Incubation with Primary Antibody (anti-FRα) A->B C Incubation with Isotype Control A->C D Washing B->D C->D E Incubation with Fluorochrome-conjugated Secondary Antibody D->E F Washing E->F G Flow Cytometric Analysis F->G

Flow Cytometry Workflow for FRα Quantification.

Materials:

  • FR-expressing and FR-negative (control) cell lines

  • Phosphate-buffered saline (PBS)

  • FACS Buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Primary antibody: Mouse anti-human FRα monoclonal antibody

  • Isotype control: Mouse IgG of the same isotype as the primary antibody

  • Secondary antibody: Fluorochrome-conjugated goat anti-mouse IgG

  • Propidium iodide (PI) or other viability dye

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells using a non-enzymatic cell dissociation solution. Wash the cells twice with ice-cold PBS and resuspend in FACS buffer at a concentration of 1 x 10^6 cells/mL.

  • Primary Antibody Incubation: Aliquot 100 µL of the cell suspension into FACS tubes. Add the primary anti-FRα antibody at the manufacturer's recommended concentration to the sample tubes. Add the isotype control antibody at the same concentration to the control tubes. Incubate for 30-60 minutes at 4°C in the dark.

  • Washing: Wash the cells three times with 1 mL of ice-cold FACS buffer by centrifugation at 300 x g for 5 minutes.

  • Secondary Antibody Incubation: Resuspend the cell pellets in 100 µL of FACS buffer containing the fluorochrome-conjugated secondary antibody at the recommended dilution. Incubate for 30 minutes at 4°C in the dark.

  • Final Wash and Staining: Wash the cells twice with 1 mL of ice-cold FACS buffer. Resuspend the final cell pellet in 500 µL of FACS buffer. Add a viability dye such as PI just before analysis.

  • Flow Cytometric Analysis: Analyze the samples on a flow cytometer. Gate on the live cell population and measure the fluorescence intensity.

  • Data Analysis:

    • Subtract the median fluorescence intensity (MFI) of the isotype control from the MFI of the anti-FRα stained samples to obtain the specific MFI.

    • Compare the specific MFI across different cell lines to determine the relative expression levels of FRα. For absolute quantification, calibrated beads with a known number of antibody binding sites can be used.

Protocol 3: Western Blotting

This protocol provides a method for the semi-quantitative analysis of total FRα protein expression in cell lysates.

Western_Blot_Workflow A Cell Lysis and Protein Quantification B SDS-PAGE A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation (anti-FRα, anti-GAPDH) D->E F Secondary Antibody Incubation (HRP-conjugated) E->F G Chemiluminescent Detection F->G H Densitometry Analysis G->H

Western Blotting Workflow for FRα Detection.

Materials:

  • Cell lysates from various cell lines

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Mouse anti-human FRα and Rabbit anti-GAPDH (loading control)

  • Secondary antibodies: HRP-conjugated goat anti-mouse IgG and HRP-conjugated goat anti-rabbit IgG

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis and Protein Quantification: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) from each cell lysate with 4x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE: Load the denatured protein samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-FRα antibody and anti-GAPDH antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Data Analysis: Perform densitometric analysis of the bands using image analysis software. Normalize the FRα band intensity to the corresponding GAPDH band intensity to determine the relative expression of FRα across the different cell lines.

Protocol 4: Quantitative PCR (qPCR)

This protocol describes the relative quantification of FOLR1 mRNA expression using a two-step RT-qPCR method.

qPCR_Workflow A RNA Extraction from Cells B Reverse Transcription (cDNA Synthesis) A->B C qPCR with FOLR1 and Housekeeping Gene Primers B->C D Data Analysis (ΔΔCt Method) C->D

Quantitative PCR Workflow for FOLR1 Expression.

Materials:

  • Cell pellets from various cell lines

  • RNA extraction kit

  • DNase I

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • qPCR instrument

  • Primers for FOLR1 and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • RNA Extraction: Extract total RNA from cell pellets using a commercial RNA extraction kit according to the manufacturer's instructions. Include a DNase I treatment step to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for either FOLR1 or the housekeeping gene, and cDNA template.

    • Run the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for FOLR1 and the housekeeping gene for each sample.

    • Calculate the relative expression of FOLR1 using the ΔΔCt method. Normalize the Ct value of FOLR1 to the Ct value of the housekeeping gene (ΔCt = Ct_FOLR1 - Ct_housekeeping).

    • Further normalize the ΔCt values to a control cell line (ΔΔCt = ΔCt_sample - ΔCt_control).

    • The fold change in expression is calculated as 2^(-ΔΔCt).

Conclusion

The protocols and data presented in this document provide a comprehensive resource for researchers aiming to quantify folate receptor expression in cell lines. The selection of an appropriate method will depend on the specific experimental goals. For absolute quantification of functional receptors, radioligand binding assays are the gold standard. Flow cytometry is ideal for high-throughput screening and single-cell analysis of surface expression. Western blotting and qPCR are valuable for determining relative total protein and mRNA levels, respectively. By employing these standardized methods, researchers can generate reliable and comparable data to advance the development of novel folate receptor-targeted diagnostics and therapeutics.

References

Troubleshooting & Optimization

overcoming steric hindrance in folate receptor binding

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to steric hindrance in folate receptor binding experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of folate receptor (FR) binding?

A1: Steric hindrance occurs when the bulky size of a molecule or nanoparticle conjugated to a folic acid (FA) ligand physically blocks the ligand from accessing and binding to its receptor.[1][2] The folate receptor has a deep, narrow binding pocket.[3] If the attached payload (e.g., a drug, imaging agent, or nanoparticle) is too large and positioned too close to the folate molecule, it can clash with the area around the receptor, preventing the high-affinity interaction required for binding and subsequent internalization.[4]

Q2: How do flexible linkers, like polyethylene glycol (PEG), help overcome steric hindrance?

A2: Flexible linkers, particularly PEG, act as spacers that introduce distance and conformational flexibility between the folate ligand and the conjugated payload. This spacer allows the folate ligand to extend away from the bulky carrier and properly orient itself within the folate receptor's binding pocket, thus overcoming the steric barrier. Studies have shown that using a sufficiently long PEG chain can significantly improve receptor-mediated cell association.

Q3: What is the optimal length for a PEG linker?

A3: The optimal PEG linker length is a balance between providing sufficient distance to avoid hindrance and maintaining favorable binding kinetics. Several studies indicate that increasing the PEG molecular weight (and thus length) from 2000 to 5000 Da or even 10000 Da improves receptor binding and cellular uptake. However, excessively long or dense linkers can sometimes have a negative effect. For instance, in some liposomal formulations, the presence of additional, non-targeted PEG molecules can inhibit the binding of the folate-targeted ones, an effect known as the "PEG dilemma". Therefore, the ideal linker length and density must be empirically determined for each specific conjugate.

Q4: Besides linker length, what other factors influence binding affinity?

A4: Several factors beyond linker length are critical:

  • Ligand Density: The number of folate ligands on the surface of a nanoparticle or liposome is crucial. While a higher density can increase avidity (the combined strength of multiple interactions), an excessively high density can lead to self-interference or aggregation. A low modification ratio of folate has been shown to be effective.

  • Conjugation Chemistry: The specific carboxyl group (α or γ) on folate's glutamate moiety used for conjugation can directly affect its affinity for the receptor.

  • Payload Characteristics: The size, charge, and surface chemistry of the drug or nanoparticle can all contribute to steric and electrostatic interactions that influence binding.

Troubleshooting Guide

Problem / Question Possible Causes Recommended Solutions
Low binding affinity of my folate-conjugated therapeutic in vitro. 1. Steric Hindrance: The conjugated payload is too close to the folate ligand, blocking access to the receptor.2. Incorrect Ligand Orientation: The conjugation chemistry used may have altered the part of the folate molecule essential for receptor recognition.3. Low Ligand Density: Insufficient number of folate molecules on the carrier surface to achieve effective binding.1. Introduce or lengthen a flexible spacer: Synthesize the conjugate with a PEG linker (e.g., PEG2000, PEG3400, PEG5000) between folate and the payload.2. Optimize conjugation strategy: Ensure conjugation occurs through the γ-carboxyl group of the glutamate moiety of folic acid, leaving the pteroate moiety, which is critical for binding, unobstructed.3. Vary ligand density: Prepare several batches with varying molar ratios of the folate-PEG-lipid (e.g., 0.03% to 1.0 mol%) to find the optimal concentration for your system.
High non-specific binding to FR-negative cells. 1. Carrier Surface Properties: The nanoparticle or drug carrier itself may have inherent properties (e.g., positive charge) that cause it to bind non-specifically to cell membranes.2. Aggregation: The conjugates may be forming aggregates, which can be taken up by cells non-specifically.1. Incorporate stealth polymers: Add non-targeted PEG chains to the surface of the nanoparticle to create a hydrated layer that reduces non-specific interactions.2. Check for aggregation: Use Dynamic Light Scattering (DLS) to measure the size and polydispersity index (PDI) of your conjugate in a relevant biological buffer. If aggregation is present, optimize the formulation or purification steps.
Competitive binding assay shows poor inhibition, even with a known FR-positive cell line. 1. Multivalent Binding: If your therapeutic is a nanoparticle with multiple folate ligands, its binding avidity might be too strong for a monovalent competitor like free folic acid to displace it effectively.2. Low Receptor Expression: The cell line may have lower-than-expected FR expression levels. FR expression can vary with culture conditions and passage number.3. Assay Conditions: The concentration of the competing free folic acid may be insufficient.1. Re-evaluate the assay: Recognize that a lack of inhibition by free folate does not always mean a lack of specific binding for multivalent nanoparticles. Use FR-negative cell lines as a control to demonstrate specificity.2. Verify receptor expression: Confirm FR levels using flow cytometry or a radioligand binding assay before conducting competition experiments.3. Increase competitor concentration: Use a large excess of free folic acid (e.g., up to 5 mM) to compete with high-affinity multivalent binders.

Visual Guides

The Problem of Steric Hindrance

Caption: Steric hindrance blocking folate-payload binding to the receptor.

Solution: Using a Flexible Linker

Caption: A PEG linker provides space for successful receptor binding.

Folate Receptor-Mediated Endocytosis

A 1. Folate-conjugate binds to Folate Receptor (FR) B 2. Plasma membrane invaginates A->B C 3. Endosome is formed (Internalization) B->C D 4. Endosome acidifies (pH ~5) C->D E 5. Conjugate dissociates from the receptor D->E F 6. Drug is released into the cytoplasm E->F G 7. FR is recycled back to the cell surface E->G G->A Recycling

Caption: Pathway from cell surface binding to intracellular drug release.

Experimental Workflow for Validation

A Design & Synthesize Folate-Conjugate B Physicochemical Characterization (Size, Charge, Purity) A->B C Select FR-Positive and FR-Negative Cell Lines B->C D Cellular Uptake Study (Flow Cytometry / Microscopy) C->D E Competitive Binding Assay (vs. Free Folic Acid) D->E F Cytotoxicity Assay (MTT/LDH) on both cell lines D->F G Data Analysis: Confirm FR-Specific Targeting E->G F->G

Caption: Workflow for validating a new folate-targeted conjugate.

Quantitative Data Summary

The effectiveness of overcoming steric hindrance is often quantified by measuring cellular uptake or binding affinity. The tables below summarize representative data from literature.

Table 1: Effect of PEG Linker Length on Liposome-Cell Association

Folate-PEG-DSPE LinkerMean Fluorescence Intensity (Cellular Association)Fold Increase vs. Unmodified
Unmodified Liposome15.81.0x
Folate-PEG2000-DSPE280.417.7x
Folate-PEG3400-DSPE412.526.1x
Folate-PEG5000-DSPE495.131.3x
Data adapted from studies on KB cells, which overexpress the folate receptor. Increased fluorescence intensity indicates a higher degree of liposome association with the cells. Results show that longer PEG linkers lead to better cell association.

Table 2: Binding Affinities (Kd) of Folate and Folate-Peptide Conjugates

CompoundAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Equilibrium Dissociation Constant (Kd) (nM)
Folate-PEG8-Biotin (Control)1.51 x 10⁵1.72 x 10⁻⁴1.14
Folate-Peptide Conjugate 18.91 x 10⁴7.53 x 10⁻⁵0.84
Folate-Peptide Conjugate 21.10 x 10⁶2.65 x 10⁻⁴0.24
Data derived from biolayer interferometry (BLI) measurements with purified folate receptor α. This demonstrates how conjugation with other molecules (in this case, peptides) can modulate and even enhance binding affinity.

Key Experimental Protocols

Protocol: Competitive Binding Assay for Folate Receptor

This protocol is used to determine if the binding of your folate-conjugated compound to cells is specific to the folate receptor. It measures the ability of your compound to bind to cells in the presence and absence of a high concentration of free folic acid, which acts as a competitor.

Materials:

  • FR-positive cells (e.g., KB, HeLa, SKOV-3, IGROV)

  • FR-negative control cells (e.g., A549, HT-1080)

  • Folate-free cell culture medium (e.g., Folate-Free RPMI)

  • Fluorescently labeled folate-conjugated compound (your test article)

  • Free Folic Acid (for competition)

  • Phosphate-Buffered Saline (PBS)

  • Multi-well plates (e.g., 24-well or 96-well)

  • Flow cytometer or fluorescence plate reader

Methodology:

  • Cell Culture:

    • Culture FR-positive and FR-negative cells in folate-free medium for at least 24-48 hours prior to the experiment to ensure maximal receptor expression and availability.

    • Seed the cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 2 x 10⁵ cells/well for a 24-well plate). Allow them to adhere overnight.

  • Preparation of Solutions:

    • Prepare a stock solution of your fluorescently labeled folate-conjugate at a known concentration in folate-free medium.

    • Prepare a high-concentration stock solution of free folic acid (e.g., 10 mM) in folate-free medium.

  • Competition Assay:

    • Gently wash the cell monolayers twice with warm PBS.

    • For Competition Wells: Add folate-free medium containing a high concentration of free folic acid (final concentration typically 1-5 mM) to the designated wells. Incubate for 30 minutes at 37°C to allow the free folate to bind to the receptors.

    • For Total Binding Wells: Add only folate-free medium.

    • Add your fluorescently labeled folate-conjugate to all wells at a fixed, final concentration (this should be optimized, but a concentration around the expected Kd is a good starting point).

    • Incubate the plates for 1-2 hours at 37°C (or 4°C to minimize internalization if only surface binding is being measured).

  • Washing and Analysis:

    • Aspirate the medium from all wells.

    • Wash the cells three times with ice-cold PBS to remove any unbound conjugate and competitor.

    • For Plate Reader Analysis: Lyse the cells in a suitable buffer (e.g., RIPA buffer with 1% Triton X-100) and measure the fluorescence intensity in each well using a plate reader.

    • For Flow Cytometry Analysis: Detach the cells using a non-enzymatic cell dissociation buffer (e.g., EDTA-based). Resuspend the cells in PBS and analyze the fluorescence per cell on a flow cytometer.

  • Data Interpretation:

    • Total Binding: Fluorescence signal from wells with only the labeled conjugate.

    • Non-Specific Binding: Fluorescence signal from wells that included the high concentration of free folic acid competitor.

    • Specific Binding: Calculate as (Total Binding) - (Non-Specific Binding).

    • A significant reduction (typically >50%) in the fluorescence signal in the competition wells compared to the total binding wells indicates that your conjugate binds specifically to the folate receptor. The experiment should show high specific binding in FR-positive cells and low total binding in FR-negative cells.

References

Technical Support Center: Folate-PEG Linker Stability in Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Folate-PEG linkers in vivo.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a Folate-PEG linker in drug delivery?

A1: Folate-PEG linkers are designed for targeted drug delivery. They combine folic acid (folate), which targets the folate receptor (FR) often overexpressed on cancer cells, with polyethylene glycol (PEG), a polymer that improves the solubility, stability, and circulation time of the drug conjugate.[1][2][3] This targeted approach aims to increase the concentration of the therapeutic agent at the tumor site while minimizing exposure to healthy tissues.[2]

Q2: What are the key indicators of in vivo instability with my Folate-PEG conjugate?

A2: In vivo instability can manifest in several ways:

  • Reduced therapeutic efficacy: The drug is not reaching the target cells in sufficient concentration.

  • Increased systemic toxicity: The premature release of the drug in circulation leads to off-target effects.[1]

  • Rapid clearance from circulation: The conjugate is quickly removed from the bloodstream before it can accumulate at the tumor site.

  • Low tumor accumulation: Imaging or biodistribution studies show minimal localization of the conjugate in the tumor.

Q3: How does the length of the PEG linker affect the stability and efficacy of the conjugate?

A3: The PEG linker length is a critical factor influencing in vivo performance. Studies have shown that increasing the PEG-linker length can lead to:

  • Increased tumor accumulation: Longer PEG chains can enhance the "PEGylation effect," improving circulation time and allowing more of the conjugate to reach the tumor.

  • Enhanced antitumor activity: Improved tumor targeting can result in better therapeutic outcomes. While in vitro studies may not show significant differences between various PEG linker lengths, the in vivo environment presents more complex challenges that longer linkers can help overcome.

Q4: Can the type of chemical bond used in the linker impact stability?

A4: Absolutely. The choice of chemical linkage between folate, PEG, and the drug is crucial for stability. For instance, some linkages are designed to be cleavable under specific conditions found in the tumor microenvironment (e.g., acidic pH or presence of certain enzymes). However, if these linkages are not sufficiently stable in the bloodstream (pH 7.4), they can lead to premature drug release. For example, a carbamate bond in a Folate-PEG-cholesterol construct was found to be less stable during storage than amide and ester linkages.

Troubleshooting Guide

Issue 1: Low therapeutic efficacy and poor tumor accumulation.

Potential Cause Troubleshooting Suggestion Supporting Evidence
Inadequate PEG linker length. Synthesize and test conjugates with longer PEG linkers (e.g., 5kDa, 10kDa).Studies on folate-linked liposomes showed that increasing the PEG-linker length from 2kDa to 10kDa significantly increased tumor accumulation and reduced tumor size in vivo.
Premature cleavage of the linker. If using a cleavable linker, ensure it is stable at physiological pH (7.4). Consider using more stable linkages like amide or ester bonds for non-cleavable designs.The stability of the linker is critical for the drug to remain attached to the targeting moiety during circulation. Unstable bonds can lead to premature drug release.
Steric hindrance of folate. The PEG chain might be sterically hindering the folate from binding to its receptor. A longer PEG linker can provide more flexibility for the folate to interact with the receptor.The design of the conjugate should not interfere with the affinity of folic acid for the folate receptors.

Issue 2: High systemic toxicity.

Potential Cause Troubleshooting Suggestion Supporting Evidence
Unstable linker chemistry. Characterize the stability of your linker in plasma or serum in vitro before in vivo studies. Opt for linkers that are specifically designed to be stable in the bloodstream and cleave only at the target site.Linkers should have sufficient stability for in vivo transport and diffusion to prevent off-target toxicity.
Non-specific uptake by healthy tissues. Optimize the PEGylation of your conjugate. A sufficient PEG density and length can help reduce non-specific uptake by the reticuloendothelial system (RES).PEGylation is a well-established technique to achieve enhanced biocompatibility and prolonged blood circulation, which can reduce side effects.

Quantitative Data Summary

Table 1: Effect of PEG-Linker Length on Liposome Properties and Efficacy

FormulationPEG-Linker MWParticle Size (nm)Zeta Potential (mV)Tumor Size Reduction (compared to control)
Dox/FL-2K2 kDa~120~ -20Not specified, less than 10K
Dox/FL-5K5 kDa~125~ -21Not specified, less than 10K
Dox/FL-10K10 kDa~130~ -22>40%

Data synthesized from a study on doxorubicin-loaded folate-conjugated liposomes.

Experimental Protocols

Protocol 1: Synthesis of a Folate-PEG-Drug Conjugate (General Overview)

This protocol provides a general workflow for synthesizing a Folate-PEG conjugate. Specific reagents and conditions will vary depending on the drug and the desired linker chemistry.

  • Activation of Folic Acid: Folic acid is activated at its γ-carboxyl group using a coupling agent like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an anhydrous solvent (e.g., DMF). This creates an NHS ester of folic acid.

  • PEGylation of Folic Acid: The activated folic acid is reacted with an amino-terminated PEG (H2N-PEG-X, where X is the functional group for drug conjugation) to form a stable amide bond. The product (Folate-PEG-X) is purified.

  • Drug Conjugation: The Folate-PEG derivative is then conjugated to the drug molecule. The specific reaction depends on the functional groups available on the drug and the PEG linker (X). For example, if X is an amine, it can be reacted with a carboxyl group on the drug.

  • Purification and Characterization: The final Folate-PEG-drug conjugate is purified using techniques like dialysis or size exclusion chromatography. Characterization is performed using methods such as 1H-NMR, FTIR, and HPLC to confirm the structure and purity.

Protocol 2: In Vitro Stability Assay

  • Incubation: The Folate-PEG conjugate is incubated in a relevant biological medium (e.g., phosphate-buffered saline (PBS) at pH 7.4, mouse or human serum) at 37°C for various time points (e.g., 0, 1, 6, 24, 48 hours).

  • Analysis: At each time point, an aliquot of the sample is taken and analyzed by a suitable method, such as HPLC or FRET (Förster resonance energy transfer) if the conjugate is fluorescently labeled.

  • Quantification: The amount of intact conjugate versus released drug or degraded components is quantified to determine the stability profile over time.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_testing Preclinical Testing s1 Folic Acid Activation s2 PEGylation s1->s2 s3 Drug Conjugation s2->s3 s4 Purification (HPLC/Dialysis) s3->s4 s5 Characterization (NMR, FTIR) s4->s5 t1 In Vitro Stability Assay (Serum, PBS) s5->t1 Proceed if pure t2 Cellular Uptake Studies (FR+ Cancer Cells) t1->t2 t3 In Vivo Efficacy Studies (Tumor-bearing Mice) t2->t3 t4 Biodistribution & Toxicity t3->t4

Caption: General experimental workflow for developing and testing Folate-PEG conjugates.

targeted_delivery_pathway cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment conjugate Folate-PEG-Drug Conjugate stable Linker remains stable conjugate->stable binding Folate binds to Folate Receptor (FR) stable->binding tumor_cell FR+ Tumor Cell endocytosis Receptor-Mediated Endocytosis binding->endocytosis release Drug Release (e.g., low pH, enzymes) endocytosis->release action Therapeutic Action release->action

Caption: Targeted drug delivery pathway of a Folate-PEG conjugate.

References

reducing non-specific binding of folate-conjugated nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing folate-conjugated nanoparticles. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you minimize non-specific binding and enhance targeted delivery in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in the context of folate-conjugated nanoparticles?

A1: Non-specific binding refers to the adhesion or uptake of folate-conjugated nanoparticles by cells or tissues that do not express the target folate receptor (FR). This phenomenon is typically driven by physicochemical properties of the nanoparticle itself, such as high surface charge or hydrophobicity, rather than the specific lock-and-key interaction between folic acid and its receptor. This can lead to false-positive results in diagnostic applications and off-target toxicity in therapeutic settings.[1]

Q2: Why is it crucial to use both folate receptor-positive (FR+) and folate receptor-negative (FR-) cell lines in my experiments?

A2: Using both FR+ (e.g., KB, HeLa, MCF-7) and FR- (e.g., A549) cell lines is a fundamental control to differentiate between receptor-mediated uptake and non-specific binding.[2][3] Ideally, you should observe significantly higher nanoparticle accumulation in FR+ cells compared to FR- cells.[4] High uptake in FR- cells is a clear indicator of a non-specific binding problem.[3]

Q3: What is a competitive binding assay and why is it important?

A3: A competitive binding assay is used to confirm that the nanoparticle uptake is truly mediated by the folate receptor. The experiment involves pre-incubating FR+ cells with a high concentration of free folic acid before introducing the folate-conjugated nanoparticles. The free folic acid saturates the folate receptors on the cell surface, blocking the nanoparticles from binding. A significant reduction in nanoparticle uptake in the presence of free folic acid confirms specific, receptor-mediated binding.

Q4: How does PEGylation help reduce non-specific binding?

A4: Poly(ethylene glycol) (PEG) is a hydrophilic polymer often used to coat nanoparticles. This "PEGylation" creates a hydration layer on the nanoparticle surface that acts as a physical barrier, preventing the adsorption of serum proteins (opsonization) and reducing non-specific interactions with cell membranes. This not only decreases uptake by non-target cells but also reduces clearance by the mononuclear phagocyte system (MPS) in vivo, potentially increasing circulation time.

Q5: Does the density of folic acid on the nanoparticle surface matter?

A5: Yes, the density of the folate ligand is a critical parameter that requires careful optimization. While a sufficient number of ligands is necessary for effective receptor binding, an excessively high density can sometimes lead to increased non-specific binding or altered uptake mechanisms. Studies have shown that an optimal, intermediate folate density can lead to more effective tumor targeting and cellular uptake than either very low or very high densities.

Troubleshooting Guide

This guide addresses common problems encountered during experiments with folate-conjugated nanoparticles.

Problem 1: High nanoparticle uptake is observed in folate receptor-negative (FR-) control cells.
Possible CauseRecommended Solution
High Positive Surface Charge Nanoparticles with a high positive zeta potential can interact non-specifically with the negatively charged cell membrane.
Hydrophobic Interactions Exposed hydrophobic domains on the nanoparticle surface can lead to non-specific adhesion to cell membranes.
Nanoparticle Aggregation Aggregated nanoparticles may be internalized by cells through non-specific phagocytosis rather than receptor-mediated endocytosis.
Problem 2: The competitive binding assay with free folic acid does not reduce nanoparticle uptake in FR+ cells.
Possible CauseRecommended Solution
Overwhelming Non-Specific Binding The non-specific binding forces (e.g., strong electrostatic interactions) are so strong that they dominate over the specific folate-receptor interaction.
Alternative Uptake Pathways The nanoparticles may be entering the cells through alternative, non-folate receptor-mediated endocytic pathways like macropinocytosis.
Incorrect Folate Conformation The folic acid ligand may be conjugated in a way that its conformation is unfavorable for binding to the folate receptor.

Quantitative Data Summary

Optimizing nanoparticle design is crucial for maximizing specific uptake. The following tables summarize quantitative findings from published studies.

Table 1: Effect of Folate Ligand Density on Cellular Uptake

Nanoparticle SystemFolate DensityObservationReference
FA-Pluronic-PCL10% molar contentHigher antitumor activity and cellular uptake.
FA-Pluronic-PCL50% and 91% molar contentLower cellular uptake compared to 10% density.
FA-PEG-AuNPs10 molecules/particleLower internalization and trafficking to lysosomes.
FA-PEG-AuNPs50 molecules/particleUptake reached a plateau; more efficient internalization and trafficking to lysosomes.

Table 2: In Vitro Performance of Optimized Folate-Targeted Nanoparticles

Nanoparticle SystemFR+ Cell LineFR- Cell LineKey FindingReference
PTX/Zein-FAKBA549Improved cytotoxic activity and higher uptake in KB cells compared to A549 and non-targeted nanoparticles.
FA-PEG-PLGA vesicles4T1N/ASuperior antitumor effect and cellular uptake compared to non-targeted controls.
FA-displaying exosomesCT26N/AEnhanced apoptotic effect of docetaxel compared to non-targeting exosomes.

Key Experimental Protocols

Protocol 1: In Vitro Cellular Uptake Assay

This protocol is designed to compare the uptake of folate-conjugated nanoparticles in FR+ and FR- cells.

  • Cell Culture: Culture FR+ cells (e.g., KB) and FR- cells (e.g., A549) in appropriate media until they reach 70-80% confluency in 24-well plates.

  • Nanoparticle Preparation: Prepare your fluorescently labeled folate-conjugated nanoparticles and non-targeted control nanoparticles. Dilute them to the desired final concentration in serum-free cell culture medium.

  • Incubation: Remove the culture medium from the cells, wash twice with phosphate-buffered saline (PBS), and add the nanoparticle suspensions to the wells.

  • Time Points: Incubate the cells for a predetermined period (e.g., 2-4 hours) at 37°C.

  • Washing: After incubation, remove the nanoparticle suspension and wash the cells three times with ice-cold PBS to remove any nanoparticles that are not internalized.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Quantification: Quantify the fluorescence of the cell lysates using a plate reader. Normalize the fluorescence intensity to the total protein content of each sample (determined by a BCA or Bradford assay). Alternatively, prepare cells for analysis by flow cytometry or confocal microscopy.

Protocol 2: Competitive Binding Inhibition Assay

This protocol verifies that nanoparticle uptake is mediated by the folate receptor.

  • Cell Seeding: Seed FR+ cells (e.g., KB) in 24-well plates and allow them to adhere overnight.

  • Pre-incubation with Free Folic Acid: Prepare a high-concentration solution of free folic acid (e.g., 1 mM) in serum-free medium.

  • Blocking Step: Remove the culture medium from a subset of wells, wash with PBS, and add the free folic acid solution. Incubate for 1-2 hours at 37°C to block the folate receptors. For the control group, add only serum-free medium.

  • Nanoparticle Addition: Without washing out the free folic acid, add the fluorescently labeled folate-conjugated nanoparticles to both the blocked and unblocked wells.

  • Incubation: Incubate the cells for an additional 2-4 hours at 37°C.

  • Washing and Quantification: Follow steps 5-7 from the Cellular Uptake Assay protocol above to wash the cells and quantify nanoparticle internalization. A significant decrease in fluorescence in the group pre-incubated with free folic acid indicates specific binding.

Visual Guides and Workflows

Workflow for Diagnosing Non-Specific Binding

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Specificity Confirmation cluster_2 Troubleshooting Path A 1. Characterize NPs (Size, Zeta, Folate%) B 2. Perform Uptake Assay (FR+ vs. FR- Cells) A->B C 3. Analyze FR- Cell Uptake B->C D 4. Perform Competitive Binding Assay (FR+ Cells) C->D Low Uptake G High Non-Specific Binding (Go to Troubleshooting Guide) C->G High Uptake E 5. Analyze Uptake Reduction with Free Folate D->E F Specific Binding Confirmed E->F Significant Reduction E->G No/Low Reduction

Caption: A logical workflow to diagnose and confirm non-specific binding issues.

Mechanisms of Nanoparticle-Cell Interaction

G cluster_0 Specific Binding (Targeted Uptake) cluster_1 Non-Specific Binding NP1 Folate-NP Receptor Folate Receptor NP1->Receptor Ligand-Receptor Interaction Membrane1 Cell Membrane (FR+) Receptor->Membrane1 NP2 Folate-NP (+ Charge) Membrane2 Cell Membrane (- Charge) NP2->Membrane2 Electrostatic Adsorption

Caption: Comparison of specific vs. non-specific nanoparticle interactions.

Troubleshooting Decision Tree

G Start High Non-Specific Binding Detected Cause1 Is Zeta Potential highly positive? Start->Cause1 Cause2 Is PEGylation insufficient? Start->Cause2 Cause3 Is Folate Density optimized? Start->Cause3 Solution1 Increase PEG shielding or add anionic groups Cause1->Solution1 Yes Solution2 Increase PEG density or chain length Cause2->Solution2 Yes Solution3 Test a range of folate densities (e.g., 5-50%) Cause3->Solution3 No/Unsure

Caption: A decision tree to guide troubleshooting for high non-specific binding.

References

Technical Support Center: Folate-PEG2-amine Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scaling up of Folate-PEG2-amine conjugation.

Frequently Asked Questions (FAQs)

Q1: What is this compound conjugation?

A1: this compound conjugation is a bioconjugation technique that links a folic acid (folate) molecule to a primary amine group via a polyethylene glycol (PEG) spacer. This process is widely used in targeted drug delivery systems. The folate component targets cancer cells that overexpress folate receptors, while the PEG linker enhances solubility, stability, and circulation time of the conjugated molecule. The terminal amine group allows for the attachment of various therapeutic agents or imaging probes.

Q2: What are the primary challenges when scaling up this conjugation?

A2: Scaling up this compound conjugation presents several challenges, including:

  • Maintaining high reaction yield and purity: Ensuring consistent product quality at a larger scale can be difficult.

  • Efficient purification: Removing unreacted starting materials and byproducts becomes more complex with larger volumes.

  • Side reactions: The potential for unwanted side reactions, such as hydrolysis of activated esters, increases with longer reaction times often required for larger batches.

  • Reagent solubility: Ensuring all reactants remain fully dissolved in the chosen solvent system can be challenging at higher concentrations.

  • Process control: Maintaining optimal reaction conditions (e.g., pH, temperature, atmosphere) consistently across a larger reaction volume is critical.

Q3: Which analytical techniques are recommended for characterizing the final conjugate?

A3: A combination of analytical methods is crucial to confirm the successful synthesis and purity of the this compound conjugate. Commonly used techniques include:

  • Proton Nuclear Magnetic Resonance (¹H NMR): To confirm the covalent attachment of folate and PEG by identifying characteristic peaks of both molecules in the conjugate.[1][2]

  • Mass Spectrometry (MS): To determine the molecular weight of the conjugate and confirm the 1:1:1 molar ratio of the components.[3]

  • UV-Vis Spectroscopy: To quantify the amount of conjugated folate by measuring its absorbance at specific wavelengths.[3][4]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the formation of new chemical bonds (e.g., amide bonds) and the presence of functional groups from the starting materials.

  • Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): To assess the molecular weight distribution and purity of the PEGylated conjugate.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Conjugation Yield 1. Incomplete activation of folic acid: The carboxylic acid group on folic acid needs to be activated (e.g., as an NHS-ester) to react efficiently with the PEG-amine.1a. Ensure the use of a sufficient molar excess of activating agents like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). 1b. Allow adequate time for the activation reaction to proceed to completion before adding the PEG-amine.
2. Hydrolysis of activated folic acid: The activated ester is susceptible to hydrolysis, especially in the presence of water, which deactivates it.2a. Use anhydrous solvents (e.g., DMSO, DMF) for the reaction. 2b. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
3. Suboptimal pH: The reaction between an NHS-ester and a primary amine is pH-dependent. A low pH can protonate the amine, reducing its nucleophilicity, while a high pH can accelerate the hydrolysis of the NHS-ester.3a. Maintain the reaction pH in the range of 7.2-8.5 for optimal amide bond formation. The addition of a non-nucleophilic base like triethylamine (Et3N) can help maintain the desired pH.
4. Steric hindrance: The bulky nature of the PEG chain or the folate molecule can sometimes hinder the reaction.4a. Consider using a PEG linker with an optimal chain length to minimize steric hindrance. 4b. Increase the reaction time or temperature, but monitor for potential side reactions.
Product Impurity / Multiple Products 1. Unreacted starting materials: Inefficient reaction or purification can leave unreacted folate, PEG-amine, or activating agents.1a. Use an appropriate molar excess of one reactant (often the less expensive one) to drive the reaction to completion. 1b. Employ robust purification techniques such as dialysis, size-exclusion chromatography, or reverse-phase chromatography to separate the product from unreacted materials.
2. Side reactions: Besides hydrolysis, other side reactions like the formation of di-substituted PEG products (if using a di-functional PEG) can occur.2a. Use a heterobifunctional PEG-amine to avoid di-substitution. 2b. Carefully control the stoichiometry of the reactants.
3. Degradation of folic acid: Folic acid is sensitive to light and can degrade during the reaction.3a. Protect the reaction mixture from light by wrapping the reaction vessel in aluminum foil or working in a dark room.
Poor Solubility of Reactants 1. Inappropriate solvent: Folic acid has limited solubility in many organic solvents.1a. Use a solvent system known to dissolve all reactants, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). 1b. Sonication can aid in dissolving folic acid in the chosen solvent.
Difficulty in Purification 1. Similar properties of product and impurities: The similar size and polarity of the desired conjugate and unreacted PEG-amine can make separation challenging.1a. Utilize dialysis with an appropriate molecular weight cutoff (MWCO) membrane to remove smaller impurities like unreacted activating agents and byproducts. 1b. Employ chromatographic techniques like gel permeation or reverse-phase chromatography for higher purity, although these can be more challenging to scale up. 1c. Precipitation of the product in a non-solvent (e.g., cold methanol or diethyl ether) can be an effective purification step.

Experimental Protocols

Key Experiment: Synthesis of Folate-PEG-NH2

This protocol outlines a general two-step procedure for the synthesis of Folate-PEG-NH2.

Step 1: Activation of Folic Acid

  • Dissolve folic acid in anhydrous dimethyl sulfoxide (DMSO).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to the folic acid solution. A slight molar excess of both DCC and NHS is typically used.

  • Stir the reaction mixture at room temperature in the dark for several hours (e.g., 16-24 hours) to form the NHS-activated folic acid.

  • The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

Step 2: Conjugation with PEG-bis-amine

  • Remove the DCU precipitate by filtration.

  • To the filtrate containing the activated folic acid, add a solution of PEG-bis-amine (dissolved in anhydrous DMSO or another suitable solvent). An excess of PEG-bis-amine is often used to maximize the conjugation to one end of the PEG molecule.

  • Allow the reaction to proceed with stirring at room temperature in the dark for 24-48 hours.

  • Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).

Purification:

  • Precipitate the crude product by adding the reaction mixture to a cold non-solvent like methanol or diethyl ether.

  • Wash the precipitate multiple times with the non-solvent to remove unreacted PEG-bis-amine.

  • Further purify the product using dialysis against deionized water to remove residual DMSO and other small molecule impurities.

  • Lyophilize the purified solution to obtain the final Folate-PEG-NH2 product as a powder.

Visualizations

experimental_workflow cluster_activation Step 1: Folic Acid Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Purification FA Folic Acid Activated_FA NHS-activated Folic Acid FA->Activated_FA Stir in dark, RT DCC_NHS DCC / NHS in Anhydrous DMSO DCC_NHS->Activated_FA Crude_Product Crude Folate-PEG-Amine Activated_FA->Crude_Product Stir in dark, RT PEG_Amine PEG-bis-amine PEG_Amine->Crude_Product Precipitation Precipitation (e.g., cold Methanol) Crude_Product->Precipitation Dialysis Dialysis Precipitation->Dialysis Lyophilization Lyophilization Dialysis->Lyophilization Final_Product Pure Folate-PEG-Amine Lyophilization->Final_Product troubleshooting_logic Start Low Yield or Impure Product Cause1 Incomplete Activation? Start->Cause1 Cause2 NHS-Ester Hydrolysis? Start->Cause2 Cause3 Suboptimal pH? Start->Cause3 Cause4 Side Reactions? Start->Cause4 Solution1 Increase activating agents (DCC/NHS) Cause1->Solution1 Solution2 Use anhydrous solvents & inert atmosphere Cause2->Solution2 Solution3 Adjust pH to 7.2-8.5 with non-nucleophilic base Cause3->Solution3 Solution4 Optimize stoichiometry & use heterobifunctional PEG Cause4->Solution4

References

impact of ligand density on folate-targeted delivery

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on folate-targeted delivery systems. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate the complexities of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the rationale behind using folate for targeted drug delivery?

A1: Folate is a crucial vitamin for cell growth and division. Many cancer cells overexpress the folate receptor (FR) to meet their high demand for this nutrient, while its expression in normal tissues is limited.[1][2] This differential expression makes the folate receptor an attractive target for delivering therapeutic agents specifically to cancer cells, thereby minimizing off-target toxicity.[3][4] Folate itself is a small, non-immunogenic molecule that can be easily conjugated to various drug delivery systems like nanoparticles and liposomes.[5]

Q2: How does the density of folate ligands on a nanoparticle affect its cellular uptake?

A2: Ligand density is a critical parameter influencing the efficacy of folate-targeted nanoparticles. Generally, increasing the folate density on the nanoparticle surface leads to increased cellular internalization up to a certain saturation point. However, an excessively high density can sometimes lead to decreased uptake. The optimal ligand density can vary depending on the nanoparticle system and the cancer cell type. It has been observed that surface clustering of folate ligands can also enhance cellular uptake compared to a dispersed distribution.

Q3: What are the primary cellular uptake mechanisms for folate-conjugated nanoparticles?

A3: Folate-conjugated nanoparticles are primarily internalized through receptor-mediated endocytosis. Interestingly, the specific endocytic pathway can be influenced by the folate ligand density. Some studies suggest that at lower densities, uptake is predominantly mediated by clathrin-dependent endocytosis, while at higher densities, a shift towards caveolae-mediated or clathrin-independent pathways can occur.

Q4: What is the "binding site barrier" and how does it relate to folate-targeted delivery?

A4: The "binding site barrier" refers to a phenomenon where high-affinity targeted nanoparticles bind strongly to the first layer of cells they encounter within a solid tumor. This can limit their ability to penetrate deeper into the tumor tissue and reach cells further from the blood vessels. While folate targeting enhances accumulation in the tumor, this barrier effect is an important consideration for achieving homogenous drug distribution throughout the tumor mass.

Troubleshooting Guide

Problem 1: Low cellular uptake of folate-targeted nanoparticles in FR-positive cells.

  • Possible Cause 1: Suboptimal Ligand Density.

    • Solution: The relationship between ligand density and uptake is not always linear. An optimal density often exists, beyond which uptake may plateau or even decrease. It is recommended to screen a range of folate densities to identify the optimal formulation for your specific nanoparticle and cell line.

  • Possible Cause 2: Improper Ligand Presentation.

    • Solution: The way folate is attached to the nanoparticle surface is crucial. The use of a flexible spacer, such as polyethylene glycol (PEG), between the folate molecule and the nanoparticle can improve its accessibility to the folate receptor. Ensure your conjugation strategy allows for proper orientation and availability of the folate ligand for receptor binding.

  • Possible Cause 3: Aggregation of Nanoparticles.

    • Solution: Nanoparticle aggregation can hinder cellular uptake. Characterize the size distribution and stability of your formulation in relevant biological media using techniques like Dynamic Light Scattering (DLS). If aggregation is observed, consider optimizing the surface chemistry, for instance, by increasing PEGylation, to enhance colloidal stability.

  • Possible Cause 4: Low Folate Receptor Expression on Cells.

    • Solution: Confirm the folate receptor expression level of your target cells using techniques like flow cytometry or western blotting. Receptor expression can vary between cell lines and even with passage number.

Problem 2: High uptake of folate-targeted nanoparticles in the liver and spleen in vivo.

  • Possible Cause 1: Recognition by the Reticuloendothelial System (RES).

    • Solution: The liver and spleen are major organs of the RES, which is responsible for clearing foreign particles from the bloodstream. Folate receptors are also expressed on activated macrophages, which can contribute to liver uptake. Modifying the nanoparticle surface with a dense layer of PEG ("stealth" coating) can help reduce RES uptake and prolong circulation time, allowing for greater tumor accumulation.

  • Possible Cause 2: Non-specific Uptake.

    • Solution: Besides targeted uptake, nanoparticles can be non-specifically taken up by cells. Ensure you have a non-targeted nanoparticle control (e.g., with methoxy-PEG instead of folate-PEG) in your in vivo studies to differentiate between specific and non-specific accumulation.

Problem 3: Inconsistent results between different batches of folate-conjugated nanoparticles.

  • Possible Cause 1: Variation in Ligand Density.

    • Solution: Implement rigorous quality control measures to ensure batch-to-batch consistency in folate conjugation. Quantify the folate density for each new batch using a reliable method.

  • Possible Cause 2: Differences in Physicochemical Properties.

    • Solution: Characterize each batch for size, polydispersity index (PDI), and zeta potential. Even small variations in these parameters can significantly impact biological performance.

Quantitative Data Summary

The optimal folate ligand density for effective cell targeting can vary depending on the nanoparticle platform and the specific application. Below is a summary of reported optimal densities from the literature.

Nanoparticle SystemOptimal Ligand DensityReference
Liposomes0.5–2.0 ligands/100 nm²
Iron Oxide Nanoparticles2.3 x 10¹⁸ to 2.5 x 10¹⁸ per gram
FA-F127-PCL Nanoparticles10% molar content of FA
Gold Nanoparticles (15 nm)Plateau at 50 FA-PEG molecules/particle

Key Experimental Protocols

Protocol 1: Quantification of Folate Ligand Density on Nanoparticles

This protocol provides a general method for quantifying folate density using UV-Vis spectrophotometry.

Materials:

  • Folate-conjugated nanoparticles

  • Unconjugated (bare) nanoparticles

  • Folic acid standard solutions of known concentrations

  • Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve nanoparticles and folic acid

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a Calibration Curve: a. Prepare a series of folic acid standard solutions in your chosen solvent with concentrations ranging from, for example, 1 to 20 µg/mL. b. Measure the absorbance of each standard solution at the maximum absorbance wavelength of folic acid (typically around 280 nm and 365 nm). c. Plot a graph of absorbance versus concentration and determine the linear regression equation.

  • Sample Preparation: a. Disperse a known amount of your lyophilized folate-conjugated nanoparticles in the solvent. b. As a control, disperse the same amount of unconjugated nanoparticles in the solvent.

  • Absorbance Measurement: a. Measure the absorbance of both the folate-conjugated and unconjugated nanoparticle dispersions at the same wavelength used for the calibration curve. b. Subtract the absorbance of the unconjugated nanoparticles from the absorbance of the folate-conjugated nanoparticles to correct for any background absorbance from the nanoparticle material itself.

  • Quantification: a. Use the corrected absorbance value and the calibration curve equation to determine the concentration of folic acid in your sample. b. From the concentration, calculate the total amount of folic acid and then determine the ligand density based on the amount of nanoparticles used.

Protocol 2: In Vitro Cellular Uptake Assay

This protocol describes a method to assess the cellular uptake of fluorescently labeled, folate-targeted nanoparticles using flow cytometry.

Materials:

  • FR-positive cancer cell line (e.g., HeLa, KB)

  • FR-negative cell line (as a control)

  • Complete cell culture medium

  • Fluorescently labeled folate-targeted nanoparticles

  • Fluorescently labeled non-targeted control nanoparticles

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: a. Seed the FR-positive and FR-negative cells in 6-well plates at a suitable density and allow them to adhere overnight.

  • Nanoparticle Incubation: a. The next day, replace the medium with fresh medium containing the fluorescently labeled folate-targeted nanoparticles at a predetermined concentration. b. As controls, treat cells with non-targeted nanoparticles and leave one well of untreated cells. c. For a competition assay to confirm receptor-mediated uptake, pre-incubate one set of wells with a high concentration of free folic acid for 30 minutes before adding the folate-targeted nanoparticles. d. Incubate the cells for a defined period (e.g., 4 hours) at 37°C.

  • Cell Harvesting and Staining: a. After incubation, wash the cells three times with cold PBS to remove any non-internalized nanoparticles. b. Detach the cells using Trypsin-EDTA. c. Centrifuge the cell suspension and resuspend the cell pellet in cold PBS.

  • Flow Cytometry Analysis: a. Analyze the fluorescence intensity of the cells using a flow cytometer. b. Compare the mean fluorescence intensity of cells treated with folate-targeted nanoparticles to the controls (untreated, non-targeted nanoparticles, and competition assay). A significant increase in fluorescence for the targeted group that is reduced in the presence of free folic acid indicates successful folate receptor-mediated uptake.

Visualizations

Folate_Receptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Folate-NP Folate-Conjugated Nanoparticle FR Folate Receptor (FR) Folate-NP->FR Binding Endosome Endosome FR->Endosome Endocytosis Endosome->FR Recycling Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release

Caption: Folate receptor-mediated endocytosis pathway.

Experimental_Workflow Start Start: Synthesize Nanoparticle Core Conjugation Conjugate Folate Ligand (Varying Densities) Start->Conjugation Characterization Physicochemical Characterization (Size, PDI, Zeta, Ligand Density) Conjugation->Characterization InVitro In Vitro Evaluation: Cellular Uptake Assay Characterization->InVitro Optimization Analyze Results & Optimize Ligand Density InVitro->Optimization Optimization->Conjugation Iterate InVivo In Vivo Studies: Biodistribution & Efficacy Optimization->InVivo Proceed with Optimal Density End End InVivo->End

Caption: Workflow for optimizing folate ligand density.

Ligand_Density_Logic cluster_low Low Density cluster_optimal Optimal Density cluster_high High Density Ligand_Density Folate Ligand Density Low_Binding Insufficient Receptor Cross-linking Ligand_Density->Low_Binding Optimal_Binding Efficient Receptor Cross-linking Ligand_Density->Optimal_Binding Steric_Hindrance Steric Hindrance Ligand_Density->Steric_Hindrance Receptor_Saturation Receptor Saturation Ligand_Density->Receptor_Saturation Low_Uptake Low Cellular Uptake Low_Binding->Low_Uptake High_Uptake High Cellular Uptake Optimal_Binding->High_Uptake Decreased_Uptake Plateau or Decreased Uptake Steric_Hindrance->Decreased_Uptake Receptor_Saturation->Decreased_Uptake

Caption: Ligand density's impact on cellular uptake.

References

Technical Support Center: Minimizing Immunogenicity of PEGylated Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the immunogenicity of PEGylated nanoparticles.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during experiments with PEGylated nanoparticles in a question-and-answer format.

Issue Possible Cause Troubleshooting Steps
Rapid clearance of the second dose of PEGylated nanoparticles. This is likely the Accelerated Blood Clearance (ABC) phenomenon, mediated by the production of anti-PEG antibodies (Abs) after the first dose.[1][2] Anti-PEG IgM is a major contributor to this effect.[2][3]- Extend Dosing Interval: The levels of anti-PEG IgM tend to decrease significantly after 14 days and may return to pre-injection levels after 28 days.[4] Consider increasing the time between doses. - Increase Initial Dose: A higher first dose of PEGylated nanoparticles may induce immune tolerance and overcome the ABC phenomenon for subsequent injections. - Pre-infusion with Free PEG: Administering free PEG of a high molecular weight (e.g., 40 kDa) before injecting the PEGylated nanoparticles can saturate circulating anti-PEG Abs, thus preventing them from binding to the nanoparticles.
Unexpectedly high immune response or inflammation after administration. The nanoparticle core material or the linker used to attach PEG can contribute to immunogenicity. Additionally, the two-dimensional structure of some nanomaterials, like graphene oxide, can increase surface area for immune cell interaction, even when PEGylated.- Evaluate Core Material: The choice of phospholipid or polymer for the nanoparticle core can influence the extent of the immune response. Consider screening different core materials. - Optimize Linker Chemistry: The chemical linkage between PEG and the nanoparticle can be immunogenic. Investigate different conjugation chemistries. - Characterize Cytokine Release: Assess the release of inflammatory cytokines from immune cells (e.g., macrophages) upon exposure to your PEGylated nanoparticles to quantify the inflammatory response.
Inconsistent results in anti-PEG antibody detection assays. The type of anti-PEG antibody (IgM or IgG) and their binding affinity can vary, affecting detection. The format of the PEG antigen in the assay (e.g., free PEG vs. conjugated PEG) can also influence results.- Use a Validated ELISA Protocol: Employ a validated ELISA method for the detection of both anti-PEG IgG and IgM. - Consider Different PEG Conjugates as Antigens: The binding affinity of anti-PEG Abs can be higher for PEG conjugates than for free PEG. Using PEGylated nanoparticles or other PEG conjugates as the coating antigen in your ELISA may provide more relevant results. - Flow Cytometry: This method can be a rapid and sensitive alternative for detecting anti-PEG IgG and IgM in plasma samples.
Aggregation of nanoparticles after PEGylation. Incomplete PEGylation, insufficient PEG density, or inappropriate purification and storage conditions can lead to aggregation.- Optimize PEGylation Reaction: Ensure optimal reaction time, temperature, and reactant concentrations. - Increase PEG Density: A higher grafting density of PEG chains provides better steric hindrance against aggregation. - Gentle Purification: Use methods like dialysis or centrifugal filtration with appropriate molecular weight cut-offs to remove unreacted reagents without causing aggregation. - Optimize Storage Buffer: Resuspend purified nanoparticles in a buffer with an optimal pH and low ionic strength to maintain stability.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the Accelerated Blood Clearance (ABC) phenomenon?

A1: The ABC phenomenon is the rapid clearance of PEGylated nanoparticles from the bloodstream upon repeated injection. This occurs because the first dose can induce the production of anti-PEG antibodies, primarily IgM, which then bind to the nanoparticles from subsequent doses, leading to their rapid removal by the mononuclear phagocyte system.

Q2: Are anti-PEG antibodies present in individuals who have never received PEGylated therapeutics?

A2: Yes, pre-existing anti-PEG antibodies have been found in a significant portion of the healthy population. This is likely due to exposure to PEG in everyday products like cosmetics, foods, and laxatives.

Q3: How do the physicochemical properties of PEG affect the immunogenicity of nanoparticles?

A3: Several properties of PEG play a crucial role:

  • Molecular Weight: While some studies suggest that higher molecular weight PEGs can be more immunogenic, the effect on the clearance of PEGylated liposomes appears to be minimal.

  • Density: A higher surface density of PEG chains on the nanoparticle can attenuate the accelerated clearance phenomenon.

  • Terminal Group: The chemical group at the end of the PEG chain can influence immunogenicity. For instance, using a hydroxyl (-OH) terminal group may be less immunogenic than the commonly used methoxy (-OCH3) group.

Q4: Can the nanoparticle core material influence the immune response?

A4: Yes, the composition of the nanoparticle core is a significant factor. The hydrophobicity of the core material can affect the binding affinity of anti-PEG antibodies. Different phospholipid compositions in liposomes have also been shown to alter the extent of the ABC response.

Q5: What are some strategies to reduce the immunogenicity of PEGylated nanoparticles?

A5: Several strategies are being explored:

  • Alternative Polymers: Replacing PEG with other hydrophilic polymers that exhibit lower immunogenicity is a promising approach.

  • Modifying PEG Structure: Altering the chemical structure of PEG or its terminal groups can reduce antibody recognition.

  • Pre-treatment: As mentioned in the troubleshooting guide, pre-infusion with free PEG or a high initial dose of the PEGylated nanoparticles can mitigate the ABC phenomenon.

  • Immune-suppressive Cargo: Encapsulating cytotoxic drugs like doxorubicin within the nanoparticles can suppress the splenic B cells responsible for antibody production.

Q6: How can I detect and quantify anti-PEG antibodies in my experimental samples?

A6: The most common method is the Enzyme-Linked Immunosorbent Assay (ELISA). It is important to design the ELISA to detect both IgM and IgG classes of anti-PEG antibodies. Flow cytometry is another sensitive method for the detection of these antibodies in plasma.

Section 3: Experimental Protocols

Protocol 1: Detection of Anti-PEG Antibodies by ELISA

This protocol provides a general framework for detecting anti-PEG IgG and IgM in serum or plasma samples.

Materials:

  • High-binding 96-well ELISA plates

  • Biotinylated PEG (e.g., Biotin-PEG-2000)

  • Streptavidin

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • PBS with 0.05% Tween-20 (PBST)

  • Serum/plasma samples (and negative controls)

  • Anti-human IgG-HRP and anti-human IgM-HRP secondary antibodies

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat ELISA plates with streptavidin (e.g., 1 µg/mL in PBS) overnight at 4°C.

  • Washing: Wash plates three times with PBST.

  • Biotin-PEG Binding: Add biotinylated PEG (e.g., 1 µg/mL in PBS) to the wells and incubate for 1 hour at room temperature.

  • Washing: Wash plates three times with PBST.

  • Blocking: Block non-specific binding sites by adding 5% BSA in PBS and incubating for 1-2 hours at room temperature.

  • Washing: Wash plates three times with PBST.

  • Sample Incubation: Add diluted serum or plasma samples to the wells and incubate for 2 hours at room temperature. A typical starting dilution is 1:50 or 1:100.

  • Washing: Wash plates three times with PBST.

  • Secondary Antibody Incubation: Add HRP-conjugated anti-human IgG or anti-human IgM (diluted according to the manufacturer's instructions) to the appropriate wells and incubate for 1 hour at room temperature.

  • Washing: Wash plates five times with PBST.

  • Detection: Add TMB substrate and incubate in the dark until a blue color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add stop solution to each well. The color will change from blue to yellow.

  • Measurement: Read the absorbance at 450 nm using a plate reader.

Section 4: Visualizations

ABC_Phenomenon cluster_first_dose First Injection cluster_antibody_production Antibody Production cluster_second_dose Second Injection PEG_NP1 PEGylated Nanoparticle BCR B Cell Receptor (BCR) PEG_NP1->BCR Binding B_Cell B Cell BCR->B_Cell Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation Anti_PEG_IgM Anti-PEG IgM Plasma_Cell->Anti_PEG_IgM Secretion Immune_Complex Immune Complex Anti_PEG_IgM->Immune_Complex PEG_NP2 PEGylated Nanoparticle PEG_NP2->Immune_Complex Macrophage Macrophage Immune_Complex->Macrophage Opsonization Clearance Accelerated Blood Clearance Macrophage->Clearance Phagocytosis

Caption: Workflow of the Accelerated Blood Clearance (ABC) phenomenon.

Mitigation_Strategies cluster_problem Problem cluster_solutions Mitigation Strategies cluster_details Examples cluster_goal Goal Immunogenicity Immunogenicity of PEGylated Nanoparticles Alt_Polymers Alternative Polymers Immunogenicity->Alt_Polymers Mod_PEG Modify PEG Structure Immunogenicity->Mod_PEG Pre_Treat Pre-treatment Strategies Immunogenicity->Pre_Treat Immuno_Cargo Immunosuppressive Cargo Immunogenicity->Immuno_Cargo Alt_Polymers_Ex e.g., Poly(2-oxazolines) Alt_Polymers->Alt_Polymers_Ex Reduced_Immunity Reduced Immunogenicity & Minimized ABC Phenomenon Alt_Polymers->Reduced_Immunity Mod_PEG_Ex e.g., Hydroxyl terminal group Mod_PEG->Mod_PEG_Ex Mod_PEG->Reduced_Immunity Pre_Treat_Ex e.g., Free PEG infusion Pre_Treat->Pre_Treat_Ex Pre_Treat->Reduced_Immunity Immuno_Cargo_Ex e.g., Doxorubicin Immuno_Cargo->Immuno_Cargo_Ex Immuno_Cargo->Reduced_Immunity

Caption: Strategies to minimize the immunogenicity of PEGylated nanoparticles.

References

Technical Support Center: Troubleshooting Folate-PEG Linker Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Folate-PEG linker applications. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to the hydrolysis of Folate-PEG linkers in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is a Folate-PEG linker and why is it used?

A Folate-PEG (polyethylene glycol) linker is a chemical structure that combines a folic acid molecule with a PEG polymer chain. Folic acid serves as a targeting ligand, as many cancer cells overexpress folate receptors on their surface. The PEG component enhances the solubility, stability, and circulation time of the conjugated molecule (e.g., a drug, imaging agent, or nanoparticle) while reducing immunogenicity. This targeted delivery approach aims to increase the therapeutic efficacy and minimize off-target side effects.

Q2: What is Folate-PEG linker hydrolysis?

Folate-PEG linker hydrolysis is the chemical breakdown of the covalent bond connecting the folic acid, the PEG, or the attached payload, typically due to a reaction with water. This can lead to the premature cleavage of the targeting ligand or the therapeutic agent, compromising the effectiveness of the conjugate. The stability of the linker is therefore a critical parameter in the design of Folate-PEG-drug conjugates.

Q3: Which chemical bonds within the Folate-PEG linker are most susceptible to hydrolysis?

The susceptibility to hydrolysis largely depends on the specific chemical linkage used in the synthesis of the conjugate. Generally, ester bonds are more prone to hydrolysis than amide bonds.[1][2] Carbamate linkages have also been reported to have limited hydrolytic stability.[3] The choice of linker chemistry is a critical factor in determining the overall stability of the Folate-PEG conjugate.

Q4: How does pH affect the stability of the Folate-PEG linker?

The stability of the folate molecule itself is pH-dependent, and this can influence the overall stability of the conjugate. Folic acid is generally more stable at neutral to slightly alkaline pH and less stable in acidic conditions. The hydrolysis rate of certain linker types, such as esters, can also be accelerated at both acidic and basic pH compared to neutral pH.[4]

Q5: Can enzymes in my experimental system cleave the Folate-PEG linker?

Yes, enzymatic cleavage is a potential cause of linker instability. Plasma, for instance, contains esterases that can readily hydrolyze ester bonds.[3] While amidase activity is generally lower, amide bonds are not completely resistant to enzymatic degradation. If your experimental system involves biological fluids or cell cultures, enzymatic degradation should be considered as a potential cause of premature payload release.

Troubleshooting Guide

Issue 1: Premature Cleavage of the Folate-PEG Conjugate Observed in In Vitro Experiments

Symptoms:

  • Loss of targeting efficacy.

  • Detection of free drug/payload in the experimental medium.

  • Discrepancy between expected and observed biological activity.

Possible Causes and Solutions:

  • Hydrolytically Labile Linker: The choice of linker chemistry is a primary determinant of stability.

    • Recommendation: If you are using an ester-based linker, consider switching to a more stable amide linkage. Amide bonds exhibit significantly greater stability against hydrolysis compared to ester bonds.

  • Suboptimal pH of the Medium: The pH of your cell culture medium or buffer can influence the rate of hydrolysis.

    • Recommendation: Ensure the pH of your experimental medium is maintained within a stable, neutral range (typically pH 7.2-7.4) unless your experimental design requires otherwise. Monitor the pH throughout your experiment.

  • Enzymatic Degradation: Enzymes present in cell culture media supplemented with serum can cleave the linker.

    • Recommendation: To determine if enzymatic degradation is occurring, run a control experiment with your Folate-PEG conjugate in a serum-free medium and compare the stability to that in a serum-containing medium. If instability is observed only in the presence of serum, enzymatic degradation is likely the cause. Consider using a more enzyme-resistant linker or heat-inactivating the serum (though this may affect cell health).

Issue 2: Inconsistent Results or Loss of Activity Upon Storage

Symptoms:

  • Decreased therapeutic or targeting efficacy of a stored Folate-PEG conjugate solution.

  • Batch-to-batch variability in experimental outcomes.

Possible Causes and Solutions:

  • Improper Storage Conditions: Temperature and light can affect the stability of the folate moiety and the linker.

    • Recommendation: Store your Folate-PEG conjugate solutions at the recommended temperature (typically -20°C or -80°C) and protect them from light. Avoid repeated freeze-thaw cycles.

  • Hydrolysis During Storage: The storage buffer's pH and composition can contribute to slow hydrolysis over time.

    • Recommendation: Prepare and store your conjugates in a buffer with a neutral and stable pH. Consider lyophilizing the conjugate for long-term storage if it is stable in that form.

Data on Factors Affecting Linker Stability

FactorInfluence on StabilityQuantitative Data/Observations
Linker Chemistry Amide linkers are significantly more stable than ester linkers against hydrolysis.The hydrolysis rate of amide-functionalized polymers can be negligible over 300 hours at various pH values and temperatures, while ester-linked polymers show significant degradation. Ester linkages in plasma can have half-lives in the range of minutes to a few hours, whereas amide linkages can last for several hours to days.
pH Hydrolysis rates of susceptible linkers (e.g., esters) increase in both acidic and alkaline conditions.The degradation rate of ester-modified polymers increases with increasing pH.
Temperature Higher temperatures accelerate the rate of hydrolysis.The hydrolysis rate of ester-functionalized polymers increases with increasing temperature.
Enzymes Esterases present in biological fluids can rapidly hydrolyze ester bonds.Plasma contains various esterases that readily hydrolyze ester bonds.
PEG Chain Length While primarily affecting solubility and pharmacokinetics, very long PEG chains could potentially shield a labile linker from hydrolysis to some extent through steric hindrance. However, direct quantitative data on this effect is limited.Longer PEG chains increase the hydrodynamic size, which can prolong circulation half-life.

Experimental Protocols

Protocol: Assessing the Hydrolytic Stability of Folate-PEG Linkers via HPLC

This protocol provides a framework for evaluating the stability of a Folate-PEG conjugate in different buffer conditions.

Objective: To quantify the rate of hydrolysis of a Folate-PEG conjugate at various pH values over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Folate-PEG conjugate of interest

  • Phosphate-buffered saline (PBS) at pH 5.4, 7.4, and 8.4

  • HPLC system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector)

  • A suitable HPLC column (e.g., C18 reverse-phase)

  • Mobile phase (e.g., a gradient of acetonitrile and water with a suitable modifier like formic acid)

  • Thermostatic incubator or water bath

  • Autosampler vials

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the Folate-PEG conjugate in a suitable solvent (e.g., DMSO or water) at a known concentration.

  • Incubation:

    • For each pH condition (5.4, 7.4, and 8.4), dilute the stock solution into the respective PBS buffer to a final concentration suitable for HPLC analysis.

    • Incubate the solutions at a controlled temperature (e.g., 37°C).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each incubation mixture.

    • Immediately quench any further degradation by freezing the sample at -80°C or by adding a quenching agent if appropriate for your molecule.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method capable of separating the intact Folate-PEG conjugate from its potential degradation products (e.g., free folate, free PEG-payload).

    • Analyze the samples from each time point by HPLC. The intact conjugate and degradation products should have distinct retention times.

  • Data Analysis:

    • Quantify the peak area of the intact Folate-PEG conjugate at each time point.

    • Plot the percentage of the remaining intact conjugate against time for each pH condition.

    • From this data, you can determine the rate of hydrolysis and the half-life of the conjugate under each condition.

Visualizations

cluster_hydrolysis Folate-PEG Linker Hydrolysis Folate Folate PEG PEG Folate->PEG Amide/Ester Linkage Payload Payload PEG->Payload Linker Chemistry (e.g., Ester, Amide) Hydrolysis H2O PEG->Hydrolysis Cleavage_Site Hydrolysis->Cleavage_Site Cleavage

Caption: Chemical structure of a Folate-PEG linker and the point of hydrolysis.

Start Linker Instability Observed Check_Linker What is the linker chemistry? Start->Check_Linker Ester_Linker Ester Linkage? Check_Linker->Ester_Linker Amide_Linker Consider Amide or other stable linkage Ester_Linker->Amide_Linker Yes Check_pH Check and monitor experimental pH Ester_Linker->Check_pH No Amide_Linker->Check_pH pH_Optimal Is pH neutral and stable? Check_pH->pH_Optimal Adjust_pH Adjust and buffer pH to 7.2-7.4 pH_Optimal->Adjust_pH No Check_Enzymes Investigate enzymatic degradation pH_Optimal->Check_Enzymes Yes Adjust_pH->Check_Enzymes Serum_Control Run control in serum-free media Check_Enzymes->Serum_Control Enzyme_Issue Instability only in serum? Serum_Control->Enzyme_Issue Consider_Resistant_Linker Use enzyme-resistant linker or heat-inactivate serum Enzyme_Issue->Consider_Resistant_Linker Yes Further_Investigation Problem Resolved/Identified Enzyme_Issue->Further_Investigation No Consider_Resistant_Linker->Further_Investigation

Caption: Troubleshooting workflow for diagnosing linker instability.

Start Select Folate-PEG Linker Application Define Application Environment Start->Application In_Vivo In Vivo / Biological Fluids? Application->In_Vivo High_Stability High Stability Required In_Vivo->High_Stability Yes In_Vitro Controlled In Vitro System In_Vivo->In_Vitro No Amide_Linker Choose Amide Linker High_Stability->Amide_Linker Payload_Solubility Assess Payload Solubility Amide_Linker->Payload_Solubility Ester_Linker_Option Ester Linker may be sufficient In_Vitro->Ester_Linker_Option Ester_Linker_Option->Payload_Solubility Low_Solubility Low Solubility? Payload_Solubility->Low_Solubility Longer_PEG Consider Longer PEG Chain Low_Solubility->Longer_PEG Yes Shorter_PEG Shorter PEG Chain may be adequate Low_Solubility->Shorter_PEG No Final_Selection Final Linker Selection Longer_PEG->Final_Selection Shorter_PEG->Final_Selection

References

addressing solubility challenges with Folate-PEG2-amine conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges and other common issues encountered when working with Folate-PEG2-amine conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a heterobifunctional linker composed of folic acid (a B vitamin), a polyethylene glycol (PEG) spacer, and a primary amine group.[1] The folate moiety serves as a targeting ligand for the folate receptor (FR), which is often overexpressed on the surface of various cancer cells.[1] The PEG spacer enhances solubility and stability, while the amine group allows for conjugation to drugs, imaging agents, or other molecules of interest.[1][2] This makes it a valuable tool for targeted drug delivery in cancer therapy and research.[3]

Q2: What are the general solubility properties of this compound?

A2: this compound is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its solubility in aqueous solutions, including water and buffers like PBS, is more limited and significantly influenced by pH due to the folic acid component. Pegylation generally improves the water solubility of folic acid.

Q3: How should I store this compound?

A3: this compound powder should be stored at -20°C, desiccated, and protected from light. Stock solutions, typically prepared in an organic solvent like DMSO, should be stored at -80°C for long-term stability. It is advisable to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: Difficulty Dissolving this compound

Symptoms:

  • The compound does not fully dissolve in the chosen solvent.

  • Visible particulates or cloudiness remain in the solution.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Inappropriate Solvent This compound has better solubility in organic solvents. Start by dissolving the compound in a minimal amount of DMSO or DMF before diluting with your aqueous buffer of choice.
Low pH of Aqueous Solution The solubility of the folate moiety is significantly lower in acidic conditions. If using an aqueous buffer, ensure the pH is neutral to slightly alkaline (pH 7-8) to improve solubility.
Concentration Too High The solubility in any given solvent is finite. For example, a common solubility limit in DMSO is 10 mM. Try preparing a more dilute solution.
Insufficient Mixing Gentle vortexing or sonication can aid in the dissolution process. Be cautious with sonication to avoid degradation of the compound.
Issue 2: Precipitation of the Conjugate After Dilution in Aqueous Buffer

Symptoms:

  • A clear solution in an organic solvent becomes cloudy or forms a precipitate upon dilution with an aqueous buffer (e.g., PBS).

Possible Causes & Solutions:

Possible Cause Suggested Solution
Poor Aqueous Solubility The final concentration in the aqueous buffer may exceed the compound's solubility limit. Try a lower final concentration.
pH of the Final Solution The addition of the conjugate solution may have altered the pH of the buffer, pushing it into a range where the folate is less soluble. Check and adjust the pH of the final solution to be in the neutral to slightly alkaline range.
Buffer Composition Certain buffer components may interact with the conjugate, leading to precipitation. If possible, test different buffer systems.
Issue 3: Low Yield or Inefficient Conjugation to a Target Molecule

Symptoms:

  • Characterization of the reaction mixture (e.g., by HPLC or mass spectrometry) shows a low percentage of the desired final conjugate.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Suboptimal Reaction pH The reaction of the primary amine on the this compound with common crosslinkers like NHS esters is most efficient at a pH of 7-9. Ensure your reaction buffer is within this range.
Hydrolysis of Reagents In aqueous solutions, activating groups like NHS esters can hydrolyze over time. Prepare solutions fresh and perform the conjugation reaction promptly.
Steric Hindrance The target molecule or the folate conjugate may have steric hindrance that impedes the reaction. Consider using a longer PEG linker if available to increase the distance between the reactive groups.
Incorrect Stoichiometry The molar ratio of the this compound to your target molecule may not be optimal. Experiment with different molar ratios to find the most efficient conditions.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

Solvent Reported Solubility Notes
DMSO (Dimethyl sulfoxide) ~10 mMA good initial solvent for preparing stock solutions.
DMF (Dimethylformamide) SolubleAnother suitable organic solvent for stock solutions.
Water Soluble, but pH-dependentSolubility is significantly lower in acidic pH.
PBS (Phosphate-Buffered Saline) pH 7.2 Sparingly soluble; ~0.5 mg/mL (for folic acid after initial dissolution in DMSO)For aqueous applications, it is recommended to first dissolve in DMSO and then dilute with PBS.
DCM (Dichloromethane), Chloroform, Methanol, Ethanol SolubleUseful for certain organic synthesis and purification steps.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Carefully weigh the desired amount of this compound powder in a microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Gently vortex or sonicate the solution until the powder is completely dissolved. Visually inspect for any remaining particulates.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Protocol 2: General Procedure for Conjugating a Drug to this compound via NHS Ester Chemistry
  • Activation of the Drug: If your drug contains a carboxylic acid group, it first needs to be activated. Dissolve the drug in an appropriate anhydrous solvent (e.g., DMF or DMSO). Add N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Allow the reaction to proceed for several hours at room temperature to form the NHS ester of the drug.

  • Conjugation Reaction: In a separate reaction vessel, dissolve the this compound in a suitable buffer (e.g., PBS, pH 7.4). Add the activated drug (NHS ester) to the this compound solution. The reaction is typically stirred overnight at room temperature in the dark.

  • Purification: The final conjugate can be purified from unreacted starting materials and byproducts using techniques such as dialysis, size exclusion chromatography, or preparative HPLC.

  • Characterization: Confirm the successful synthesis of the Folate-PEG-drug conjugate using methods like mass spectrometry, NMR, and UV-Vis spectroscopy.

Visualizations

Folate_Receptor_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Folate-PEG-Drug Folate-PEG-Drug Conjugate FR Folate Receptor (FR) Folate-PEG-Drug->FR Binding FR_Bound FR-Conjugate Complex Endosome Endosome (Acidic pH) FR_Bound->Endosome Endocytosis Drug_Release Drug Release Endosome->Drug_Release Dissociation FR_Recycle FR Recycling Endosome->FR_Recycle Recycling Target Intracellular Target Drug_Release->Target FR_Recycle->FR Return to Membrane

Caption: Folate Receptor-Mediated Endocytosis Pathway.

Experimental_Workflow Start Start: Prepare Folate-PEG-Drug Conjugate Cell_Culture Culture FR-positive and FR-negative cell lines Start->Cell_Culture Treatment Treat cells with: - Folate-PEG-Drug - Free Drug - Control Cell_Culture->Treatment Incubation Incubate for a defined period Treatment->Incubation Assay Perform desired assay: - Cytotoxicity (MTT) - Cellular Uptake (Fluorescence) - Target Engagement Incubation->Assay Data_Analysis Analyze and compare the effects between cell lines and treatments Assay->Data_Analysis Conclusion Conclusion: Evaluate targeting efficiency Data_Analysis->Conclusion

Caption: In Vitro Cell Targeting Experimental Workflow.

References

Technical Support Center: Optimizing Folate-PEG2-Amine Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Folate-PEG2-amine coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind this compound coupling?

The coupling of folic acid to an amine-terminated polyethylene glycol (PEG) linker, such as PEG2-amine, typically involves the formation of a stable amide bond. This is achieved by activating the carboxylic acid group (specifically the γ-carboxyl group) of folic acid, making it susceptible to nucleophilic attack by the primary amine of the PEG linker. The most common method for this activation is the use of carbodiimide chemistry, often employing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its more water-soluble analog, Sulfo-NHS.[1][2]

Q2: Why is a two-step pH process recommended for EDC/NHS coupling?

A two-step pH process is optimal for maximizing reaction efficiency and minimizing side reactions.[3][4][5]

  • Activation Step (pH 4.5-6.0): The activation of the carboxyl group on folic acid by EDC is most efficient in a slightly acidic environment. MES buffer is a common choice for this step as it does not contain competing amines or carboxylates.

  • Coupling Step (pH 7.0-8.5): The subsequent reaction of the NHS-activated folic acid with the primary amine of this compound is favored at a neutral to slightly basic pH. Buffers such as Phosphate-Buffered Saline (PBS) or borate buffer are suitable for this stage.

Q3: What are the recommended molar ratios of the reactants?

The ideal molar ratios can vary depending on the specific substrates and reaction conditions. However, a good starting point is to use a molar excess of the activating agents.

ReactantRecommended Molar Ratio (relative to Folic Acid)
This compound1 - 1.5
EDC2 - 10
NHS/Sulfo-NHS2 - 5

Note: Some protocols suggest a Folic Acid:NHS:DCC molar ratio of 1:2:2 when using dicyclohexylcarbodiimide (DCC) as the activator. Optimization is often necessary to achieve the best results.

Q4: How can I address the poor solubility of folic acid?

Folic acid has low aqueous solubility, particularly at acidic pH. To overcome this, folic acid is often dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before being added to the aqueous reaction buffer. Gentle heating can also aid in dissolution. The addition of basic amino acids has also been shown to significantly improve folic acid solubility.

Q5: What are the best practices for handling and storing EDC and NHS?

Both EDC and NHS are moisture-sensitive, and their activity can be compromised if not handled correctly.

  • Storage: Store EDC and NHS desiccated at -20°C.

  • Handling: Before opening, allow the vials to equilibrate to room temperature to prevent condensation. Prepare solutions immediately before use, as the reagents are susceptible to hydrolysis.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive EDC or NHS reagents due to improper storage or handling.Purchase fresh reagents and store them under desiccated conditions at -20°C. Always allow them to warm to room temperature before opening.
Incorrect pH for activation or coupling steps.Verify the pH of your buffers. Use a non-amine, non-carboxylate buffer like MES at pH 4.5-6.0 for the activation step, and then adjust the pH to 7.0-8.5 for the coupling step.
Hydrolysis of the activated NHS-ester intermediate.Perform the coupling step immediately after the activation step. The NHS-ester is more stable than the EDC-activated intermediate but can still hydrolyze.
Competing nucleophiles in the buffer (e.g., Tris, glycine).Ensure your buffers are free of primary amines or other nucleophiles that can compete with the this compound.
Presence of Multiple Products/Impurities Formation of N-acylurea byproduct.This can occur with an excess of EDC. While challenging to completely avoid, optimizing the molar ratio of EDC can help. Purification via HPLC is often necessary to remove this byproduct.
Reaction with the α-carboxyl group of folic acid.The γ-carboxyl group is more reactive, but some reaction at the α-position can occur. Chromatographic purification is required to separate the isomers.
Cross-linking if the molecule attached to the PEG also has a carboxyl group.A two-step procedure where excess EDC and NHS are removed after the activation of folic acid can prevent this.
Precipitation During Reaction Folic acid precipitating out of solution at acidic pH.Ensure complete dissolution of folic acid in DMSO before adding it to the reaction buffer. Maintain the lowest possible volume of the acidic activation buffer.
Aggregation of the PEG conjugate.This can sometimes occur with high concentrations of reactants. Try diluting the reaction mixture.
Difficulty in Product Purification Incomplete separation of unreacted starting materials and product.Reverse-phase HPLC (RP-HPLC) on a C18 column is a highly effective method for purifying Folate-PEG conjugates. A gradient of water and acetonitrile, often with a modifier like trifluoroacetic acid (TFA), is typically used.
Co-elution of byproducts.Optimize the HPLC gradient and consider using a different stationary phase (e.g., C8) or a different purification technique like size-exclusion chromatography (e.g., Sephadex G-25) to remove smaller molecules like unreacted EDC/NHS and their byproducts.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of Folate to PEG2-amine

This protocol is a general guideline and may require optimization.

Materials:

  • Folic Acid

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Anhydrous DMSO

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5

  • Purification column (e.g., C18 RP-HPLC or Sephadex G-25)

Procedure:

  • Folic Acid Activation:

    • Dissolve Folic Acid in anhydrous DMSO to a desired concentration (e.g., 10 mg/mL). Gentle warming may be necessary.

    • In a separate tube, dissolve EDC and Sulfo-NHS in Activation Buffer immediately before use. A 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS over Folic Acid is a good starting point.

    • Add the Folic Acid solution to the EDC/Sulfo-NHS solution.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle mixing. Protect the reaction from light.

  • Coupling to this compound:

    • Dissolve the this compound in the Coupling Buffer.

    • Add the activated Folic Acid solution to the this compound solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS-esters. Incubate for 15-30 minutes.

  • Purification:

    • Purify the this compound conjugate using an appropriate method such as RP-HPLC or size-exclusion chromatography to remove unreacted starting materials, byproducts, and quenching reagents.

Visualizing the Workflow and Logic

Experimental Workflow

experimental_workflow start Start dissolve_fa Dissolve Folic Acid in DMSO start->dissolve_fa prepare_edc_nhs Prepare EDC/Sulfo-NHS in Activation Buffer (pH 6.0) start->prepare_edc_nhs activation Activate Folic Acid (15-30 min, RT) dissolve_fa->activation prepare_edc_nhs->activation coupling Couple to PEG2-amine (2h RT or O/N 4°C) activation->coupling dissolve_peg Dissolve this compound in Coupling Buffer (pH 7.2-7.5) dissolve_peg->coupling quenching Quench Reaction (15-30 min, RT) coupling->quenching purification Purify Conjugate (HPLC/SEC) quenching->purification end End purification->end

Caption: A typical experimental workflow for this compound coupling.

Troubleshooting Decision Tree

troubleshooting_workflow issue_node issue_node check_node check_node solution_node solution_node low_yield Low/No Yield check_reagents Reagents Active? low_yield->check_reagents check_ph Correct pH? check_reagents->check_ph Yes new_reagents Use Fresh Reagents check_reagents->new_reagents No check_buffers Buffer Composition Correct? check_ph->check_buffers Yes verify_ph Verify/Adjust Buffer pH check_ph->verify_ph No use_correct_buffers Use Non-competing Buffers (MES, PBS) check_buffers->use_correct_buffers No optimize_ratio Optimize Molar Ratios check_buffers->optimize_ratio Yes

Caption: A decision tree for troubleshooting low yield in coupling reactions.

References

Validation & Comparative

Confirming Folate-PEG2-Amine Conjugation with NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, confirming the successful conjugation of targeting ligands like folic acid to polyethylene glycol (PEG) linkers is a critical step in the synthesis of targeted drug delivery systems. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for this purpose. This guide provides a comparative analysis of the ¹H NMR spectra of the individual components—folic acid and Amino-PEG2-amine—and the final conjugated product, Folate-PEG2-amine, supported by experimental data and protocols.

Comparative ¹H NMR Spectral Data

The successful conjugation of folic acid to Amino-PEG2-amine via amide bond formation results in characteristic changes in the ¹H NMR spectrum. The key diagnostic signals are summarized in the table below. The formation of the new amide bond and the resulting electronic effects on neighboring protons provide clear evidence of a successful reaction.

Proton Assignment Folic Acid (DMSO-d₆) Chemical Shift (ppm) Amino-PEG2-amine (CDCl₃) Chemical Shift (ppm) This compound (DMSO-d₆) Expected Chemical Shift (ppm) Key Observations for Conjugation
Pteridine H7~8.65 (s)-~8.65 (s)No significant shift expected.
Aromatic Protons (p-aminobenzoic acid)~7.65 (d), ~6.64 (d)-~7.65 (d), ~6.64 (d)Minimal shifts expected.
Glutamic Acid α-CH~4.30 (m)-~4.30 (m)May experience a slight downfield shift.
Glutamic Acid γ-CH₂~2.25 (t)-Shifted downfield to ~2.50-2.70 (t)Significant downfield shift due to the formation of the amide bond at the γ-carboxyl group.
PEG Methylene Protons (-O-CH₂-CH₂-O-)-~3.55 (s)~3.50-3.60 (m)Slight shift and potential change in multiplicity.
PEG Methylene Protons (-CH₂-NH₂)-~2.85 (t)One triplet shifts downfield to ~3.20-3.40 ppm due to amide bond formation. The other remains around ~2.70-2.90 ppm.Disappearance of one -CH₂-NH₂ signal and appearance of a new downfield signal corresponding to -CH₂-NH-CO-.
Amide Proton (-CO-NH-)--~8.0-8.5 (broad s or t)Appearance of a new amide proton signal , which is a definitive indicator of conjugation.

Experimental Protocol: ¹H NMR Spectroscopy

This protocol outlines the steps for acquiring ¹H NMR spectra to confirm the conjugation of folic acid with Amino-PEG2-amine.

1. Sample Preparation:

  • Folic Acid: Dissolve 5-10 mg of folic acid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Amino-PEG2-amine: Dissolve 5-10 mg of Amino-PEG2-amine in 0.6 mL of deuterated chloroform (CDCl₃) or DMSO-d₆.

  • This compound: Dissolve 5-10 mg of the dried, purified reaction product in 0.6 mL of DMSO-d₆.

  • Vortex each sample until the solute is completely dissolved.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: DMSO-d₆ (for folic acid and the conjugate), CDCl₃ or DMSO-d₆ (for Amino-PEG2-amine).

  • Temperature: 25 °C.

  • Pulse Sequence: Standard single-pulse ¹H acquisition.

  • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

  • Referencing: Calibrate the chemical shifts to the residual solvent peak (DMSO-d₆ at 2.50 ppm or CDCl₃ at 7.26 ppm).

3. Data Analysis:

  • Process the acquired Free Induction Decay (FID) with Fourier transformation.

  • Phase and baseline correct the resulting spectrum.

  • Integrate all peaks to determine the relative number of protons.

  • Compare the spectra of the starting materials with the conjugated product, paying close attention to the key chemical shift changes outlined in the table above.

Visualization of the Confirmation Workflow

The logical flow for confirming the this compound conjugation using NMR is depicted in the following diagram.

Confirmation_Workflow cluster_start Starting Materials cluster_reaction Conjugation Reaction cluster_product Product Analysis cluster_nmr NMR Spectroscopy cluster_confirmation Confirmation Folic_Acid Folic Acid Reaction Amide Coupling Folic_Acid->Reaction NMR_FA ¹H NMR of Folic Acid Folic_Acid->NMR_FA PEG_Amine Amino-PEG2-amine PEG_Amine->Reaction NMR_PEG ¹H NMR of Amino-PEG2-amine PEG_Amine->NMR_PEG Product This compound Reaction->Product NMR_Product ¹H NMR of Product Product->NMR_Product Confirmation Successful Conjugation Confirmed NMR_FA->Confirmation NMR_PEG->Confirmation NMR_Product->Confirmation

Caption: Workflow for NMR-based confirmation of this compound conjugation.

By following this guide, researchers can confidently utilize ¹H NMR spectroscopy to verify the successful synthesis of this compound, a crucial step in the development of targeted therapeutic and diagnostic agents. The provided data and protocols offer a robust framework for the characterization of this and similar bioconjugates.

Verifying Folate-PEG Functionalization: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals working on targeted drug delivery systems, confirming the successful functionalization of polyethylene glycol (PEG) with folic acid (folate) is a critical step. This guide provides an objective comparison of Fourier-Transform Infrared Spectroscopy (FTIR) with other common analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy and Ultraviolet-Visible (UV-Vis) Spectroscopy—for verifying this conjugation. Detailed experimental protocols and supporting data are presented to aid in selecting the most appropriate method for your research needs.

Characterization Techniques: A Head-to-Head Comparison

The successful conjugation of folate to PEG results in the formation of an amide bond, a key indicator for verification. Each analytical technique offers a unique approach to detecting this and other structural changes.

Analytical TechniquePrincipleKey Indicators of Successful ConjugationAdvantagesLimitations
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups.Appearance of new amide I (C=O stretch) and amide II (N-H bend) bands around 1647-1693 cm⁻¹ and 1563 cm⁻¹, respectively. Disappearance or shift of the carboxylic acid peak from folic acid.[1][2][3][4]Relatively simple, fast, and cost-effective. Provides direct evidence of amide bond formation.[5]Can be less sensitive for quantitative analysis. Peak overlap can sometimes complicate interpretation.
¹H NMR Spectroscopy Measures the magnetic properties of atomic nuclei to elucidate molecular structure.Appearance of characteristic proton peaks from both folic acid (aromatic protons at ~6.6-8.6 ppm) and PEG (methylene protons at ~3.6 ppm) in the same spectrum.Provides detailed structural information, confirming the covalent linkage. Can be used for quantitative estimation of the degree of substitution.Requires more complex sample preparation and instrumentation. May require deuterated solvents.
UV-Vis Spectroscopy Measures the absorption of ultraviolet or visible light by a substance.The characteristic absorbance peaks of folic acid (around 280 nm and 360 nm) are retained in the spectrum of the conjugate. Can be used to quantify the amount of conjugated folate.Simple, rapid, and excellent for quantification when a suitable calibration curve is used.Provides limited structural information; does not directly confirm the formation of a covalent bond.

Experimental Workflows

To effectively utilize these techniques, it is essential to follow established protocols. Below are generalized workflows for each method.

Experimental Workflow for Verification of Folate-PEG Functionalization cluster_FTIR FTIR Spectroscopy cluster_NMR ¹H NMR Spectroscopy cluster_UVVis UV-Vis Spectroscopy FTIR_Start Sample Preparation (KBr pellet or ATR) FTIR_Acquire Acquire Spectra of Folate, PEG, and Folate-PEG Conjugate FTIR_Start->FTIR_Acquire FTIR_Analyze Analyze for Amide I and II Bands FTIR_Acquire->FTIR_Analyze NMR_Start Dissolve Samples in Deuterated Solvent (e.g., D₂O, DMSO-d₆) NMR_Acquire Acquire ¹H NMR Spectra NMR_Start->NMR_Acquire NMR_Analyze Identify Characteristic Peaks of Folate and PEG NMR_Acquire->NMR_Analyze UV_Start Prepare Solutions of Known Concentrations UV_Scan Scan Absorbance (200-400 nm) UV_Start->UV_Scan UV_Quantify Quantify Folate Content using Calibration Curve UV_Scan->UV_Quantify

A generalized workflow for the three analytical techniques.

Detailed Experimental Protocols

FTIR Spectroscopy Protocol
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the dried sample (folic acid, PEG, or Folate-PEG conjugate) with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal.

  • Data Acquisition:

    • Place the prepared sample in the FTIR spectrometer.

    • Collect the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire spectra for the individual starting materials (folic acid and PEG) and the final Folate-PEG conjugate.

  • Data Analysis:

    • Compare the spectrum of the Folate-PEG conjugate with the spectra of the starting materials.

    • Look for the appearance of new peaks characteristic of an amide bond, typically the amide I band (around 1650 cm⁻¹) due to C=O stretching and the amide II band (around 1550 cm⁻¹) from N-H bending and C-N stretching.

    • Observe the disappearance or significant reduction in the intensity of the broad carboxylic acid O-H stretch from folic acid.

¹H NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve a few milligrams of the sample (folic acid, PEG, or Folate-PEG conjugate) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Data Acquisition:

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer.

  • Data Analysis:

    • Identify the characteristic peaks for folic acid, which include aromatic protons typically found between 6.5 and 8.5 ppm.

    • Identify the characteristic repeating methylene unit protons of PEG, which typically appear as a strong singlet or multiplet around 3.6 ppm.

    • In the spectrum of the Folate-PEG conjugate, the presence of both sets of these characteristic peaks confirms the successful conjugation.

UV-Vis Spectroscopy Protocol
  • Sample Preparation:

    • Prepare a stock solution of the Folate-PEG conjugate in a suitable solvent (e.g., phosphate-buffered saline, water).

    • Create a series of standard solutions of known concentrations of folic acid in the same solvent to generate a calibration curve.

  • Data Acquisition:

    • Measure the absorbance of the standard solutions and the sample solution using a UV-Vis spectrophotometer, typically scanning from 200 to 400 nm. Folic acid has characteristic absorbance maxima around 280 nm and 360 nm.

  • Data Analysis:

    • Plot the absorbance of the standard solutions against their concentrations to create a calibration curve.

    • Use the absorbance of the Folate-PEG conjugate solution at the characteristic wavelength of folic acid to determine its concentration from the calibration curve. This allows for the quantification of the amount of folate conjugated to the PEG.

Logical Relationship for Verification

The following diagram illustrates the logical flow for confirming Folate-PEG functionalization, integrating the strengths of each technique.

Decision Pathway for Folate-PEG Functionalization Verification Start Folate-PEG Conjugate Synthesized FTIR FTIR Analysis Start->FTIR Qualitative Qualitative Confirmation (Amide Bond Formation) FTIR->Qualitative NMR ¹H NMR Analysis Structural Detailed Structural Confirmation (Covalent Linkage) NMR->Structural UVVis UV-Vis Analysis Quantitative Quantitative Confirmation (Degree of Functionalization) UVVis->Quantitative Qualitative->NMR Positive Structural->UVVis Positive Success Functionalization Verified Quantitative->Success Positive

A logical pathway for comprehensive verification.

References

A Head-to-Head Comparison: Folate-PEG2-Amine vs. Maleimide-PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted therapeutics and bioconjugation, the choice of a linker can profoundly impact the efficacy, stability, and specificity of a drug conjugate. This guide provides a comprehensive comparison of two widely used PEGylated linkers: Folate-PEG2-amine and Maleimide-PEG. We will delve into their chemical properties, reaction mechanisms, stability, and provide experimental protocols to assist researchers in making informed decisions for their drug development pipelines.

At a Glance: Key Differences

FeatureThis compound LinkerMaleimide-PEG Linker
Target Functional Group Carboxylic acids, Activated esters (e.g., NHS esters)Thiols (Sulfhydryls) from Cysteine residues
Resulting Bond Amide bondThioether bond
Primary Application Targeted drug delivery to folate receptor-expressing cellsSite-specific conjugation to proteins/peptides containing Cysteine
Reaction pH Slightly alkaline (pH 7.2-8.5 for NHS esters)Neutral (pH 6.5-7.5)
Bond Stability Highly stableSusceptible to retro-Michael reaction (thiol exchange), but can be stabilized by hydrolysis of the succinimide ring.[1][2][3][4]
Specificity High for the targeted carboxyl groupHighly specific for thiols within the optimal pH range.[5]

Chemical Properties and Reactivity

This compound is a heterobifunctional linker featuring a folate moiety at one end and a primary amine at the other, separated by a polyethylene glycol (PEG) spacer. The folate acts as a targeting ligand, binding with high affinity to the folate receptor, which is frequently overexpressed on the surface of various cancer cells. The terminal primary amine is nucleophilic and readily reacts with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form a highly stable amide bond. This reaction is most efficient in a slightly alkaline environment.

Maleimide-PEG linkers are equipped with a maleimide group, a five-membered cyclic imide, at one end of the PEG chain. The maleimide group is an excellent Michael acceptor and exhibits high reactivity and specificity towards thiol (sulfhydryl) groups, which are present in the amino acid cysteine. The reaction, a Michael addition, results in the formation of a stable thioether bond. This conjugation is most effective in the pH range of 6.5 to 7.5, where the thiol group is sufficiently deprotonated to its more reactive thiolate form, and side reactions with other nucleophiles like amines are minimized.

Reaction Mechanisms

Below are the reaction pathways for both linker types.

cluster_0 This compound Conjugation Folate-PEG-NH2 Folate-PEG-NH₂ Activated_Ester Activated Ester (R-CO-NHS) Folate-PEG-NH2->Activated_Ester pH 7.2-8.5 R-COOH Molecule with Carboxylic Acid (R-COOH) EDC_NHS EDC, NHS R-COOH->EDC_NHS EDC_NHS->Activated_Ester Amide_Bond Folate-PEG-NH-CO-R (Stable Amide Bond) Activated_Ester->Amide_Bond NHS_byproduct NHS Activated_Ester->NHS_byproduct Release

Caption: this compound conjugation pathway.

cluster_1 Maleimide-PEG Linker Conjugation Maleimide-PEG Maleimide-PEG Thioether_Bond Maleimide-PEG-S-Protein (Thioether Bond) Maleimide-PEG->Thioether_Bond Protein-SH Protein with Thiol Group (Protein-SH) Protein-SH->Thioether_Bond pH 6.5-7.5

Caption: Maleimide-PEG linker conjugation pathway.

Performance Comparison: A Deeper Dive

The choice between these two linkers often depends on the specific application, the nature of the molecule to be conjugated, and the desired in vivo behavior of the conjugate.

ParameterThis compound (via NHS Ester Chemistry)Maleimide-PEG Linker
Reaction Rate Generally slower than maleimide-thiol reaction. Can take several hours.Very rapid, often complete within minutes to a few hours.
Reaction Yield Can be high, but is sensitive to hydrolysis of the NHS ester.Typically high due to the fast reaction kinetics.
Bond Stability in vivo Amide bond is exceptionally stable under physiological conditions.Thioether bond is susceptible to cleavage via a retro-Michael reaction in the presence of endogenous thiols like glutathione. Stability can be enhanced by subsequent hydrolysis of the succinimide ring.
Potential Side Reactions Hydrolysis of the NHS ester, reducing conjugation efficiency. Reaction with other nucleophiles (e.g., tyrosine, serine, histidine) at higher pH.Reaction with other nucleophiles (e.g., amines) at pH > 7.5. Hydrolysis of the maleimide ring, rendering it inactive. Thiazine rearrangement with N-terminal cysteines.
Specificity Targets primary amines, which can be abundant on a protein surface (e.g., lysine residues), potentially leading to a heterogeneous mixture of conjugates.Highly specific for the less abundant thiol groups of cysteine residues, allowing for more site-specific conjugation.

Experimental Protocols

Protocol 1: Conjugation of a Drug to this compound via EDC/NHS Chemistry

This protocol outlines the steps for conjugating a drug containing a carboxylic acid to this compound.

Materials:

  • This compound

  • Drug with a carboxylic acid group

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.1 M MES buffer (pH 6.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Activation of the Drug's Carboxylic Acid: a. Dissolve the drug in anhydrous DMF or DMSO. b. Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS to the drug solution. c. Stir the reaction mixture at room temperature for 15-30 minutes in the dark to form the NHS ester.

  • Conjugation to this compound: a. Dissolve this compound in 0.1 M MES buffer (pH 6.0). b. Add the activated drug solution to the this compound solution. c. Adjust the pH of the reaction mixture to 7.2-7.5 with a suitable base (e.g., diisopropylethylamine). d. Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Purification: a. Purify the conjugate using a size-exclusion chromatography column equilibrated with PBS (pH 7.4) to remove unreacted drug and byproducts. b. Collect and pool the fractions containing the purified conjugate. c. Characterize the conjugate using appropriate analytical techniques (e.g., HPLC, mass spectrometry).

Protocol 2: Conjugation of a Protein to a Maleimide-PEG Linker

This protocol describes the conjugation of a protein with an available cysteine residue to a maleimide-PEG linker.

Materials:

  • Protein with a free cysteine residue

  • Maleimide-PEG linker

  • Thiol-free buffer (e.g., PBS, pH 7.0)

  • Reducing agent (e.g., TCEP) if the cysteine is in a disulfide bond

  • Quenching reagent (e.g., free cysteine or 2-mercaptoethanol)

  • Size-exclusion chromatography (SEC) column or dialysis cassette for purification

Procedure:

  • Protein Preparation: a. Dissolve the protein in a thiol-free buffer at a pH between 6.5 and 7.5. b. If the target cysteine is part of a disulfide bond, pre-treat the protein with a reducing agent like TCEP to expose the free thiol. Remove the reducing agent before proceeding.

  • Conjugation Reaction: a. Dissolve the Maleimide-PEG linker in the reaction buffer immediately before use. b. Add a 10- to 20-fold molar excess of the Maleimide-PEG linker to the protein solution. c. Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle stirring.

  • Quenching the Reaction: a. Add a small molecule thiol like free cysteine or 2-mercaptoethanol to the reaction mixture to quench any unreacted maleimide groups.

  • Purification: a. Purify the conjugate using a size-exclusion chromatography column or dialysis to remove unreacted linker and quenching reagent. b. Collect and pool the fractions containing the purified conjugate. c. Characterize the conjugate using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry).

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for a bioconjugation experiment using either linker type.

cluster_workflow General Bioconjugation Workflow Start Start Reagent_Prep Prepare Protein/Drug and Linker Solutions Start->Reagent_Prep Conjugation Conjugation Reaction (Control pH, Temp, Time) Reagent_Prep->Conjugation Quenching Quench Reaction (Optional but Recommended) Conjugation->Quenching Purification Purify Conjugate (SEC, Dialysis, etc.) Quenching->Purification Characterization Characterize Conjugate (HPLC, MS, SDS-PAGE) Purification->Characterization End End Characterization->End

Caption: A generalized experimental workflow.

Conclusion: Making the Right Choice

The selection between this compound and Maleimide-PEG linkers is contingent on the strategic goals of the research.

Choose this compound when:

  • The primary goal is targeted delivery to cells overexpressing the folate receptor.

  • The molecule to be conjugated possesses a readily available carboxylic acid or can be modified to include one.

  • A highly stable, non-reversible linkage is paramount for the therapeutic strategy.

Choose Maleimide-PEG linkers when:

  • Site-specific conjugation to a cysteine residue is desired to produce a more homogeneous product.

  • Rapid reaction kinetics and high conjugation efficiency are critical.

  • The potential for in vivo cleavage of the linker is either acceptable or a desired feature for drug release, or when post-conjugation stabilization steps are feasible.

By understanding the distinct advantages and limitations of each linker, researchers can better design and synthesize effective bioconjugates for a wide range of therapeutic and diagnostic applications.

References

A Researcher's Guide to In Vitro Cell Uptake Assays for Folate-Targeted Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of common in vitro assays to evaluate the cellular uptake of folate-targeted nanoparticles. Detailed experimental protocols and supporting data are presented to aid in the selection of appropriate methods for your research needs.

The targeting of nanoparticles to cancer cells via the folate receptor is a promising strategy in nanomedicine. The folate receptor is overexpressed in various cancer types, making it an attractive target for selective drug delivery.[1][2][3][4][5] Verifying the efficacy of this targeting strategy through robust in vitro cell uptake assays is a critical step in the development of these nanotherapeutics. This guide compares common methodologies, provides detailed protocols, and offers visual representations of the underlying biological pathway and experimental workflows.

Comparison of Cellular Uptake Quantification Methods

The choice of method to quantify nanoparticle uptake depends on several factors, including the nanoparticle's properties, the research question, and available equipment. A comparison of commonly employed techniques is summarized below.

Method Principle Advantages Disadvantages Typical Output
Flow Cytometry Measures fluorescence of individual cells labeled with fluorescent nanoparticles.High-throughput, quantitative, provides statistically robust data on a cell population basis.Requires fluorescently labeled nanoparticles, indirect quantification of nanoparticle number.Percentage of positive cells, mean fluorescence intensity.
Confocal Laser Scanning Microscopy (CLSM) Provides high-resolution images of fluorescently labeled nanoparticles within cells.Allows for visualization of subcellular localization, confirmation of internalization.Generally considered semi-quantitative, lower throughput than flow cytometry.Fluorescence images, co-localization analysis.
Transmission Electron Microscopy (TEM) High-resolution imaging of the ultrastructure of cells, allowing direct visualization of nanoparticles.Provides definitive evidence of internalization and localization within subcellular compartments.Labor-intensive sample preparation, low throughput, requires specialized equipment.Electron micrographs showing nanoparticle location.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Highly sensitive elemental analysis to quantify the amount of an element from the nanoparticle core (e.g., gold, iron).Extremely sensitive and quantitative, provides a direct measure of nanoparticle mass.Requires nanoparticles with a unique elemental signature, destructive to the sample.Mass of element per number of cells.
Fluorometry/Plate Reader-Based Fluorescence Assay Measures the total fluorescence of a cell lysate after incubation with fluorescent nanoparticles.High-throughput, relatively simple and inexpensive.Does not distinguish between internalized and membrane-bound nanoparticles, provides population-level data only.Total fluorescence intensity.

Key Experimental Protocols

To ensure reliable and reproducible results, well-defined experimental protocols are essential. Below are detailed methodologies for key experiments in the evaluation of folate-targeted nanoparticle uptake.

General Cell Culture and Seeding Protocol

A crucial first step is the selection and proper maintenance of appropriate cell lines. It is advisable to use both a folate receptor-positive cell line (e.g., HeLa, KB, MCF-7, OVCAR-3) and a folate receptor-negative cell line (e.g., A549, HT1080) to demonstrate targeting specificity.

  • Cell Lines:

    • Folate Receptor-Positive (FR+): HeLa, KB, MCF-7

    • Folate Receptor-Negative (FR-): A549, HT1080

  • Culture Medium: Use folate-free RPMI or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Culturing cells in folate-deficient medium for a period before the experiment can enhance the expression of folate receptors.

  • Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for fluorescence assays, 6-well plates for flow cytometry and ICP-MS, or plates with coverslips for microscopy) at a density that allows them to reach 70-80% confluency at the time of the experiment. For instance, seed 1 x 10^4 cells per well in a 96-well plate or 2.5 x 10^5 cells per well in a 6-well plate and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

Cellular Uptake Assay Protocol (using Flow Cytometry)

This protocol outlines a typical procedure for quantifying nanoparticle uptake using flow cytometry.

  • Cell Seeding: Seed FR+ and FR- cells in 6-well plates as described above.

  • Nanoparticle Incubation:

    • Prepare a suspension of fluorescently labeled folate-targeted nanoparticles and non-targeted control nanoparticles in serum-free cell culture medium at the desired concentration.

    • Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).

    • Add the nanoparticle suspension to the cells and incubate for a predetermined time (e.g., 1-4 hours) at 37°C.

  • Cell Harvesting and Staining:

    • After incubation, remove the nanoparticle-containing medium and wash the cells three times with cold PBS to remove non-internalized nanoparticles.

    • Trypsinize the cells and collect them in microcentrifuge tubes.

    • Centrifuge the cells at a low speed (e.g., 1000 rpm for 5 minutes), discard the supernatant, and resuspend the cell pellet in flow cytometry buffer (e.g., PBS with 1% FBS).

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of at least 10,000 cells per sample.

    • Untreated cells should be used as a negative control to set the gate for background fluorescence.

Competitive Uptake Assay Protocol

This assay is critical to demonstrate that the uptake of folate-targeted nanoparticles is specifically mediated by the folate receptor.

  • Cell Seeding: Seed FR+ cells in the appropriate culture vessel.

  • Pre-incubation with Free Folic Acid:

    • Prepare a high concentration solution of free folic acid (e.g., 1-5 mM) in serum-free medium.

    • Remove the culture medium from the cells and pre-incubate them with the free folic acid solution for a specified time (e.g., 30-60 minutes) at 37°C. This will block the folate receptors on the cell surface.

  • Nanoparticle Incubation:

    • Without removing the free folic acid solution, add the fluorescently labeled folate-targeted nanoparticles to the cells.

    • In a parallel set of wells, add the nanoparticles to cells that were not pre-incubated with free folic acid (positive control).

    • Incubate for the desired time at 37°C.

  • Quantification:

    • Following incubation, wash the cells thoroughly and quantify the nanoparticle uptake using the chosen method (e.g., flow cytometry, fluorometry).

    • A significant reduction in nanoparticle uptake in the presence of excess free folic acid indicates folate receptor-mediated endocytosis.

Visualizing the Process: Diagrams

To better understand the biological and experimental processes, the following diagrams have been generated.

Folate_Receptor_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Folate-NP Folate-Targeted Nanoparticle FR Folate Receptor (FR) Folate-NP->FR Binding Folate Free Folic Acid Folate->FR Competitive Binding Endosome Endosome FR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking Drug_Release Drug Release Lysosome->Drug_Release Fusion & Release

Caption: Folate receptor-mediated endocytosis pathway.

Cell_Uptake_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis A Seed FR+ and FR- Cells B Culture for 24h A->B C Incubate with Folate-NPs & Control-NPs B->C D For Competitive Assay: Pre-incubate with free Folic Acid B->D E Incubate for 1-4h at 37°C C->E D->C F Wash Cells with PBS E->F G Harvest and Prepare Cells F->G H Quantify Uptake (e.g., Flow Cytometry) G->H I Data Analysis & Comparison H->I

Caption: Experimental workflow for an in vitro cell uptake assay.

Conclusion

The successful development of folate-targeted nanoparticles relies on accurate and reproducible in vitro assessment of their cellular uptake. By selecting the appropriate quantification method and employing rigorous experimental protocols, including the use of proper controls, researchers can confidently evaluate the targeting efficiency of their nanoparticle formulations. This guide provides a foundational framework to assist in designing and executing these critical experiments.

References

Cleavable vs. Non-Cleavable Linkers for Folate-Targeted PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has opened new frontiers in targeted protein degradation. A critical component of these heterobifunctional molecules is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. For PROTACs designed to selectively target cancer cells, the incorporation of a folate moiety leverages the over-expression of folate receptors on tumor cells, facilitating targeted delivery. The nature of the linker connecting the folate-PROTAC to its targeting group—specifically, whether it is cleavable or non-cleavable—profoundly influences the PROTAC's activation, efficacy, and selectivity.

This guide provides a detailed comparison of cleavable and non-cleavable linkers in the context of folate-targeted PROTACs, supported by experimental data, to aid researchers in making informed design choices.

The Critical Role of the Linker in Folate-Targeted PROTACs

Folate-targeted PROTACs are designed to be preferentially taken up by cancer cells overexpressing the folate receptor. The linker's role extends beyond simple conjugation; it dictates whether the PROTAC is active upon entry or requires intracellular processing for activation.

  • Cleavable Linkers: These are designed to be stable in the extracellular environment but are cleaved by intracellular enzymes (e.g., esterases) or in response to the intracellular environment (e.g., pH). This cleavage releases the active PROTAC within the target cell, minimizing its activity in non-target tissues and potentially reducing off-target toxicity.

  • Non-Cleavable Linkers: These provide a stable, permanent connection. The entire folate-PROTAC conjugate must be able to form a productive ternary complex between the target protein and the E3 ligase. While potentially more stable in circulation, their bulkier size, including the folate targeting group, might sterically hinder the formation of an efficient ternary complex.

Performance Comparison: Cleavable vs. Non-Cleavable Folate-PROTACs

A key study by Liu et al. (2021) provides a direct comparison between a folate-targeted PROTAC with a cleavable ester-based linker (folate-ARV-771) and its counterpart with a non-cleavable amide-based linker (folate-ARV-771N). Both PROTACs target the BRD4 protein for degradation.[1]

Quantitative Data Summary

The following tables summarize the performance of the parent PROTAC (ARV-771), the cleavable folate-PROTAC (folate-ARV-771), and the non-cleavable folate-PROTAC (folate-ARV-771N) in terms of target degradation and cell viability.

Table 1: BRD4 Degradation Efficiency

CompoundLinker TypeTarget ProteinCell Line (Folate Receptor Status)DC50DmaxReference
ARV-771N/A (Parent PROTAC)BRD422Rv1 (Prostate Cancer)< 5 nM>95%[2]
Folate-ARV-771Cleavable (Ester)BRD4HeLa (High)Not explicitly reported, but significant degradation at 100 nM>90% at 100 nM[1]
Folate-ARV-771NNon-Cleavable (Amide)BRD4HeLa (High)No degradation observed up to 100 nMNot applicable[1]

Table 2: Cell Viability (IC50)

CompoundLinker TypeHeLa (FR High) IC50HFF-1 (FR Low) IC50Reference
ARV-771N/A (Parent PROTAC)183 nM1.1 µM[1]
Folate-ARV-771Cleavable (Ester)246 nM>10 µM
Folate-ARV-771NNon-Cleavable (Amide)Not reported (inactive)Not reported (inactive)

Key Findings from Experimental Data:

  • The cleavable folate-PROTAC, folate-ARV-771 , demonstrated potent degradation of BRD4 in folate receptor-high (FR-high) cancer cells, comparable to the parent PROTAC, ARV-771.

  • The non-cleavable counterpart, folate-ARV-771N , failed to induce BRD4 degradation even at high concentrations, suggesting that the bulky folate group, when permanently attached, sterically hinders the formation of a functional ternary complex.

  • Folate-ARV-771 exhibited enhanced selectivity for FR-high cancer cells over FR-low normal cells, as indicated by the significant difference in IC50 values for cell viability. This highlights the advantage of the targeted delivery and intracellular activation strategy.

Signaling Pathways and Experimental Workflows

To understand the mechanisms and experimental validation behind these findings, the following diagrams illustrate the key processes.

PROTAC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (FR-High) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Folate_PROTAC Folate-PROTAC FR Folate Receptor Folate_PROTAC->FR Binding Endosome Endosome FR->Endosome Receptor-Mediated Endocytosis Active_PROTAC Active PROTAC Endosome->Active_PROTAC Cleavage of Linker (e.g., by Esterases) Ternary_Complex Ternary Complex (POI-PROTAC-E3) Active_PROTAC->Ternary_Complex POI Protein of Interest (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Protein Degradation Proteasome->Degradation

Caption: Folate-PROTAC Signaling Pathway.

Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., HeLa, HFF-1) Treatment 2. Treatment with Folate-PROTACs (Cleavable vs. Non-Cleavable) and Controls Cell_Culture->Treatment Lysis 3. Cell Lysis and Protein Extraction Treatment->Lysis Quantification 4. Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation (e.g., anti-BRD4) Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. Chemiluminescent Detection Secondary_Ab->Detection Analysis 11. Densitometry Analysis (Quantification of Protein Levels) Detection->Analysis

Caption: Western Blot Experimental Workflow.

Logical_Comparison Start Folate-Targeted PROTAC Design Choice Cleavable Cleavable Linker (e.g., Ester) Start->Cleavable NonCleavable Non-Cleavable Linker (e.g., Amide) Start->NonCleavable Uptake Folate Receptor-Mediated Endocytosis Cleavable->Uptake NonCleavable->Uptake Cleavage Intracellular Cleavage Uptake->Cleavage Yes InactiveComplex Steric Hindrance Uptake->InactiveComplex No (Non-Cleavable) ActivePROTAC Release of Active PROTAC Cleavage->ActivePROTAC Degradation Target Protein Degradation ActivePROTAC->Degradation NoDegradation No Degradation InactiveComplex->NoDegradation

References

Evaluating the In Vivo Efficacy of Folate-PEG2-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted delivery of therapeutics to cancer cells is a paramount goal in oncology research. One promising strategy involves leveraging the overexpression of folate receptors (FRs) on the surface of many tumor cells. Folate-PEG2-amine is a targeting ligand designed to exploit this pathway, enabling the selective delivery of conjugated drugs. This guide provides an objective in vivo comparison of Folate-PEG-amine-based systems with other folate-targeted alternatives, supported by experimental data, to aid researchers in the evaluation of this delivery platform.

Performance Comparison of Folate-Targeted Drug Delivery Systems

The in vivo efficacy of folate-targeted systems is determined by their ability to enhance drug accumulation in tumors while minimizing off-target toxicity. Below is a comparative summary of the performance of Folate-PEG-amine (represented by short-chain Folate-PEG conjugates), Folate-Liposomes, and Folate-Dendrimers.

Delivery SystemDrugTumor ModelKey Efficacy FindingsBiodistribution HighlightsToxicity Profile
Folate-PEG-5-FU 5-FluorouracilMurine Hepatic CancerSignificantly smaller tumor volumes compared to free 5-FU after 15 days of treatment.[1]Enhanced bioavailability and prolonged half-life in mice.[1]Not explicitly detailed, but implied lower systemic toxicity than free drug.
Folate-PEG-TK (LPD) HSV-1 Thymidine KinaseMurine Breast AdenocarcinomaSignificant reduction in mean tumor volume (260.1 mm³) compared to non-targeted LPD-PEG-TK (914.1 mm³). Increased median survival from 25 to 31 days.[2]1.6-fold enhancement of binding and internalization over non-targeted LPD-PEG formulations.[2]Well-tolerated with no significant adverse effects reported in the study.[2]
Folate-Liposome-Doxorubicin DoxorubicinKB cell xenograftTumor size reduced by >40% with 10k PEG linker compared to 2k or 5k linkers.Tumor accumulation significantly increased with longer PEG-linker length.Liposomal formulations generally reduce the cardiotoxicity of doxorubicin.
Folate-Dendrimer-Doxorubicin/siPLK1 Doxorubicin & siPLK1KB cell xenograftSignificant antitumor activity after intravenous administration.Enhanced cellular accumulation in FR-α-overexpressing cells.Surface-modified dendrimers show reduced cytotoxicity compared to unmodified dendrimers.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these systems, the following diagrams illustrate the folate receptor-mediated endocytosis pathway and a general in vivo experimental workflow.

folate_endocytosis Folate Receptor-Mediated Endocytosis Pathway cluster_cell_surface Cell Surface cluster_internalization Internalization cluster_endosomal_pathway Endosomal Pathway cluster_drug_release_recycling Drug Release & Receptor Recycling Folate-PEG-Drug Folate-PEG-Drug Folate_Receptor Folate Receptor (FR) Folate-PEG-Drug->Folate_Receptor Binding Coated_Pit Clathrin-coated Pit/ Caveolae Folate_Receptor->Coated_Pit Clustering Early_Endosome Early Endosome (pH ~6.5) Coated_Pit->Early_Endosome Endocytosis Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Lysosome Lysosome (pH ~4.5-5.0) Late_Endosome->Lysosome Fusion Receptor_Recycling FR Recycling Late_Endosome->Receptor_Recycling Sorting Drug_Release Drug Release (Cytoplasm) Lysosome->Drug_Release Drug Activation Receptor_Recycling->Folate_Receptor Return to Cell Surface in_vivo_workflow In Vivo Efficacy Evaluation Workflow Tumor_Model Tumor Model Development (e.g., Xenograft in mice) Treatment_Groups Establishment of Treatment Groups (Control, Free Drug, Targeted Formulation) Tumor_Model->Treatment_Groups Administration Systemic Administration (e.g., Intravenous Injection) Treatment_Groups->Administration Monitoring Monitoring of Tumor Growth & Animal Health Administration->Monitoring Biodistribution Biodistribution Studies (e.g., IVIS Imaging, HPLC) Monitoring->Biodistribution Efficacy_Analysis Therapeutic Efficacy Analysis (Tumor Volume, Survival) Monitoring->Efficacy_Analysis Toxicity_Analysis Toxicity Assessment (Body Weight, Histopathology) Monitoring->Toxicity_Analysis Data_Analysis Data Analysis & Comparison Biodistribution->Data_Analysis Efficacy_Analysis->Data_Analysis Toxicity_Analysis->Data_Analysis

References

A Researcher's Guide to Cytotoxicity Assays for Folate-Conjugated Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the effective evaluation of novel cancer therapeutics is paramount. Folate-conjugated drugs, designed to specifically target cancer cells overexpressing folate receptors, represent a promising class of targeted therapies. Assessing their cytotoxic effects requires a nuanced understanding of various available assays. This guide provides a comprehensive comparison of key cytotoxicity assays, complete with experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate methods for your research.

The targeted delivery of cytotoxic agents to tumor cells, while sparing healthy tissues, is a central goal in cancer therapy. One successful strategy involves conjugating potent drugs to folic acid, a vitamin essential for cell growth and replication. Cancer cells, particularly those of epithelial origin, often overexpress the folate receptor (FR) to meet their high metabolic demands. This differential expression allows for the selective uptake of folate-conjugated drugs via receptor-mediated endocytosis. Once internalized, the drug is released and can exert its cytotoxic effects.

Comparing the Tools of the Trade: Cytotoxicity Assays

The choice of cytotoxicity assay is critical and depends on the specific research question, the nature of the folate-conjugated drug, and the expected mechanism of cell death. The three most common and well-established methods are the MTT, LDH, and apoptosis assays. Each provides a different window into the health and viability of the cells post-treatment.

AssayPrincipleAdvantagesDisadvantages
MTT Assay Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1]- High throughput- Relatively inexpensive- Well-established and widely used- Can be affected by the metabolic state of the cells- Potential for interference from colored compounds- Indirect measure of cell viability[1]
LDH Assay Measures the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from damaged cells into the culture medium.[2]- Direct measure of cell membrane integrity- Non-destructive to remaining cells- Suitable for kinetic studies- Less sensitive for early-stage apoptosis- Background LDH from serum in media can interfere- Does not distinguish between apoptosis and necrosis
Apoptosis Assays (e.g., Annexin V/PI) Detects key events in programmed cell death (apoptosis). Annexin V binds to phosphatidylserine (PS) exposed on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptosis/necrosis).[3][4]- Distinguishes between early apoptosis, late apoptosis, and necrosis- Provides mechanistic insights into cell death- Can be quantified by flow cytometry- More complex and time-consuming than other assays- Requires specialized equipment (flow cytometer)- Staining can be transient

Quantitative Comparison of Folate-Conjugated Drug Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values from various studies on folate-conjugated drugs, demonstrating their efficacy in different cancer cell lines. A lower IC50 value indicates a higher cytotoxic potency.

Folate-Conjugated Drug/NanoparticleCancer Cell LineAssay UsedIC50 ValueReference
F127-folate@PLGA/CHL/IR780HepG2MTT1.014 mg/mL
F127-folate@PLGA/CHL/IR780MCF-7MTT1.04 mg/mL
Folate-conjugated amodiaquine nanoparticlesMDAMB-231Not specifiedSignificantly lower than free drug
9-NC-loaded folate-conjugated polymer micellesHeLa, SGC7901, BXPC3MTTHigher anti-tumor activity than free drug
Folate-conjugated 5-FluorouracilHeLaMTTImproved uptake and cytotoxicity

Experimental Protocols

General Experimental Workflow

The general workflow for assessing the cytotoxicity of folate-conjugated drugs involves several key steps, from cell culture to data analysis.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture (FR-positive & FR-negative lines) cell_seeding Seed Cells in Plates cell_culture->cell_seeding drug_prep Prepare Folate-Conjugated Drug (and control formulations) treatment Treat Cells with Drug (various concentrations) drug_prep->treatment cell_seeding->treatment incubation Incubate for Defined Period treatment->incubation assay_selection Perform Cytotoxicity Assay (MTT, LDH, or Apoptosis) incubation->assay_selection data_acquisition Data Acquisition (e.g., plate reader, flow cytometer) assay_selection->data_acquisition data_analysis Data Analysis (e.g., calculate IC50) data_acquisition->data_analysis

General workflow for cytotoxicity testing of folate-conjugated drugs.

MTT Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Remove the medium and add fresh medium containing various concentrations of the folate-conjugated drug and controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

LDH Cytotoxicity Assay Protocol
  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Reaction Setup: Transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls.

Annexin V/PI Apoptosis Assay Protocol
  • Cell Seeding and Treatment: Treat cells with the folate-conjugated drug in a suitable culture dish or plate.

  • Cell Harvesting: After treatment, harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Signaling Pathway of Folate-Conjugated Drug-Induced Apoptosis

The cytotoxic effects of many folate-conjugated drugs are mediated through the induction of apoptosis. While the specific pathways can vary depending on the drug, a common mechanism involves the intrinsic or mitochondrial pathway.

apoptosis_pathway cluster_uptake Cellular Uptake cluster_signaling Apoptotic Signaling folate_drug Folate-Conjugated Drug folate_receptor Folate Receptor (FR) folate_drug->folate_receptor Binding endocytosis Receptor-Mediated Endocytosis folate_receptor->endocytosis endosome Endosome endocytosis->endosome drug_release Drug Release endosome->drug_release dna_damage DNA Damage / Cellular Stress drug_release->dna_damage p53 p53 Activation dna_damage->p53 bax_bak Bax/Bak Activation p53->bax_bak mitochondrion Mitochondrion bax_bak->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

A generalized signaling pathway for apoptosis induced by folate-conjugated drugs.

References

Validating Folate Receptor Overexpression in Tumors: A Comparative Guide to Key Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate validation of folate receptor (FR) overexpression in tumors is a critical step in the development of targeted therapies and diagnostics. This guide provides an objective comparison of the principal methods used for this validation, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for specific research needs.

The folate receptor alpha (FRα), a glycosylphosphatidylinositol-anchored protein, is a well-established biomarker due to its limited expression in normal tissues and significant overexpression in a variety of epithelial malignancies, including ovarian, lung, and breast cancers.[1] This differential expression makes it an attractive target for novel therapeutic strategies.[1] The reliable detection and quantification of FRα are paramount for patient selection in clinical trials and for the successful clinical application of FRα-targeted agents.[2][3]

This guide delves into the most commonly employed techniques for validating FRα overexpression: Immunohistochemistry (IHC), Western Blotting, Quantitative Real-Time PCR (qRT-PCR), and Flow Cytometry. Each method offers distinct advantages and limitations in terms of quantification, spatial resolution, and sample requirements.

Comparative Analysis of FRα Validation Methods

The selection of a validation method depends on the specific research question, available resources, and the nature of the samples. The following table summarizes the key quantitative parameters of each technique.

MethodPrincipleSample TypeThroughputQuantificationKey AdvantagesKey Limitations
Immunohistochemistry (IHC) In situ detection of FRα protein in tissue sections using specific antibodies.Formalin-Fixed Paraffin-Embedded (FFPE) tissue, frozen tissueHighSemi-quantitative (scoring based on intensity and percentage of positive cells)Provides spatial information on protein localization within the tumor microenvironment.[2]Scoring can be subjective and prone to inter-observer variability.
Western Blotting Separation of proteins from tumor lysates by size, followed by detection with specific antibodies.Fresh or frozen tumor tissue, cell lysatesLow to mediumSemi-quantitative to quantitative (densitometry analysis)Relatively high specificity; allows for assessment of protein size and integrity.Does not provide spatial information; can be less sensitive than IHC.
Quantitative RT-PCR (qRT-PCR) Measurement of FOLR1 gene expression (mRNA) levels.Fresh or frozen tumor tissue, cell lines, circulating tumor cells (CTCs)HighQuantitative (relative or absolute quantification)High sensitivity and specificity for mRNA; wide dynamic range.mRNA levels do not always directly correlate with protein expression.
Flow Cytometry Quantification of FRα-positive cells and receptor density on the cell surface.Single-cell suspensions from fresh tissue, blood, or ascites fluidHighQuantitative (number of antibody binding sites per cell)High-throughput analysis of individual cells; provides quantitative data on surface protein expression.Requires fresh, non-fixed tissue for single-cell suspension; loses tissue architecture context.

Experimental Data Highlights

Immunohistochemistry (IHC)

A study on high-grade serous ovarian carcinoma using the FDA-approved VENTANA FOLR1 (FOLR1-2.1) RxDx Assay demonstrated substantial interobserver agreement for staining intensity (Fleiss' kappa = 0.76) and almost perfect concordance for estimating the percentage of positive tumor cells (Intraclass Correlation Coefficient = 0.89). However, discrepancies were noted in borderline cases (65-85% positivity), highlighting the importance of standardized scoring criteria. Another study comparing six different FRα antibodies found that two exhibited specific and sensitive staining, but overpredicted FRα positivity compared to the FDA-approved assay, emphasizing the critical role of antibody selection.

Western Blotting

In a study comparing FRα protein levels in various cancer cell lines, Western blotting clearly distinguished between high-expressing lines like IGROV-1 and OAW28, and low-expressing lines. The intensity of the bands, when quantified by densitometry and normalized to a loading control like GAPDH, provides a relative measure of FRα expression.

Quantitative RT-PCR (qRT-PCR)

A study on ovarian cancer found a significant correlation between FOLR1 mRNA expression and FRα protein expression. In gastric cancer, qRT-PCR analysis of blood samples showed a median 14.18-fold overexpression of FOLR1 in cancer patients compared to controls. A specialized Folate-Ligand Targeted qPCR (Folate LT-PCR) for detecting FR-positive circulating tumor cells in non-small cell lung cancer demonstrated a sensitivity of 77.7% and a specificity of 89.5%.

Flow Cytometry

A study on ascites from patients with relapsed ovarian cancer using a triple antibody flow cytometry method successfully quantified FRα expression levels, identifying a range of 5 x 10³ to 5 x 10⁵ antibody binding sites per epithelial cell. This high level of quantification is crucial for detailed studies of receptor density.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of validation studies.

Immunohistochemistry (IHC) Protocol for FRα

This protocol is based on the use of the VENTANA FOLR1 (FOLR1-2.1) RxDx Assay on a BenchMark ULTRA instrument.

  • Specimen Preparation: Use 4-micron thick sections of formalin-fixed, paraffin-embedded (FFPE) tumor tissue on positively charged slides. Tissues should be fixed in 10% neutral buffered formalin.

  • Deparaffinization and Rehydration: Perform deparaffinization using xylene followed by rehydration through a series of graded ethanol solutions and water.

  • Antigen Retrieval: Use a heat-induced epitope retrieval method with a proprietary buffer (e.g., Cell Conditioning 1) for a specific duration (e.g., 64 minutes).

  • Primary Antibody Incubation: Incubate with the primary anti-FOLR1 antibody (clone FOLR1-2.1) for a set time (e.g., 16 minutes) at a specific temperature (e.g., 37°C).

  • Detection: Utilize a detection system such as the OptiView DAB IHC Detection Kit. This typically involves a secondary antibody and a polymer-HRP reagent, followed by the addition of the DAB chromogen.

  • Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.

  • Dehydration and Coverslipping: Dehydrate the slides through graded ethanol and xylene, and then coverslip.

  • Scoring: Evaluate the percentage of viable tumor cells with moderate (2+) and/or strong (3+) membrane staining. A sample is considered positive if ≥75% of tumor cells show this level of staining.

Western Blot Protocol for FRα
  • Protein Extraction: Lyse fresh or frozen tumor tissue or cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer. Separate the proteins on a 10% or 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with a validated primary anti-FRα antibody (e.g., clone BN3.2) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Perform densitometry analysis using software like ImageJ, normalizing the FRα band intensity to a loading control (e.g., GAPDH or β-actin).

Quantitative RT-PCR (qRT-PCR) Protocol for FOLR1
  • RNA Extraction: Extract total RNA from fresh or frozen tumor tissue or cells using a suitable kit (e.g., RNeasy Mini Kit).

  • RNA Quality and Quantity Assessment: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.

  • qPCR Reaction: Set up the qPCR reaction in triplicate using a SYBR Green master mix, cDNA template, and FOLR1-specific primers (Forward: 5'-AGCACCACAAGGAAAAGCCAGG-3', Reverse: 5'-GTGCCATCTCTCCACAGTGGTT-3'). Also include primers for a reference gene (e.g., GAPDH, ACTB).

  • Thermal Cycling: Perform the qPCR on a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative expression of FOLR1 normalized to the reference gene.

Flow Cytometry Protocol for FRα
  • Single-Cell Suspension Preparation: Dissociate fresh tumor tissue into a single-cell suspension using enzymatic digestion (e.g., collagenase, dispase) and mechanical disruption. For ascites fluid, centrifuge to pellet the cells.

  • Cell Staining: Resuspend approximately 1 x 10^6 cells in FACS buffer (PBS with 2% FBS).

  • Fc Receptor Blocking: Incubate cells with an Fc receptor blocking antibody to prevent non-specific binding.

  • Primary Antibody Incubation: Incubate cells with a fluorochrome-conjugated anti-FRα antibody for 30 minutes on ice in the dark. Include an isotype control. To distinguish tumor cells from immune cells, co-stain with antibodies against an epithelial marker (e.g., EpCAM) and a pan-leukocyte marker (e.g., CD45).

  • Washing: Wash the cells twice with FACS buffer.

  • Data Acquisition: Acquire data on a flow cytometer, collecting a sufficient number of events.

  • Data Analysis: Analyze the data using flow cytometry software. Gate on the epithelial cell population (EpCAM-positive, CD45-negative) and determine the percentage of FRα-positive cells and the mean fluorescence intensity (MFI). For quantitative analysis of receptor density, use calibrated beads with a known number of antibody binding sites.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the biological context of FRα, the following diagrams are provided.

experimental_workflow cluster_sample Sample Preparation cluster_methods Validation Methods cluster_analysis Data Analysis Tumor Tissue Tumor Tissue Single-Cell Suspension Single-Cell Suspension Tumor Tissue->Single-Cell Suspension Protein Lysate Protein Lysate Tumor Tissue->Protein Lysate RNA Extract RNA Extract Tumor Tissue->RNA Extract IHC IHC Tumor Tissue->IHC Flow Flow Single-Cell Suspension->Flow WB WB Protein Lysate->WB qPCR qPCR RNA Extract->qPCR Scoring & Imaging Scoring & Imaging IHC->Scoring & Imaging Densitometry Densitometry WB->Densitometry Relative Quantification Relative Quantification qPCR->Relative Quantification Cell Population Analysis Cell Population Analysis Flow->Cell Population Analysis

Figure 1: Workflow for FRα validation methods.

folate_receptor_signaling FRa Folate Receptor α (FRα) Endocytosis Receptor-Mediated Endocytosis FRa->Endocytosis Signaling Intracellular Signaling (e.g., LYN, STAT3) FRa->Signaling Signal Transduction Folate Folate Folate->FRa Binding Endosome Endosome Endocytosis->Endosome Folate_Release Folate Release (Low pH) Endosome->Folate_Release Metabolism One-Carbon Metabolism (DNA/RNA Synthesis) Folate_Release->Metabolism

References

Safety Operating Guide

Proper Disposal of Folate-PEG2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This document outlines the essential procedures for the proper disposal of Folate-PEG2-amine, a frequently used PEG-based linker in PROTAC development.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on the information for Folic Acid, this compound is not classified as a hazardous substance.[1] However, it is crucial to handle it with care to avoid dust formation and exposure.[1]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin exposure.

  • Respiratory Protection: Under normal use conditions where dust is not generated, respiratory protection is not typically required. If dust is generated, use a NIOSH-approved respirator.

Spill Management

In the event of a spill:

  • Avoid dust generation.

  • Collect the spilled material: Use a dry method to collect the powder.

  • Properly dispose of the collected material: Place it in a sealed container for disposal.

  • Clean the affected area.

Disposal Procedures

The primary principle for the disposal of this compound is to prevent its entry into drains and waterways. Disposal must be in accordance with all applicable federal, state, and local environmental regulations.

Quantitative Data Summary

While specific quantitative disposal parameters for this compound are not available, the following table summarizes relevant physical and chemical properties from the Folic Acid SDS, which can inform disposal decisions.

PropertyValueSource
Physical StatePowder Solid
AppearanceYellow-orange
pH4.0 - 4.8
Melting Point250 °C / 482 °F
Incompatible MaterialsBases, Strong oxidizing agents

Step-by-Step Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

This compound Disposal Workflow start Start: this compound Waste check_contamination Is the waste contaminated with hazardous materials? start->check_contamination non_hazardous Non-Hazardous Waste Stream check_contamination->non_hazardous No hazardous Hazardous Waste Stream check_contamination->hazardous Yes package_non_hazardous Package in a sealed, labeled container non_hazardous->package_non_hazardous package_hazardous Package in a designated, sealed, labeled hazardous waste container hazardous->package_hazardous consult_ehs_non_hazardous Consult Institutional Environmental Health & Safety (EHS) for disposal protocol package_non_hazardous->consult_ehs_non_hazardous consult_ehs_hazardous Follow Institutional EHS protocol for hazardous chemical waste disposal package_hazardous->consult_ehs_hazardous end End: Proper Disposal consult_ehs_non_hazardous->end consult_ehs_hazardous->end

References

Personal protective equipment for handling Folate-PEG2-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Folate-PEG2-amine. Given the absence of a specific Safety Data Sheet (SDS), the following procedures are based on the potential hazards associated with its structural components: a folic acid derivative, a polyethylene glycol (PEG) linker, and a primary amine functional group. Amines as a class of compounds can be irritants and potentially corrosive. Therefore, a cautious approach to personal protection is essential.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to ensure personnel safety when handling this compound. The following table summarizes the recommended PPE.

PPE CategorySpecification
Eye and Face Protection Chemical splash goggles that meet ANSI Z.87.1 standards are mandatory. A face shield should be worn over goggles when there is a significant risk of splashes.[1][2]
Skin Protection A standard laboratory coat should be worn. Chemical-resistant gloves (e.g., nitrile or neoprene) are required.[1][3][4] For extended contact, consult the glove manufacturer's resistance guide. Closed-toe shoes are mandatory.
Respiratory Protection All work with this compound should be conducted in a certified chemical fume hood to avoid the inhalation of any potential aerosols or dust.

Operational Plan: Safe Handling Procedure

Adherence to a strict operational workflow is critical for the safe handling of this compound.

  • Preparation : Before starting any experiment, assemble all necessary equipment and reagents. Ensure a chemical spill kit appropriate for amines is readily available.

  • Donning PPE : Put on all required PPE as outlined in the table above before entering the designated work area.

  • Handling the Compound :

    • Work within a certified chemical fume hood.

    • When handling the solid, avoid generating dust.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing. Many suppliers note that this compound is soluble in DMSO.

    • Keep containers tightly closed when not in use.

  • Post-Experiment Procedures :

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly doff PPE to avoid cross-contamination, removing gloves last using the proper technique.

    • Wash hands thoroughly after handling.

Disposal Plan

All waste containing this compound must be treated as hazardous waste. Improper disposal can pose environmental risks.

  • Waste Segregation : Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible container. Do not mix amine waste with other waste streams unless compatibility has been confirmed. It should be segregated with other non-halogenated organic waste.

  • Containerization : Use a leak-proof, chemically resistant container for waste collection. The container should have a secure lid to prevent spills and the release of vapors. Do not fill the container to more than 90% of its capacity.

  • Storage : Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated and away from incompatible chemicals like strong oxidizing agents and acids.

  • Final Disposal : Arrange for disposal through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.

Experimental Workflow Diagram

The following diagram illustrates the procedural flow for safely handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_start Assemble Equipment & Reagents don_ppe Don Required PPE prep_start->don_ppe weigh Weigh/Dispense Compound don_ppe->weigh dissolve Prepare Solution (if needed) weigh->dissolve experiment Perform Experiment dissolve->experiment decon Decontaminate Work Area & Equipment experiment->decon segregate Segregate Hazardous Waste experiment->segregate doff_ppe Doff PPE Correctly decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash containerize Seal in Labeled Container segregate->containerize store Store in Designated Area containerize->store dispose Arrange Professional Disposal store->dispose

Caption: Logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.